Product packaging for Fmoc-Arg(Me,pbf)-OH(Cat. No.:CAS No. 1135616-49-7)

Fmoc-Arg(Me,pbf)-OH

Cat. No.: B1443792
CAS No.: 1135616-49-7
M. Wt: 662.8 g/mol
InChI Key: JAUPJPAADXVUGQ-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Arg(Me,pbf)-OH is a useful research compound. Its molecular formula is C35H42N4O7S and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N4O7S B1443792 Fmoc-Arg(Me,pbf)-OH CAS No. 1135616-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJPAADXVUGQ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855649
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135616-49-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Arg(Me,pbf)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine , commonly abbreviated as Fmoc-Arg(Me,pbf)-OH , is a crucial building block in modern peptide chemistry. This specialized amino acid derivative is instrumental for the introduction of monomethylated arginine residues during Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of methylated arginine into peptide sequences is of significant interest to researchers in drug development and cell biology due to the critical role of arginine methylation in regulating protein function and cellular signaling pathways.

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and visualizations to aid in its effective utilization in the laboratory.

The Structure of this compound

This compound is a multi-component molecule meticulously designed for seamless integration into Fmoc-SPPS workflows. Its structure can be deconstructed into three key moieties:

  • The Arginine Core with N-ω-methylation: At its heart is the amino acid L-arginine, which has been modified with a methyl group on one of the terminal nitrogen atoms of its guanidino side chain.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group safeguards the α-amino group of the arginine. It remains stable throughout the coupling reactions and is selectively removed under mild basic conditions, typically with a piperidine solution, to allow for the elongation of the peptide chain.

  • The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: This acid-labile protecting group shields the reactive guanidino side chain of the methylated arginine. The bulky Pbf group effectively prevents unwanted side reactions during peptide synthesis. It is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final step of peptide synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

G cluster_arginine Arginine Core cluster_guanidino Monomethylated & Pbf-protected Guanidino Group alpha_C α-C COOH COOH alpha_C->COOH NH NH alpha_C->NH side_chain Side Chain alpha_C->side_chain Fmoc Fmoc Group NH->Fmoc α-Amino Protection guanidino_N1 N side_chain->guanidino_N1 Propyl Linker guanidino_C C guanidino_C->guanidino_N1 guanidino_N2 N-CH3 guanidino_C->guanidino_N2 guanidino_N3 N-Pbf guanidino_C->guanidino_N3

Diagram 1: Structural components of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate reagent preparation and for understanding its behavior in chemical reactions.

PropertyValue
CAS Number 1135616-49-7
Molecular Formula C₃₅H₄₂N₄O₇S
Molecular Weight 662.80 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥95.0%[1]
Solubility Clearly soluble at a concentration of 1 mmole in 2 ml of DMF (N,N-dimethylformamide).[1] Also soluble in DMSO (dimethyl sulfoxide).
Storage Temperature 15-25°C[1]
Predicted pKa 3.80 ± 0.21
Optical Rotation For the related compound Fmoc-α-Me-L-Arg(Pbf)-OH: [α]₂₀/D = +9 ±1° (c=1 in CHCl₃)[2]
Melting Point For the non-methylated analog Fmoc-Arg(Pbf)-OH: 132°C[3][4]

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS procedures. Below are detailed methodologies for the key steps.

Materials and Reagents
  • This compound

  • Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Experimental Workflow: Incorporation of this compound in SPPS

G cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of this compound cluster_cleavage Peptide Cleavage and Deprotection Resin_Swell 1. Swell Resin in DMF Fmoc_Removal 2. Treat with 20% Piperidine/DMF Resin_Swell->Fmoc_Removal Wash_1 3. Wash with DMF, DCM, DMF Fmoc_Removal->Wash_1 Preactivation 4. Pre-activate this compound with HBTU/HATU and DIPEA in DMF Wash_1->Preactivation Coupling 5. Add activated amino acid to resin and react for 1-2 hours Preactivation->Coupling Wash_2 6. Wash with DMF, DCM, DMF Coupling->Wash_2 Final_Deprotection 7. Final Fmoc deprotection Wash_2->Final_Deprotection Repeat deprotection and coupling for subsequent amino acids Cleavage 8. Treat with TFA/TIS/Water cocktail Final_Deprotection->Cleavage Precipitation 9. Precipitate peptide in cold ether Cleavage->Precipitation

Diagram 2: SPPS workflow for incorporating this compound.
Detailed Methodologies

  • Resin Swelling: The solid support (resin) is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF for 5-10 minutes. The process is repeated once.

  • Washing: The resin is thoroughly washed with DMF, followed by DCM, and then DMF again to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU (or HATU) in DMF.

    • Add 6-8 equivalents of DIPEA to the solution. The solution will typically change color, indicating activation.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. Monitoring the reaction completion can be performed using a Kaiser test.

  • Post-Coupling Wash: After the coupling is complete, the resin is washed extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.

  • Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group on the methylated arginine) are removed simultaneously. This is achieved by treating the peptidyl-resin with a cleavage cocktail, typically TFA/TIS/water (95:2.5:2.5, v/v/v), for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance of Arginine Methylation

The use of this compound is driven by the profound biological importance of protein arginine methylation. This post-translational modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Arginine methylation plays a pivotal role in a myriad of cellular processes, including:

  • Transcriptional Regulation: Methylation of histones, particularly at arginine residues, can influence chromatin structure and gene expression.

  • Signal Transduction: The methylation of signaling proteins can modulate their activity and interactions with downstream effectors.

  • RNA Processing: Arginine methylation of RNA-binding proteins can affect RNA splicing, transport, and translation.

  • DNA Damage Repair: Several proteins involved in the DNA damage response are regulated by arginine methylation.

Given its widespread involvement in cellular homeostasis, dysregulation of arginine methylation has been implicated in various diseases, including cancer and cardiovascular disorders. The ability to synthesize peptides containing monomethylated arginine residues using this compound provides researchers with invaluable tools to probe the functional consequences of this modification and to develop novel therapeutic peptides.

References

An In-depth Technical Guide to the Synthesis of Fmoc-N-methyl-Arg(pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Fmoc-N-methyl-Arg(pbf)-OH, a critical building block in modern peptide synthesis. The incorporation of an N-methyl group on the arginine residue can significantly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their resistance to enzymatic degradation and modulating their conformation.[1][2] This document outlines the multi-step synthesis of the precursor, Fmoc-Arg(pbf)-OH, and subsequently details a robust method for the selective N-methylation of its α-amino group.

Part 1: Synthesis of the Precursor, Fmoc-Arg(pbf)-OH

The synthesis of Fmoc-Arg(pbf)-OH is a well-established multi-step process commencing from L-arginine. The pathway involves the protection of the carboxyl, α-amino, and guanidino groups in a sequential manner.[3][4][5]

Overall Synthesis Pathway for Fmoc-Arg(pbf)-OH

The synthesis proceeds through the following key stages:

  • Esterification of the carboxylic acid of L-arginine.

  • Protection of the α-amino group with a temporary protecting group, typically Boc.

  • Protection of the guanidino group with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

  • Deprotection of the α-amino group .

  • Saponification of the methyl ester.

  • Final protection of the α-amino group with Fmoc (9-fluorenylmethoxycarbonyl).

Synthesis_Pathway_Fmoc_Arg_pbf_OH L_Arginine L-Arginine Arg_OMe Arg-OMe·2HCl L_Arginine->Arg_OMe 1. Esterification (SOCl₂, MeOH) Boc_Arg_OMe Boc-Arg-OMe Arg_OMe->Boc_Arg_OMe 2. Boc Protection ((Boc)₂O, NaHCO₃) Boc_Arg_pbf_OMe Boc-Arg(pbf)-OMe Boc_Arg_OMe->Boc_Arg_pbf_OMe 3. Pbf Protection (Pbf-Cl, K₂CO₃) H_Arg_pbf_OMe H-Arg(pbf)-OMe Boc_Arg_pbf_OMe->H_Arg_pbf_OMe 4. De-Boc (HCl/EtOAc) H_Arg_pbf_OH H-Arg(pbf)-OH H_Arg_pbf_OMe->H_Arg_pbf_OH 5. Saponification (NaOH) Fmoc_Arg_pbf_OH Fmoc-Arg(pbf)-OH H_Arg_pbf_OH->Fmoc_Arg_pbf_OH 6. Fmoc Protection (Fmoc-OSu, Na₂CO₃)

Caption: Synthesis pathway for Fmoc-Arg(pbf)-OH from L-Arginine.

Experimental Protocols for Fmoc-Arg(pbf)-OH Synthesis

The following protocols are based on established industrial-scale synthesis procedures.[3][4]

1. Esterification of L-Arginine

  • Procedure: Anhydrous methanol is cooled to -10 to -5 °C. Thionyl chloride is added dropwise, maintaining the temperature. L-Arginine hydrochloride is then added, and the reaction is allowed to proceed at room temperature for 24 hours, followed by heating to 35 °C for approximately 48 hours until completion (monitored by TLC). The solvent is removed under reduced pressure to yield L-Arginine methyl ester dihydrochloride (Arg-OMe·2HCl) as an oil.[3][4]

2. Boc Protection of the α-Amino Group

  • Procedure: Arg-OMe·2HCl is dissolved in a mixture of water and tetrahydrofuran. Sodium bicarbonate is added, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds at room temperature. Upon completion, the mixture is acidified, and the product is extracted with ethyl acetate. The organic phase is washed, dried with anhydrous sodium sulfate, and concentrated to yield Boc-Arg-OMe.[3]

3. Pbf Protection of the Guanidino Group

  • Procedure: Boc-Arg-OMe is dissolved in acetone, and potassium carbonate is added. 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) is then added, and the reaction is heated to 40-45 °C. After completion, the inorganic salts are filtered off, and the solvent is evaporated to give Boc-Arg(pbf)-OMe.[3]

4. Deprotection of the Boc Group

  • Procedure: Boc-Arg(pbf)-OMe is dissolved in a solution of HCl in ethyl acetate at 10-15 °C. The reaction is stirred at room temperature to remove the Boc group. The resulting H-Arg(pbf)-OMe is then washed with water.[3]

5. Saponification of the Methyl Ester

  • Procedure: The aqueous solution of H-Arg(pbf)-OMe is treated with 95% ethanol, and the pH is adjusted to 11-12 with 10N NaOH to induce saponification. After the reaction, the pH is neutralized to 7 with HCl, and the product, H-Arg(pbf)-OH, is crystallized at low temperature (-10 to 0 °C).[3][4]

6. Fmoc Protection of the α-Amino Group

  • Procedure: H-Arg(pbf)-OH is dissolved in a mixture of water and THF, and the pH is adjusted to 8.5 with sodium carbonate. Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is added gradually while maintaining the temperature at 15-20 °C and the pH between 8 and 9. Upon completion, the product is purified by extraction and acidification, followed by extraction with ethyl acetate. The final product, Fmoc-Arg(pbf)-OH, is obtained after drying and concentration.[3][4]

Quantitative Data for Fmoc-Arg(pbf)-OH Synthesis
ParameterValueReference
Purity99.5%[3]
Maximum Single Impurity0.11%[3]
D-isomer Content0.17%[3]

Part 2: Synthesis of Fmoc-N-methyl-Arg(pbf)-OH

The N-methylation of the α-amino group of Fmoc-Arg(pbf)-OH presents a synthetic challenge. A robust and widely applicable method is the Biron-Kessler method, which is based on the work of Fukuyama and involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group.[6][7] This method allows for the selective methylation of the secondary amine formed after the initial protection step.

Proposed Synthesis Pathway for Fmoc-N-methyl-Arg(pbf)-OH

The synthesis can be conceptualized in the following stages, starting from Fmoc-Arg(pbf)-OH:

  • Protection of the α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • N-methylation of the resulting sulfonamide.

  • Deprotection of the o-NBS group.

  • Re-protection with the Fmoc group is not necessary if starting from H-Arg(pbf)-OH, but if starting from Fmoc-Arg(pbf)-OH, a different strategy is needed. A more direct approach starts with a precursor where the α-amino group is free for methylation.

A plausible liquid-phase synthesis route can be adapted from established N-methylation protocols.[7][8] An alternative solid-phase approach offers advantages in purification.[6][9][10]

Synthesis_Pathway_Fmoc_N_Me_Arg_pbf_OH H_Arg_pbf_OH H-Arg(pbf)-OH oNBS_Arg_pbf_OH o-NBS-Arg(pbf)-OH H_Arg_pbf_OH->oNBS_Arg_pbf_OH 1. o-NBS Protection (o-NBS-Cl, Base) oNBS_NMe_Arg_pbf_OH o-NBS-N-Me-Arg(pbf)-OH oNBS_Arg_pbf_OH->oNBS_NMe_Arg_pbf_OH 2. N-Methylation (e.g., Dimethyl sulfate, DBU) H_NMe_Arg_pbf_OH H-N-Me-Arg(pbf)-OH oNBS_NMe_Arg_pbf_OH->H_NMe_Arg_pbf_OH 3. o-NBS Deprotection (Thiophenol, K₂CO₃) Fmoc_NMe_Arg_pbf_OH Fmoc-N-methyl-Arg(pbf)-OH H_NMe_Arg_pbf_OH->Fmoc_NMe_Arg_pbf_OH 4. Fmoc Protection (Fmoc-OSu, Na₂CO₃)

Caption: Proposed synthesis pathway for Fmoc-N-methyl-Arg(pbf)-OH.

Experimental Protocol for N-methylation (Biron-Kessler Method Adaptation)

This protocol is an adaptation of the Biron-Kessler method for a liquid-phase synthesis, starting from H-Arg(pbf)-OH.[6][7]

1. o-NBS Protection of H-Arg(pbf)-OH

  • Reagents: H-Arg(pbf)-OH, 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), Diisopropylethylamine (DIEA), N-Methyl-2-pyrrolidone (NMP).

  • Procedure: H-Arg(pbf)-OH is dissolved in NMP. DIEA is added, followed by the slow addition of o-NBS-Cl. The reaction is stirred at room temperature until completion. The product, o-NBS-Arg(pbf)-OH, is isolated by aqueous workup and extraction.

2. N-methylation of o-NBS-Arg(pbf)-OH

  • Reagents: o-NBS-Arg(pbf)-OH, Dimethyl sulfate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethylformamide (DMF).

  • Procedure: o-NBS-Arg(pbf)-OH is dissolved in DMF and cooled to 0 °C. DBU is added, followed by the dropwise addition of dimethyl sulfate. The reaction is stirred at 0 °C for a short period (e.g., 15 minutes) and then quenched. The product, o-NBS-N-Me-Arg(pbf)-OH, is isolated after an appropriate workup.

3. o-NBS Deprotection

  • Reagents: o-NBS-N-Me-Arg(pbf)-OH, Thiophenol, Potassium carbonate, DMF.

  • Procedure: The protected amino acid is dissolved in DMF. Potassium carbonate and thiophenol are added, and the mixture is stirred at room temperature. The completion of the deprotection is monitored by TLC. The product, H-N-Me-Arg(pbf)-OH, is then isolated.

4. Fmoc Protection

  • Reagents: H-N-Me-Arg(pbf)-OH, Fmoc-OSu, Sodium carbonate, Water, THF.

  • Procedure: This step follows the same procedure as the final step in the synthesis of Fmoc-Arg(pbf)-OH. H-N-Me-Arg(pbf)-OH is dissolved in a water/THF mixture, the pH is adjusted, and Fmoc-OSu is added to yield the final product, Fmoc-N-methyl-Arg(pbf)-OH.

Alternative Liquid-Phase N-methylation

A more direct, though potentially less selective, N-methylation can be attempted on the fully protected Fmoc-Arg(pbf)-OH.[8]

  • Reagents: Fmoc-Arg(pbf)-OH, Sodium hydride (NaH), Methyl iodide (MeI), THF.

  • Procedure: Fmoc-Arg(pbf)-OH is dissolved in anhydrous THF and cooled to 0 °C. NaH is added portion-wise, followed by the addition of methyl iodide. The reaction is carefully monitored to avoid esterification of the carboxylic acid. The reaction is quenched, and the product is purified by chromatography.

Solid-Phase Synthesis Approach

An alternative strategy involves anchoring the amino acid to a resin, performing the N-methylation on the solid support, and then cleaving the final product. This can simplify purification.[6][9][10]

Solid_Phase_Workflow Resin 2-CTC Resin Fmoc_AA_Resin Fmoc-Arg(pbf)-Resin Resin->Fmoc_AA_Resin 1. Loading H_AA_Resin H-Arg(pbf)-Resin Fmoc_AA_Resin->H_AA_Resin 2. Fmoc Deprotection oNBS_AA_Resin o-NBS-Arg(pbf)-Resin H_AA_Resin->oNBS_AA_Resin 3. o-NBS Protection oNBS_NMe_AA_Resin o-NBS-N-Me-Arg(pbf)-Resin oNBS_AA_Resin->oNBS_NMe_AA_Resin 4. N-Methylation H_NMe_AA_Resin H-N-Me-Arg(pbf)-Resin oNBS_NMe_AA_Resin->H_NMe_AA_Resin 5. o-NBS Deprotection Fmoc_NMe_AA_Resin Fmoc-N-Me-Arg(pbf)-Resin H_NMe_AA_Resin->Fmoc_NMe_AA_Resin 6. Fmoc Protection Final_Product Fmoc-N-methyl-Arg(pbf)-OH Fmoc_NMe_AA_Resin->Final_Product 7. Cleavage from Resin

References

Commercial Suppliers and Technical Guide for Fmoc-Arg(Me,pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Fmoc-Arg(Me,pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of monomethylated arginine residues. This guide includes a comparative summary of supplier data, detailed experimental protocols for its use, and a visual representation of the synthesis workflow.

Commercial Suppliers of this compound

This compound, with the CAS Number 1135616-49-7 and a molecular weight of 662.8 g/mol , is available from a range of specialized chemical suppliers. The quality, purity, available quantities, and pricing can vary between vendors. The following table summarizes the offerings from several prominent suppliers to aid in the selection process for research and development needs.

SupplierBrand/Product LineCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich Novabiochem®852105≥95.0% (HPLC)1 g, 5 g$772.00 (1 g), $3,090.00 (5 g)
Chem-Impex -47692 / 16940≥99.5% (Chiral HPLC)25 mg, 100 mg, 250 mg, 1 g$110.00 (25 mg), $205.00 (100 mg), $410.00 (250 mg), $1,280.00 (1 g)
AAPPTEC -AFR130Not specifiedNot specifiedContact for pricing
Alkali Scientific MilliporeSigma®8521050001Not specified1 gContact for pricing
Activate Scientific -AS114322Not specified100 mg, 1 g$181.00 (100 mg), $691.00 (1 g)
AK Scientific -Y3355Not specified100 mg$212.00
Ambeed -A604296Not specified100 mg, 250 mg, 1 g$69.00 (100 mg), $106.00 (250 mg), $261.00 (1 g)
American Custom Chemicals Corporation -AAA0010120Not specified5 mg, 1 g$503.42 (5 mg), $709.80 (1 g)
Chemenu -CM247832Not specified1 g$482.00

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis. The following protocol provides a detailed methodology for manual synthesis. Adjustments may be necessary for automated synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Solvents:

    • Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Cleavage and deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether (cold)

Synthesis Workflow

The synthesis cycle for each amino acid addition consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-amino acid.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the deprotection step with fresh solution for another 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of this compound

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in a minimal amount of DMF.

  • Add DIC (3-5 equivalents) to the amino acid/OxymaPure® solution and allow to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Step 4: Peptide Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Step 5: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Step 6: Purification and Analysis The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the Fmoc solid-phase peptide synthesis workflow.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification

Caption: A flowchart of the Fmoc solid-phase peptide synthesis cycle.

Coupling_Reaction reactants This compound DIC OxymaPure activation Activation (Formation of Active Ester) reactants->activation product Fmoc-Arg(Me,pbf)-NH-Peptide-Resin activation->product resin Deprotected Peptide-Resin H₂N-Peptide-Resin resin->product

Caption: The key steps of the amino acid coupling reaction.

A Technical Guide to Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is a critical building block in modern peptide chemistry, particularly for the synthesis of N-methylated peptides. The introduction of a methyl group on the alpha-nitrogen of arginine can significantly enhance the pharmacokinetic properties of a peptide, including increased metabolic stability, improved cell permeability, and modulated binding affinity. This guide provides a comprehensive overview of this specialized amino acid derivative, covering its chemical properties, the challenges and strategies for its synthesis, and its application in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is a derivative of the amino acid arginine, strategically modified with protecting groups to ensure seamless incorporation into a peptide sequence during synthesis. The key features are the Nα-Fmoc group, the Nα-methyl group, and the side-chain Pbf group.

PropertyData
CAS Number 913733-27-4
Molecular Formula C₃₅H₄₂N₄O₇S
Molecular Weight 662.80 g/mol
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in polar organic solvents such as DMF (dimethylformamide) and NMP (N-methylpyrrolidone).
Storage Conditions Store at 2-8°C to maintain stability.

The Role of Protecting Groups

Effective peptide synthesis relies on the orthogonal protection of reactive functional groups. In Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine, two key protecting groups are employed:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group of the arginine backbone. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF, which is a standard step in Fmoc-based SPPS.

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The highly basic guanidinium group on the arginine side chain is protected by the Pbf group. The Pbf group is stable during the basic conditions of Fmoc deprotection but is efficiently removed under strong acidic conditions, typically with a trifluoroacetic acid (TFA) cocktail during the final cleavage of the peptide from the solid support. This protecting group is favored over older alternatives like Pmc due to its higher acid lability, which allows for shorter cleavage times and reduces the risk of side reactions.

Synthesis of Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine

The synthesis of N-methylated amino acids, including Fmoc-N-Me-Arg(Pbf)-OH, presents significant challenges, particularly for large-scale production. The primary difficulties lie in achieving selective N-methylation without side reactions and in the potential for racemization.

While detailed, scalable synthesis protocols are not widely published, several strategies have been proposed. One common approach involves the methylation of a pre-formed Fmoc-Arg(Pbf)-OH derivative. This can be attempted using reagents like methyl iodide (MeI) with a strong base such as sodium hydride (NaH). However, careful control of reaction conditions is critical to prevent esterification of the carboxylic acid.

Another suggested route involves building the methylated amino acid from a simpler precursor. For example, starting with Z-Arg-OH or N-Me-Arg-OH, followed by sulfonation to add the Pbf group, deprotection of the Z-group (if used), introduction of the Fmoc group, and finally Nα-methylation. The methylation step itself can be performed using methods such as the formaldehyde/zinc procedure. These multi-step syntheses can be lengthy and may result in lower overall yields.

Experimental Protocol: Incorporation into Peptides via SPPS

The primary application of Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is in Fmoc-based solid-phase peptide synthesis to introduce N-methylated arginine residues into a peptide chain. The following is a general protocol for the manual synthesis of Nα-methylated oligoarginine peptides.

Materials:

  • Fmoc-N-Me-Arg(Pbf)-OH

  • Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF)

  • 4-methylpiperidine (20% v/v in DMF) for Fmoc deprotection

  • Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethylether (cold) for precipitation

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% 4-methylpiperidine in DMF for a specified time (e.g., 1 minute), followed by washing with DMF.[1]

  • Coupling of Fmoc-N-Me-Arg(Pbf)-OH:

    • In a separate vial, dissolve Fmoc-N-Me-Arg(Pbf)-OH (2.5 equivalents relative to resin loading), Oxyma Pure (2.5 eq.), and DIC (2.5 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed at 37°C for a sufficient duration (e.g., 1-2 hours).[1] N-methylated amino acids often exhibit slower coupling kinetics, so extended reaction times or double coupling may be necessary.

    • After coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf and any other acid-labile side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Workflow Visualization

The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine.

SPPS_Cycle cluster_resin Solid Support cluster_reagents Reagents Resin_Start Resin with free amine (H₂N-Peptide-Resin) Coupling Coupling Reaction (37°C) Resin_Start->Coupling Fmoc_AA Fmoc-N-Me-Arg(Pbf)-OH Fmoc_AA->Coupling Activator DIC / Oxyma Activator->Coupling Deprotection 20% 4-Methylpiperidine in DMF Deprotection_Step Fmoc Deprotection Deprotection->Deprotection_Step Wash1 DMF Wash Coupling->Wash1 Fmoc_Protected Fmoc-Protected Peptide (Fmoc-N(Me)Arg(Pbf)-Peptide-Resin) Wash1->Fmoc_Protected Wash2 DMF Wash Fmoc_Protected->Wash2 Wash2->Deprotection_Step Next_Cycle Ready for Next Cycle Deprotection_Step->Next_Cycle Next_Cycle->Coupling Start next amino acid incorporation

Caption: Workflow for the incorporation of Fmoc-N-Me-Arg(Pbf)-OH in SPPS.

Conclusion

Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is an invaluable reagent for the synthesis of N-methylated peptides, a class of molecules with increasing importance in drug discovery and development. While its synthesis can be complex, its commercial availability allows researchers to explore the benefits of Nα-methylation on peptide function.[1] Understanding the roles of the Fmoc and Pbf protecting groups and the specific considerations for coupling sterically hindered N-methylated amino acids is key to the successful synthesis of target peptides with enhanced therapeutic potential.

References

Technical Guide: Fmoc-Arg(Me,pbf)-OH for Advanced Peptide Synthesis and Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Fmoc-Arg(Me,pbf)-OH, a critical building block for the synthesis of peptides containing monomethylated arginine. This modification is of significant interest in drug development and biological research due to its role in various cellular signaling pathways.

Core Compound Data

This compound, systematically named N-α-Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C35H42N4O7S[1][2][3][4][5][6]
Molecular Weight 662.80 g/mol [1][2][3][5][6]
Appearance White to off-white powder/solid[1][2]
Purity (HPLC) ≥95.0%[3]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc solid-phase peptide synthesis. Below are detailed methodologies for key steps in this process.

Coupling of this compound

The introduction of the monomethylated arginine residue is a critical step. Due to the steric hindrance of the N-methyl group, optimized coupling conditions are recommended.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Butylpyrrolidinone - NBP)

Protocol:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in the chosen solvent (DMF or NMP) for at least 30 minutes.

  • Activation of this compound:

    • In a separate vessel, dissolve 4 equivalents of this compound (relative to the resin substitution) in the solvent.

    • Add 4 equivalents of HATU to the amino acid solution.

    • Add 8 equivalents of DIPEA to the mixture.

  • Coupling Reaction:

    • Allow the activation mixture to pre-activate for 5 minutes at room temperature.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction vessel for at least 1 hour at room temperature. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. The bromophenol blue test is recommended as the ninhydrin test gives a weak color change with N-methylated amino acids.

  • Washing: After a successful coupling, thoroughly wash the peptide-resin with the solvent to remove excess reagents and byproducts.

Cleavage of the Pbf Protecting Group and from Resin

The final step in the synthesis is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups, including the Pbf group from the methylated arginine.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Scavengers (e.g., Triisopropylsilane - TIS, water)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Ensure the peptide-resin is dry after the final synthesis step.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail. A commonly used mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The TIS acts as a scavenger to trap carbocations generated during the cleavage of the Pbf and other protecting groups.

    • Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide under vacuum.

    • The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Experimental Workflow Visualization

The methylation of arginine residues is a key post-translational modification that plays a crucial role in numerous cellular signaling pathways. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[1][2][3][4][5][7] The incorporation of this compound allows for the synthesis of peptides that can be used to study these pathways.

Below is a diagram illustrating a generalized signaling pathway involving protein arginine methylation, followed by a typical experimental workflow for solid-phase peptide synthesis using this compound.

ArginineMethylationSignaling cluster_0 Cellular Stimulus cluster_1 Enzymatic Methylation cluster_2 Protein Substrate cluster_3 Downstream Cellular Response Signal Signal PRMT Protein Arginine Methyltransferase (PRMT) Signal->PRMT activates SAH S-Adenosyl Homocysteine PRMT->SAH produces Protein_MeArg Methylated Protein (Monomethyl-Arginine) PRMT->Protein_MeArg methylates SAM S-Adenosyl Methionine (Methyl Donor) SAM->PRMT Protein_Arg Substrate Protein (with Arginine) Protein_Arg->PRMT substrate Response Altered Protein Function - Transcription Regulation - Signal Transduction - DNA Repair Protein_MeArg->Response

Caption: Generalized signaling pathway of protein arginine methylation.

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Wash Fmoc_Deprotection->Washing_1 Coupling 2. Coupling (this compound, HATU, DIPEA in DMF) Washing_1->Coupling Washing_2 Wash Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Additional Amino Acids Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection next cycle Final_Deprotection 3. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection final cycle Cleavage 4. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification End: Purified Methylated Peptide Cleavage->Purification

Caption: Experimental workflow for SPPS using this compound.

References

The Pivotal Role of Arginine Methylation in Peptide Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine methylation, a prevalent post-translational modification (PTM), is emerging as a critical regulator of peptide and protein function. Catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), the addition of methyl groups to arginine residues can profoundly alter peptide structure, modulate protein-protein interactions, and dictate downstream signaling events.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted roles of arginine methylation in peptide function, with a focus on its implications for cellular signaling and therapeutic development. We present a comprehensive overview of the enzymatic machinery, the structural and functional consequences of this modification, and detailed experimental protocols for its investigation. Quantitative data on binding affinities and enzyme kinetics are summarized to provide a comparative framework for researchers. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this dynamic PTM.

Introduction to Arginine Methylation

Arginine methylation involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidinium group of an arginine residue.[4] This process is catalyzed by PRMTs, which are classified into three main types based on the methylation state they produce:

  • Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[5]

  • Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[5]

  • Type III PRMTs (PRMT7) exclusively produce MMA.

The addition of one or two methyl groups to an arginine residue does not alter its net positive charge at physiological pH but does increase its steric bulk and hydrophobicity while reducing its hydrogen-bonding capacity.[6][7] These seemingly subtle changes can have profound effects on the peptide's interaction landscape.

Impact of Arginine Methylation on Peptide Structure and Function

The functional consequences of arginine methylation are diverse and context-dependent, influencing a wide array of cellular processes.

Modulation of Protein-Protein Interactions

One of the most well-documented roles of arginine methylation is its ability to modulate protein-protein interactions.[2] This can either be a positive or negative regulation, depending on the specific interacting domains and the type of methylation.

  • Tudor Domains: These domains are known "readers" of methylarginine marks. They contain an aromatic cage that specifically recognizes and binds to methylated arginine residues, particularly sDMA and aDMA.[8][9][10] This interaction is crucial for the assembly of various protein complexes involved in RNA processing and chromatin regulation.

  • SH3 Domains: In contrast to Tudor domains, arginine methylation can inhibit the binding of proline-rich peptide motifs to Src Homology 3 (SH3) domains. The methylation of arginine residues near the proline-rich sequence can sterically hinder the interaction, providing a mechanism for negative regulation in signaling pathways.[2][11][12]

  • WW Domains: Interestingly, arginine methylation does not appear to affect the binding of proline-rich ligands to WW domains, highlighting the specificity of this regulatory mechanism.[2]

Regulation of Cellular Signaling Pathways

Arginine methylation plays a significant role in a multitude of signaling pathways that govern fundamental cellular processes such as transcription, DNA damage response, and immune signaling.[1] PRMTs can methylate key signaling proteins, including histones and transcription factors, thereby influencing gene expression and cellular fate. For example, methylation of histone H3 at arginine 17 (H3R17) by CARM1 is a well-established mark of transcriptional activation.

Quantitative Analysis of Arginine Methylation

To facilitate a comparative understanding of the impact of arginine methylation, the following tables summarize key quantitative data from the literature regarding enzyme kinetics and binding affinities.

Enzyme Kinetics of Protein Arginine Methyltransferases (PRMTs)

The kinetic parameters of PRMTs are crucial for understanding their substrate specificity and catalytic efficiency. Below are tables summarizing the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for PRMT1 and PRMT5 with various peptide substrates.

Substrate PeptidePRMT IsoformKm (μM)kcat (min-1)kcat/Km (M-1min-1)Reference
Ac-H4(1-20)PRMT11.4 ± 0.120.50 ± 0.0113.6 x 105[13]
Ac-H4(1-20)S1phPRMT15.2 ± 0.360.26 ± 0.00705.0 x 104[13]
Ac-H4(1-20)K5acPRMT12.1 ± 0.230.24 ± 0.00701.1 x 105[13]
Ac-H4(1-20)R3mePRMT10.58 ± 0.0200.40 ± 0.00626.9 x 105[13]
H4FL (unmethylated)PRMT10.33 ± 0.030.28 ± 0.018.6 x 105[14]
H4FLme1 (monomethylated)PRMT10.17 ± 0.030.27 ± 0.011.6 x 106[14]
Histone H4-16PRMT1--1.90 x 103[15]
VALPep 1PRMT18.722.5762.95 x 105[15]
VALPep 2PRMT16.920.9271.34 x 105[15]
VALPep 3PRMT17.841.1591.48 x 105[15]
VALPep 4PRMT17.211.0251.42 x 105[15]

Table 1: Kinetic Parameters of PRMT1 for Various Peptide Substrates.

Substrate PeptidePRMT IsoformKm (μM)kcat (h-1)Reference
H4(1-21)PRMT5-5.63[16]
R17 monomethylated H4(1-21)PRMT5-9.25[16]

Table 2: Kinetic Parameters of PRMT5 for Histone H4 Peptides.

Binding Affinities of Methylated Peptides

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor. The following table presents Kd values for the interaction of various methylated peptides with Tudor domain-containing proteins.

Tudor Domain ProteinPeptide LigandKd (μM)Reference
SND1 extended Tudor domainPIWIL1-R4me2s10[9]
SND1 extended Tudor domainPIWIL1-R4me1~20[9]
SND1 extended Tudor domainPIWIL1-R4me2a~40[9]
SND1 extended Tudor domainPIWIL1-R4 (unmodified)~90[9]
SMN Tudor domainPIWIL1_R4me2s46[8]
Tud8Aub peptide (sDMA)14 - 32[17]
Tud7-8Aub peptide (sDMA)10[17]

Table 3: Binding Affinities of Methylated Peptides to Tudor Domains.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Simplified Signaling Pathway of Transcriptional Regulation by Arginine Methylation

transcriptional_regulation PRMT PRMT SAH SAH PRMT->SAH Me_Histone Methylated Histone PRMT->Me_Histone Methylation SAM SAM SAM->PRMT Histone Histone Tail Histone->PRMT Substrate Tudor_Protein Tudor Domain Protein Me_Histone->Tudor_Protein Binding Chromatin_Remodeler Chromatin Remodeler Tudor_Protein->Chromatin_Remodeler Recruitment Transcription Transcription Activation Chromatin_Remodeler->Transcription

Caption: Transcriptional activation via histone arginine methylation.

Experimental Workflow for Identifying Arginine Methylation Sites by Mass Spectrometry

ms_workflow Cell_Lysate Cell Lysate / Protein Extract Proteolysis Proteolytic Digestion (e.g., Trypsin) Cell_Lysate->Proteolysis Enrichment Enrichment of Methylated Peptides (e.g., Immunoaffinity) Proteolysis->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis and Site Identification LC_MS->Data_Analysis Quantification Relative Quantification (e.g., SILAC) Data_Analysis->Quantification

Caption: Workflow for mass spectrometry-based identification of arginine methylation.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of arginine methylation. The following sections provide outlines of key experimental protocols.

In Vitro Methyltransferase Assay

This assay is used to determine the activity and substrate specificity of a particular PRMT.

Materials:

  • Purified recombinant PRMT enzyme

  • Peptide or protein substrate

  • S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, substrate, and purified PRMT.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Detect the radiolabeled methylated substrate by autoradiography or phosphorimaging.

  • For kinetic analysis, vary the substrate concentration while keeping the enzyme and [3H]-SAM concentrations constant.

Immunoprecipitation of Methylated Peptides for Mass Spectrometry

This protocol is designed to enrich for arginine-methylated peptides from a complex mixture prior to mass spectrometry analysis.[1]

Materials:

  • Cell lysate

  • Trypsin

  • Antibodies specific for monomethyl-, asymmetric dimethyl-, or symmetric dimethylarginine

  • Protein A/G agarose beads

  • Wash buffers (e.g., TBS with increasing salt concentrations)

  • Elution buffer (e.g., 0.1% TFA)

Protocol:

  • Lyse cells and digest the proteome with trypsin.

  • Pre-clear the peptide mixture with protein A/G beads.

  • Incubate the peptide mixture with an anti-methylarginine antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-peptide complexes.

  • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

  • Elute the enriched methylated peptides from the beads using an acidic elution buffer.

  • Desalt and concentrate the eluted peptides for LC-MS/MS analysis.

Mass Spectrometry-based Identification and Quantification

Mass spectrometry is a powerful tool for identifying the exact site of arginine methylation and quantifying its abundance.[18]

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

Protocol:

  • Introduce the enriched and desalted peptide sample into the LC-MS/MS system.

  • Separate the peptides by reverse-phase chromatography.

  • Analyze the eluting peptides by mass spectrometry, acquiring both MS1 survey scans and MS/MS fragmentation spectra.

  • Utilize fragmentation methods such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) to obtain sequence information. ETD is often preferred for localizing the labile methyl modification.[18]

  • Analyze the acquired MS/MS data using specialized software to identify the peptide sequences and pinpoint the location of the methylarginine residue.

  • For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of methylated peptides between different cellular states.[1]

Role in Drug Development

The critical role of PRMTs in various diseases, particularly cancer, has made them attractive targets for drug development.[9][19] The development of small molecule inhibitors that can selectively target specific PRMTs is an active area of research. These inhibitors hold promise as therapeutic agents for a range of malignancies and other diseases where PRMT activity is dysregulated. A deep understanding of the structure, function, and regulation of arginine methylation is paramount for the rational design of such targeted therapies.

Conclusion

Arginine methylation is a dynamic and versatile post-translational modification that plays a crucial role in regulating peptide function. By altering the physicochemical properties of arginine residues, this modification can fine-tune protein-protein interactions and orchestrate complex signaling networks. The continued development of sophisticated analytical techniques, such as quantitative mass spectrometry, is shedding light on the vast landscape of the arginine methylome and its intricate involvement in health and disease. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the therapeutic potential of targeting this pivotal PTM.

References

An In-depth Technical Guide to the Pbf Protecting Group for Methylated Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, with a specific focus on its application in the solid-phase peptide synthesis (SPPS) of peptides containing methylated arginine residues. This document details the chemical properties, comparative data, experimental protocols, and relevant biological pathways associated with the use of Pbf-protected methylated arginine.

Introduction to Pbf Protection in Methylated Arginine Synthesis

Arginine methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including signal transduction, gene transcription, and DNA damage repair.[1][2] The synthesis of peptides containing methylated arginine residues is essential for studying these biological pathways and for the development of novel therapeutics. In Fmoc-based solid-phase peptide synthesis (SPPS), the guanidino group of arginine is highly basic and requires protection to prevent side reactions during peptide chain elongation.[3][4]

The Pbf group is a widely used sulfonyl-based protecting group for the arginine side chain.[3][5] It offers a good balance of stability under the basic conditions required for Fmoc removal (e.g., using piperidine) and lability under the acidic conditions of final cleavage from the resin, typically with trifluoroacetic acid (TFA).[3][6] The use of Fmoc-Arg(Me,Pbf)-OH allows for the direct incorporation of a monomethylated arginine residue into a peptide sequence.[5]

Properties of the Pbf Protecting Group

The Pbf group is favored over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) due to its increased acid lability. This allows for faster and cleaner deprotection, minimizing potential side reactions, such as the alkylation of sensitive residues like tryptophan.[1] The removal of the Pbf group is typically complete within 1 to 3 hours using a standard TFA-based cleavage cocktail.[7] However, for peptides containing multiple arginine residues, longer cleavage times may be necessary to ensure complete deprotection.[8][9]

While extensive quantitative data on the cleavage kinetics of Pbf from methylated arginine is limited in publicly available literature, the general principles of acid-catalyzed deprotection are expected to be similar to those for non-methylated arginine. It is advisable to optimize cleavage conditions for each specific peptide containing methylated arginine to ensure complete deprotection without significant side product formation.[9]

Data Presentation

The following tables summarize comparative data for arginine protecting groups and common cleavage cocktails. Note that much of the direct quantitative comparison has been performed on non-methylated arginine.

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupRelative Acid LabilityTypical Cleavage TimeAdvantagesDisadvantages
Pbf High1-3 hoursRapid cleavage, reduces tryptophan alkylation.[1][7]Can be sterically bulky, potentially impacting coupling efficiency in some sequences.[3]
Pmc Medium2-4 hoursMore labile than Mtr.Slower cleavage than Pbf, higher risk of tryptophan alkylation.[1][7]
Mtr LowUp to 24 hoursStable.Requires harsh cleavage conditions, increasing the risk of side reactions.
(Boc)2 High~1 hourReadily cleaved with standard TFA cocktails.[2]Prone to δ-lactam formation.[10]

Table 2: Common TFA-Based Cleavage Cocktails for Pbf Deprotection

Reagent NameComposition (v/v/v)Typical Application
Standard 95% TFA, 2.5% Water, 2.5% TISPeptides without sensitive residues (Cys, Met, Trp).
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues, including Arg(Pmc/Mtr), Cys, Met, and Trp.
TFA/Water 95% TFA, 5% WaterPeptides with Arg(Pbf) but no Trp, Met, or Cys. May result in incomplete deprotection with multiple Arg(Pbf) residues.[11]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.

Experimental Protocols

The following are detailed protocols for the synthesis of the Pbf-protected arginine building block, its incorporation into a peptide, and the final cleavage and deprotection.

Synthesis of Fmoc-Arg(Pbf)-OH

This protocol describes a general method for the synthesis of Fmoc-Arg(Pbf)-OH.[12] The synthesis of the Nω-methylated analogue would require an additional methylation step, for which specific conditions would need to be optimized.

  • Esterification of Arginine:

    • Suspend L-Arginine hydrochloride in methanol.

    • Cool the mixture to -10 to 0 °C.

    • Slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours until the reaction is complete as monitored by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain the arginine methyl ester as an oil.

  • Introduction of the Boc Group:

    • Dissolve the arginine methyl ester in a mixture of water and tetrahydrofuran (THF).

    • Add sodium bicarbonate, followed by di-tert-butyl dicarbonate ((Boc)2O).

    • Stir at room temperature until the starting material is consumed.

    • Acidify the reaction mixture and extract the product into an organic solvent.

  • Introduction of the Pbf Group:

    • Dissolve the Boc-protected arginine methyl ester in acetone.

    • Add potassium carbonate and Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride).

    • Heat the mixture and monitor the reaction by TLC.

    • Upon completion, remove the inorganic salts by filtration and concentrate the filtrate to obtain the protected intermediate.

  • De-Boc and Saponification:

    • Treat the Boc- and Pbf-protected arginine methyl ester with a solution of HCl in ethyl acetate to remove the Boc group.

    • After deprotection, dissolve the product in ethanol and add a solution of sodium hydroxide to saponify the methyl ester.

    • Neutralize the reaction mixture and crystallize the product, H-Arg(Pbf)-OH.

  • Introduction of the Fmoc Group:

    • Dissolve H-Arg(Pbf)-OH in a mixture of water and THF.

    • Adjust the pH to 8.5 with sodium carbonate.

    • Slowly add Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) while maintaining the pH and temperature.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture and extract the final product, Fmoc-Arg(Pbf)-OH, with an organic solvent.

    • Purify the product by crystallization or chromatography.

Incorporation of this compound into a Peptide Sequence (SPPS)

This protocol outlines a standard manual SPPS cycle for coupling an amino acid.

  • Resin Preparation:

    • Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a Kaiser test. For difficult couplings, a second coupling step may be required.[13]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the resin and removal of the Pbf and other side-chain protecting groups.

  • Resin Preparation:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide containing Arg(Pbf) and no other sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[9]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate should form. Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

  • Drying and Purification:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Mandatory Visualizations

Signaling Pathway: Arginine Methylation in DNA Damage Response

The following diagram illustrates a simplified signaling pathway where protein arginine methyltransferases (PRMTs) play a role in the DNA damage response.

DNA_Damage_Response cluster_stimulus Stimulus cluster_sensors Sensors & Transducers cluster_methylation Arginine Methylation cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., Double-Strand Breaks) MRN_Complex MRE11-RAD50-NBS1 (MRN Complex) ATM_Kinase ATM Kinase MRN_Complex->ATM_Kinase activates p53 p53 ATM_Kinase->p53 phosphorylates & activates DNA_Repair_Proteins DNA Repair Proteins (e.g., 53BP1, BRCA1) ATM_Kinase->DNA_Repair_Proteins phosphorylates PRMTs PRMTs (e.g., PRMT1, CARM1) PRMTs->p53 methylates PRMTs->DNA_Repair_Proteins methylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediates

Caption: Arginine methylation in the DNA damage response pathway.

Experimental Workflow: SPPS of a Methylated Arginine Peptide

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing a Pbf-protected methylated arginine residue.

SPPS_Workflow Swell_Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling_Cycle Coupling Cycle Coupling_Cycle->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection 5. Final Fmoc Deprotection Coupling_Cycle->Final_Deprotection Final amino acid coupled Activate_AA 3. Amino Acid Activation (Fmoc-AA-OH, HBTU, DIPEA) Wash_1->Activate_AA Couple_AA 4. Coupling to Resin Activate_AA->Couple_AA Wash_2 Wash (DMF, DCM) Couple_AA->Wash_2 Wash_2->Coupling_Cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis End: Analysis (LC-MS, etc.) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

Conclusion

The Pbf protecting group is an effective and widely adopted choice for the protection of the arginine side chain in Fmoc-based SPPS, including for the synthesis of peptides containing methylated arginine. Its high acid lability allows for efficient deprotection under relatively mild conditions, minimizing side reactions and leading to higher purity of the crude peptide product. While specific quantitative data and optimized protocols for Pbf-protected methylated arginine are not as prevalent as for its non-methylated counterpart, the principles and general protocols outlined in this guide provide a solid foundation for researchers. Careful optimization of coupling and cleavage conditions for each specific methylated arginine-containing peptide is recommended to ensure high yields and purity. Further research into the precise kinetics and efficiencies associated with Pbf-protected methylated arginine will continue to refine and improve synthetic strategies in this important area of chemical biology and drug discovery.

References

A Technical Guide to Novabiochem's Fmoc-Arg(Me,pbf)-OH: A Key Building Block for Methylated Arginine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of Fmoc-Arg(Me,pbf)-OH, a specialized amino acid derivative from Novabiochem® for the incorporation of monomethylated arginine into peptide sequences. The unique characteristics of this compound facilitate the synthesis of modified peptides with potential applications in drug discovery, protein-protein interaction studies, and the development of epigenetic tools.

Core Features and Physicochemical Properties

This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] It features two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain.[1][2] The presence of the methyl group on the guanidinium function allows for the precise introduction of a post-translational modification mimic.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its close, non-methylated analogue, Fmoc-Arg(Pbf)-OH, for comparative purposes.

PropertyThis compoundFmoc-Arg(Pbf)-OHSource
CAS Number 1135616-49-7154445-77-9[1][3]
Molecular Formula C₃₅H₄₂N₄O₇SC₃₄H₄₀N₄O₇S[1][3]
Molecular Weight 662.80 g/mol 648.8 g/mol [1][3]
Purity (HPLC) ≥95.0%≥98%[1]
Appearance White to slight yellow/beige powderWhite solid[1][4]
Solubility Clearly soluble (1 mmole in 2 ml DMF)DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 0.5 mg/ml[1][3]
Optical Rotation [a]D²⁰ = +9 ±1 ° (c=1 in CHCl₃) for Fmoc-a-Me-L-Arg(Pbf)-OHNot specified[5]

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows standard Fmoc SPPS methodologies. Below are detailed protocols for the key steps.

Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Swell the solid-phase support (e.g., Rink Amide resin) in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes prior to synthesis.

  • Fmoc Removal:

    • Treat the resin with a 20% solution of piperidine in DMF.

    • Agitate the mixture for 3 minutes.

    • Drain the resin and repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Coupling of this compound

Coupling can be performed using standard activation methods.[1] To minimize side reactions, such as δ-lactam formation, a strategy involving in-situ activation and portion-wise addition of the coupling reagent is recommended.[6][7]

  • Coupling Cocktail Preparation:

    • Dissolve this compound (1.75 equivalents relative to resin loading) and an activating agent such as OxymaPure (1.5 equivalents) in DMF or NMP.

  • In-situ Activation and Coupling:

    • Add the amino acid/activator solution to the deprotected peptidyl-resin.

    • Add a coupling reagent such as diisopropylcarbodiimide (DIC) (0.9 equivalents, half of the total 1.8 equivalents) and agitate the mixture for 30 minutes.

    • Add the remaining DIC (0.9 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be gently heated (e.g., to 45°C) to improve efficiency, especially when using viscous solvents like NBP.[6][7]

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF.

Cleavage and Final Deprotection

The Pbf group is efficiently removed during the final cleavage from the resin using a strong acid cocktail.[1] The choice of scavengers is critical to prevent the alkylation of sensitive residues like tryptophan and methionine.

  • Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: A standard and effective cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[6][8]

  • Cleavage Reaction:

    • Treat the dried resin with the cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-3 hours. For peptides rich in arginine, extending the cleavage time to 3 hours is recommended to ensure complete Pbf group removal.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and byproducts.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the key structures and processes involved in the use of this compound.

G Structure of this compound cluster_arginine Arginine Backbone cluster_protecting_groups Protecting Groups alpha-carbon α-C carboxyl COOH alpha-carbon->carboxyl side-chain Side Chain alpha-carbon->side-chain Fmoc Fmoc (on α-amino group) alpha-carbon->Fmoc protects Pbf Pbf (on guanidino group) side-chain->Pbf protects Methyl Methyl (on guanidino group) side-chain->Methyl modifies

Caption: Molecular structure of this compound.

SPPS_Workflow SPPS Workflow for this compound Incorporation start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + DIC/Oxyma wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Next cycle cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) repeat->cleavage Final step purification Purification (RP-HPLC) cleavage->purification

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Deprotection_Scheme Protecting Group Removal Strategy cluster_fmoc Fmoc Removal (Base Labile) cluster_pbf Pbf & Methyl Removal (Acid Labile) Peptide Resin-Bound Peptide with this compound Fmoc_Removal Piperidine in DMF Peptide->Fmoc_Removal during synthesis cycles Pbf_Removal TFA-based cocktail Peptide->Pbf_Removal at final cleavage Fmoc_Removal->Peptide

Caption: Orthogonal deprotection strategy.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Arg(Me,pbf)-OH in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation and biological activity. Fmoc-Arg(Me,pbf)-OH is a key building block for introducing a monomethylated arginine residue during Fmoc solid-phase peptide synthesis (SPPS). However, the steric hindrance imposed by the N-α-methyl group presents significant challenges to achieving efficient coupling. This document provides a detailed protocol and application notes for the successful incorporation of this compound into peptide chains.

The protocol emphasizes strategies to overcome the steric hindrance and potential side reactions associated with this sterically demanding amino acid. These strategies include the use of potent coupling reagents, optimized reaction conditions, and, where necessary, specialized techniques such as double coupling and microwave-assisted synthesis.

Challenges in Incorporating this compound

The primary challenge in coupling this compound is the reduced nucleophilicity of the secondary amine on the preceding amino acid residue and the steric bulk of the incoming N-methylated amino acid. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the target peptide. Furthermore, like its non-methylated counterpart, Fmoc-Arg(Pbf)-OH, there is a potential for side reactions, although the N-methylation can influence the kinetics of these processes.

Recommended Protocol for Coupling this compound

This protocol outlines a robust method for the incorporation of this compound using a potent coupling reagent, HATU. Alternative conditions with DIC/Oxyma at elevated temperatures are also presented.

Materials
  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Alternative: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Solvents for washing (e.g., DMF, Dichloromethane (DCM))

Experimental Workflow Diagram

SPPS_Workflow start Start: Peptide-resin (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Coupling Monitoring (e.g., Kaiser Test) wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Incomplete next_cycle Proceed to Next Cycle monitoring->next_cycle Complete double_coupling Double Coupling (Repeat Step 4) incomplete->double_coupling double_coupling->wash2 end End: Peptide-resin with incorporated this compound next_cycle->end

Figure 1. Experimental workflow for the incorporation of this compound.

Step-by-Step Procedure
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling of this compound:

    • Method A: HATU Coupling (Recommended)

      • In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF.

      • Allow the pre-activation to proceed for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult sequences, the reaction time can be extended.

    • Method B: DIC/Oxyma Coupling at Elevated Temperature

      • In a separate vessel, dissolve this compound (3-5 equivalents), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF.

      • Add the coupling solution to the resin.

      • Perform the coupling at an elevated temperature, for example, 45°C, for 1-2 hours. This can help to overcome the steric hindrance and improve coupling efficiency.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Monitoring the Coupling Reaction: It is highly recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test may give a false negative with N-methylated amino acids. Alternative tests like the Chloranil or TNBS test can be used.

  • Double Coupling (if necessary): If the coupling is incomplete, a second coupling is recommended. Repeat the coupling step with a fresh solution of activated this compound.

Quantitative Data and Comparison of Coupling Conditions

The choice of coupling reagent and conditions can significantly impact the efficiency of this compound incorporation. The following tables summarize recommended reagent equivalents and compare different coupling strategies.

Table 1: Recommended Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)Notes
This compound3 - 5A higher excess is recommended to drive the reaction to completion due to the sterically hindered nature of the amino acid.
Method A: HATU
HATU2.85 - 4.75(0.95 equivalents relative to the amino acid)
DIPEA6 - 10(2 equivalents relative to the amino acid)
Method B: DIC/Oxyma
DIC3 - 5An optimized strategy for the non-methylated arginine suggests a ratio of 1.8 equivalents of DIC to 1.75 equivalents of the amino acid. A similar ratio can be a starting point.
Oxyma3 - 5An optimized strategy for the non-methylated arginine suggests a ratio of 1.5 equivalents of Oxyma to 1.75 equivalents of the amino acid. A similar ratio can be a starting point.

Table 2: Comparison of Coupling Strategies for Sterically Hindered N-Methylated Amino Acids

Coupling StrategyConditionsAdvantagesDisadvantages
Standard DIC/HOBt Room temperature, 1-2 hoursCost-effective.Often results in low coupling efficiency for N-methylated amino acids.
HATU/DIPEA Room temperature, 2-4 hoursHigh coupling efficiency for sterically hindered amino acids.[1]Higher cost of reagents.
DIC/Oxyma at 45°C Elevated temperature, 1-2 hoursImproved coupling kinetics and efficiency.Requires temperature control; potential for side reactions at higher temperatures.
Double Coupling Repetition of the coupling stepCan significantly improve the overall yield by driving the reaction to completion.Increased reagent consumption and synthesis time.
Microwave-Assisted SPPS Short reaction times (e.g., 5-10 minutes) at elevated temperatures (e.g., 75°C).[2]Drastically reduces coupling times and can improve efficiency for difficult sequences.[2]Requires specialized microwave peptide synthesis equipment.

Deprotection and Cleavage

The Pbf protecting group on the arginine side chain is labile to strong acids and is typically removed during the final cleavage of the peptide from the resin.

Final Cleavage and Deprotection Protocol
  • Cleavage Cocktail: A standard cleavage cocktail such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is effective for removing the Pbf group and cleaving the peptide from most common resins.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and proceed with purification.

Potential Side Reactions and Mitigation

A potential side reaction for arginine derivatives during activation is the formation of a δ-lactam, which renders the amino acid incapable of coupling. While N-methylation may alter the rate of this side reaction, using optimized coupling conditions, such as in situ activation and appropriate temperatures, can minimize its occurrence. For instance, a strategy of adding the activating agent (like DIC) in portions has been shown to be effective for Fmoc-Arg(Pbf)-OH and can be adapted for its N-methylated counterpart.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the challenges of coupling this compound and the recommended solutions.

Logical_Relationship challenge Challenge: Steric Hindrance of This compound problem1 Incomplete Coupling challenge->problem1 problem2 Low Yield challenge->problem2 solution_heading Solutions solution1 Potent Coupling Reagents (e.g., HATU) solution2 Optimized Conditions (e.g., Elevated Temperature) solution3 Extended Reaction Time / Double Coupling solution4 Microwave-Assisted Synthesis outcome Successful Incorporation of this compound solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Figure 2. Logical relationship between challenges and solutions for this compound incorporation.

Conclusion

The successful incorporation of this compound in Fmoc SPPS requires careful consideration of the inherent steric challenges. By employing robust coupling strategies such as the use of HATU, optimized reaction temperatures, and, where necessary, double coupling or microwave assistance, researchers can effectively incorporate this valuable building block into their peptide sequences. Careful monitoring of the coupling reaction is crucial to ensure high-purity and high-yield synthesis of N-methylated arginine-containing peptides for various applications in research and drug development.

References

Application Notes and Protocols: Standard Activation Methods for Fmoc-Arg(Me,Pbf)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve pharmacokinetic properties, and modulate biological activity. Fmoc-Arg(Me,Pbf)-OH, a protected N-methylated arginine derivative, presents unique challenges during solid-phase peptide synthesis (SPPS) due to steric hindrance at the N-terminus and the potential for side reactions. The selection of an appropriate activation method is paramount to achieving high coupling efficiency while minimizing racemization and other undesirable side reactions, such as δ-lactam formation.

These application notes provide a comprehensive overview of standard activation methods for the efficient coupling of this compound, complete with detailed experimental protocols and a comparative analysis of common coupling reagents.

Key Considerations for Coupling this compound

Several factors must be carefully considered to ensure the successful incorporation of this sterically hindered amino acid:

  • Steric Hindrance: The presence of the N-methyl group significantly slows down the kinetics of the coupling reaction. Therefore, highly efficient coupling reagents are required.

  • Racemization: While N-methylated amino acids are generally less prone to racemization than their non-methylated counterparts due to the absence of an oxazolone formation pathway, racemization can still occur through direct enolization, especially with prolonged activation times or the use of strong, non-hindered bases.

  • δ-Lactam Formation: Similar to its non-methylated analog, Fmoc-Arg(Pbf)-OH, the activated carboxyl group of this compound can be susceptible to intramolecular cyclization to form an inactive δ-lactam. This side reaction is often promoted by high temperatures and certain solvents.

  • Guanidinium Modification: The use of certain aminium/uronium-based coupling reagents in excess can lead to the guanidinylation of the free N-terminal amine of the growing peptide chain.

Comparative Analysis of Activation Methods

The choice of coupling reagent is critical for the successful incorporation of this compound. While direct quantitative comparative studies for this specific derivative are limited, data from sterically hindered and other N-methylated amino acids allow for a reliable assessment of reagent performance. The following table summarizes the expected efficiencies and risks associated with common activation methods.

Activation MethodCoupling Reagent(s)AdditiveBaseRelative Coupling EfficiencyRelative Risk of RacemizationKey Considerations
Aminium/Uronium Salt HATU / HBTUNoneDIPEA, CollidineVery HighLow to MediumHATU is generally superior for hindered couplings. Pre-activation should be minimized to avoid side reactions. Use of a hindered base like collidine is recommended to suppress racemization.
Phosphonium Salt PyBOP / PyAOPHOBt / HOAtDIPEA, NMMHighLowPyAOP is often more effective than PyBOP for challenging couplings. These reagents are generally considered safer than their aminium/uronium counterparts as they do not pose a risk of N-terminal guanidinylation.
Carbodiimide DICOxyma / HOBtNone or catalytic baseMedium to HighLowGenerally less efficient for sterically hindered couplings compared to onium salts. The use of additives like Oxyma or HOBt is essential to improve efficiency and suppress racemization.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound to a resin-bound peptide.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and HATU in DMF or NMP.

  • Activation: Add DIPEA or collidine to the activation solution and vortex briefly (pre-activation for 1-2 minutes).

  • Coupling: Immediately add the activated amino acid solution to the swelled resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser test or a Chloranil test (Kaiser test will be negative for the secondary amine).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF or NMP (3 x), followed by Dichloromethane (DCM) (3 x), and finally DMF or NMP (3 x).

Protocol 2: Coupling using PyBOP

This protocol provides a robust alternative to HATU, with a lower risk of N-terminal guanidinylation.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents, optional but recommended)

  • DIPEA or N-Methylmorpholine (NMM) (6-10 equivalents)

  • DMF or NMP

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound, PyBOP, and optionally HOBt in DMF or NMP.

  • Coupling: Add DIPEA or NMM to the activation solution and immediately add the mixture to the swelled resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Monitor the reaction progress.

  • Washing: Drain the coupling solution and wash the resin as described in Protocol 1.

Protocol 3: Coupling using DIC/Oxyma

This is a cost-effective method, though it may require longer reaction times or double coupling for this hindered amino acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3-5 equivalents)

  • DMF or NMP

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and Oxyma in DMF or NMP.

  • Coupling: Add the this compound/Oxyma solution to the resin, followed by the addition of DIC.

  • Reaction: Agitate the reaction vessel at room temperature for 2-6 hours. A second coupling may be necessary to drive the reaction to completion.

  • Washing: Drain the coupling solution and wash the resin as described in Protocol 1.

Visualized Workflows and Mechanisms

Activation and Coupling Pathway

Activation_Pathway AA This compound ActiveEster Activated Ester AA->ActiveEster + Reagent + Base Reagent Coupling Reagent (e.g., HATU, PyBOP, DIC) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Fmoc-Arg(Me,Pbf)-NH-Peptide-Resin ActiveEster->CoupledPeptide + Peptide-Resin Lactam δ-Lactam (Side Product) ActiveEster->Lactam Intramolecular Cyclization PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: General activation and coupling pathway for this compound.

Experimental Workflow for SPPS Coupling

SPPS_Workflow Start Start: Fmoc-Deprotected Peptide-Resin Swell 1. Swell Resin (DMF/NMP) Start->Swell Couple 3. Add Solution to Resin & Agitate Swell->Couple Prepare 2. Prepare Activation Solution Prepare->Couple Monitor 4. Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Wash 5. Wash Resin (DMF, DCM) Monitor->Wash Negative Test Incomplete Incomplete Coupling Monitor->Incomplete Positive Test End End: Coupled Peptide-Resin Wash->End Incomplete->Couple Recouple

Caption: Standard workflow for a single coupling cycle in SPPS.

Conclusion

The successful incorporation of this compound into peptide sequences requires careful consideration of the activation method to overcome steric hindrance and minimize side reactions. For routine and challenging couplings, aminium/uronium salt reagents such as HATU are highly recommended due to their superior efficiency. Phosphonium salt reagents like PyBOP offer a reliable and safer alternative. While carbodiimide-based methods are economical, they may necessitate longer reaction times or double couplings to achieve satisfactory results. By selecting the appropriate coupling strategy and adhering to optimized protocols, researchers can effectively synthesize N-methylated arginine-containing peptides for various applications in drug discovery and development.

Application Notes and Protocols for the Use of Fmoc-Arg(Me,pbf)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-methylation of the peptide backbone can increase metabolic stability, improve cell permeability, and modulate conformation, which can lead to enhanced binding affinity and selectivity.[1] Fmoc-Arg(Me,pbf)-OH is a protected N-methylated arginine derivative designed for use in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group provides robust protection for the guanidinium side chain, which is readily removed during the final trifluoroacetic acid (TFA) cleavage step.

These application notes provide a comprehensive guide for the efficient incorporation of this compound in automated peptide synthesizers, addressing its unique characteristics and offering optimized protocols to maximize coupling efficiency while minimizing potential side reactions.

Properties of this compound

PropertyDescription
Chemical Formula C35H42N4O7S
Molecular Weight 662.80 g/mol
Appearance White to off-white powder
Solubility Soluble in common SPPS solvents such as DMF and NMP
Protection Groups α-amino: Fmoc (9-fluorenylmethyloxycarbonyl), base-labile. Guanidinium side chain: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), acid-labile. Guanidinium nitrogen: Methyl (Me)

Key Considerations for Automated Synthesis

The incorporation of N-methylated amino acids, including this compound, presents specific challenges compared to their non-methylated counterparts due to increased steric hindrance at the secondary amine. This can lead to slower and less efficient coupling reactions. Therefore, optimized protocols are crucial for successful synthesis.

Potential Side Reactions:

  • Incomplete Coupling: Due to steric hindrance, the coupling of the subsequent amino acid onto the N-methylated arginine residue can be challenging.

  • δ-Lactam Formation: While well-documented for Fmoc-Arg(Pbf)-OH, the influence of N-methylation on the guanidinium group's propensity for δ-lactam formation is not extensively studied.[2][3][4][5] This side reaction, where the activated carboxylic acid reacts with the side-chain guanidinium group, leads to a truncated peptide and reduced yield.[2][5] It is prudent to assume this remains a potential side reaction and to employ conditions that minimize its occurrence.

Experimental Protocols

The following protocols are recommended for the incorporation of this compound using an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence and synthesizer.

Recommended Coupling Protocol

Due to the steric hindrance of the N-methyl group, stronger coupling reagents and potentially longer coupling times or double coupling are recommended. The use of HATU is a well-established method for coupling N-methylated amino acids.[6]

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Coupling Reagent HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High reactivity, proven effective for sterically hindered and N-methylated amino acids.[6]
Amino Acid Equiv. 4 equivalents (relative to resin loading)To drive the reaction to completion.
Coupling Reagent Equiv. 4 equivalents (relative to resin loading)To ensure efficient activation.
Base N,N-Diisopropylethylamine (DIEA)Non-nucleophilic base to activate the coupling reagent.
Base Equiv. 8 equivalents (relative to resin loading)To maintain a basic environment for the reaction.
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Standard solvents for SPPS.
Reaction Time 1-2 hours at room temperatureLonger reaction time to overcome steric hindrance.
Double Coupling Recommended, especially for difficult sequencesTo ensure maximum coupling efficiency.

Step-by-Step Automated Synthesizer Protocol (General Guideline):

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF or NMP.

  • Amino Acid Preparation: In a separate vial, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF or NMP.

  • Activation: Add 8 equivalents of DIEA to the amino acid/coupling reagent mixture and allow to pre-activate for 1-2 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF or NMP.

  • (Optional but Recommended) Double Coupling: Repeat steps 4-7 to ensure complete coupling.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

Monitoring Coupling Efficiency

It is crucial to monitor the coupling efficiency after the incorporation of this compound. Standard ninhydrin tests may not be reliable for secondary amines. The bromophenol blue test is a recommended alternative.[6]

Table 2: Bromophenol Blue Test for Coupling Completion [6]

ResultIndicationAction
Yellow beads Complete coupling (no free amine)Proceed to the next step.
Blue/Green beads Incomplete coupling (free amine present)Perform a second coupling.
Final Cleavage and Deprotection

The Pbf protecting group is efficiently cleaved using standard TFA cocktails.

Cleavage Cocktail:

  • TFA/TIS/H2O (95:2.5:2.5) (TIS = triisopropylsilane)

Procedure:

  • Wash the dried peptidyl resin with dichloromethane (DCM).

  • Add the cleavage cocktail to the resin.

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizing the Workflow

Automated Peptide Synthesis Cycle for this compound

SPPS_Cycle start Start with Peptidyl-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/NMP) deprotection->wash1 coupling Coupling: This compound HATU, DIEA in DMF/NMP wash1->coupling wash2 Wash (DMF/NMP) coupling->wash2 monitor Monitor Coupling (Bromophenol Blue Test) wash2->monitor decision Complete? monitor->decision double_coupling Double Coupling decision->double_coupling No next_cycle Next Amino Acid Cycle decision->next_cycle Yes double_coupling->coupling

Caption: Workflow for incorporating this compound in automated SPPS.

Potential Side Reaction: δ-Lactam Formation

Lactam_Formation activated_arg Activated this compound desired_coupling Desired Peptide Bond Formation (Reaction with N-terminal amine) activated_arg->desired_coupling Desired Pathway lactam_formation δ-Lactam Formation (Intramolecular cyclization) activated_arg->lactam_formation Side Reaction correct_peptide Correct Peptide Sequence desired_coupling->correct_peptide truncated_peptide Truncated Peptide lactam_formation->truncated_peptide

Caption: Competing pathways of activated this compound.

Conclusion

The successful incorporation of this compound in automated peptide synthesizers is achievable with optimized protocols that account for the steric hindrance of the N-methyl group. The use of a high-reactivity coupling reagent such as HATU, extended coupling times, and diligent monitoring of reaction completion are key to obtaining high-purity N-methylated arginine-containing peptides. While the potential for δ-lactam formation should be considered, the protocols outlined in these application notes provide a robust starting point for researchers, scientists, and drug development professionals to leverage the benefits of N-methylated arginine in their peptide-based projects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of histones play a critical role in regulating chromatin structure and gene expression. Among these, the methylation of arginine residues on histone tails is a key epigenetic mark implicated in a wide range of cellular processes, including transcriptional activation and repression, DNA damage repair, and signal transduction. The synthesis of histone-related peptides containing specifically methylated arginine residues provides an invaluable tool for researchers to investigate the function of histone-modifying enzymes, screen for inhibitors, and elucidate the complex language of the histone code.

This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of histone peptides containing monomethylated, asymmetrically dimethylated, and symmetrically dimethylated arginine. It also includes protocols for the purification and characterization of these peptides, as well as their application in enzymatic assays.

Data Presentation

Table 1: Commercially Available Fmoc-Protected Methylated Arginine Derivatives for SPPS
Amino Acid DerivativeAbbreviationSupplier Examples
Nα-Fmoc-Nω-monomethyl-L-arginineFmoc-Arg(Me)-OHAnaSpec, ChemPep
Nα-Fmoc-Nω,Nω-dimethyl-L-arginine (asymmetric)Fmoc-Arg(Me)2-OH (asymmetrical)Advanced ChemTech, Anaspec, Creative Peptides
Nα-Fmoc-Nω,N'ω-dimethyl-L-arginine (symmetric)Fmoc-Arg(Me)2-OH (symmetrical)Advanced ChemTech, Aapptec, Anaspec
Table 2: Mass Spectrometry Data for Identification of Arginine Methylation
ModificationMass Shift (Da)Precursor Ion (m/z)Characteristic Neutral Loss/Fragment Ions (m/z)
Monomethylarginine (MMA)+14.01565[M+H]+ + 14.01565-
Asymmetric Dimethylarginine (aDMA)+28.03130[M+H]+ + 28.03130Dimethylammonium (m/z 46) is a specific marker ion.[1]
Symmetric Dimethylarginine (sDMA)+28.03130[M+H]+ + 28.03130Loss of monomethylamine.
Trimethylarginine (tMA)+42.04695[M+H]+ + 42.04695-

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of a Histone H3 Peptide with Asymmetric Dimethylarginine at R2 (H3R2me2a)

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Arg(Me)2-OH asymmetrical)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents to the resin substitution) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For the incorporation of Fmoc-Arg(Me)2-OH, extend the coupling time to 4 hours to ensure high efficiency.

    • Monitor the coupling reaction using a Kaiser test or other colorimetric methods.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w) for 2-3 hours at room temperature. The inclusion of DTT is recommended as a scavenger.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Methylated Histone Peptides by RP-HPLC

Materials:

  • Crude synthetic peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Gradient Elution:

    • Inject the dissolved peptide onto the column.

    • Apply a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating closely related peptide impurities. For example, a gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min for an analytical column.[2]

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the desired methylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation: Reconstitute a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Analysis:

    • Acquire the mass spectrum of the peptide to confirm its molecular weight. Compare the observed mass with the theoretical mass of the methylated peptide (refer to Table 2 for mass shifts).

    • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence and localize the site of methylation.

    • Utilize fragmentation methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). ETD is often preferred for sequencing arginine-rich peptides and can provide specific fragmentation patterns to distinguish between asymmetric and symmetric dimethylarginine.[3]

Protocol 4: Histone Methyltransferase (HMT) Activity Assay

Materials:

  • Purified methylated histone peptide (as a control or for demethylase assays) or unmethylated histone peptide (as a substrate)

  • Histone methyltransferase (e.g., PRMT1)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • Phosphocellulose filter paper

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the unmethylated histone peptide substrate, and the histone methyltransferase enzyme.

  • Initiate Reaction: Start the reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 30 minutes).

  • Stop Reaction: Spot a portion of the reaction mixture onto a phosphocellulose filter paper to stop the reaction.

  • Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Quantification: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_application Application spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage from Resin & Deprotection spps->cleavage precipitation Precipitation & Drying cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc Crude Peptide ms Mass Spectrometry (Confirmation & Purity) hplc->ms lyophilization Lyophilization ms->lyophilization assay Enzymatic Assay (e.g., HMT activity) lyophilization->assay Purified Peptide data Data Analysis assay->data

Caption: Experimental workflow for the synthesis and application of methylated histone peptides.

estrogen_receptor_pathway cluster_cytoplasm Cytoplasmic Signaling (Non-Genomic) cluster_nucleus Nuclear Signaling (Genomic) estrogen Estrogen er Estrogen Receptor (ERα) estrogen->er prmt1 PRMT1 er->prmt1 recruits src_pi3k Src/PI3K Complex er->src_pi3k forms complex carm1 CARM1 (PRMT4) er->carm1 recruits prmt1->er methylates (R260) akt Akt Activation src_pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation h3r17 Histone H3 (R17) h3r17me2a H3R17me2a carm1->h3r17 methylates transcription Target Gene Transcription h3r17me2a->transcription promotes

Caption: Histone arginine methylation in estrogen receptor signaling.[4][5][6][7][8]

p53_pathway cluster_regulation p53 Regulation cluster_outcome Cellular Outcome stress DNA Damage / Stress p53 p53 stress->p53 prmt5 PRMT5 stress->prmt5 activates mdm2 MDM2 p53->mdm2 induces p53_me p53 (methylated R333, R335, R337) p53_degradation p53 Degradation target_genes p53 Target Gene Transcription p53->target_genes activates prmt5->p53 methylates h4r3 Histone H4 (R3) prmt5->h4r3 methylates mdm2->p53 ubiquitinates for degradation apoptosis_evasion Apoptosis Evasion p53_me->apoptosis_evasion leads to h4r3me2s H4R3me2s h4r3me2s->target_genes represses

Caption: Role of histone arginine methylation in the p53 pathway.[9][10][11][12]

References

Application Notes and Protocols: Fmoc-Arg(Me,pbf)-OH in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Arg(Me,pbf)-OH, a protected derivative of monomethylated arginine, is a critical building block in modern drug development, particularly in the synthesis of therapeutic peptides. The incorporation of monomethylated arginine into peptide sequences can significantly modulate their biological activity, bioavailability, and target specificity. This modification is of particular interest in the development of enzyme inhibitors, cell-penetrating peptides (CPPs), and peptide-drug conjugates (PDCs).

Arginine methylation is a key post-translational modification that governs numerous cellular processes, including signal transduction, gene regulation, and DNA repair.[1][2] Dysregulation of protein arginine methyltransferases (PRMTs), the enzymes responsible for arginine methylation, is implicated in various diseases, most notably cancer.[1][3] Consequently, PRMTs have emerged as promising therapeutic targets. Peptides containing monomethylated arginine can act as specific inhibitors or modulators of these enzymes and their downstream signaling pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in drug development, with a focus on solid-phase peptide synthesis (SPPS), the design of PRMT inhibitors, and potential applications in targeted drug delivery.

Applications of this compound in Drug Development

The unique properties of monomethylated arginine make this compound a valuable tool for:

  • Development of PRMT Inhibitors: Peptides containing monomethylated arginine can mimic substrates or allosteric regulators of PRMTs, leading to the development of potent and selective inhibitors.[4][5] These inhibitors are being actively investigated for the treatment of various cancers where PRMTs are overexpressed.[1][3]

  • Enhancing Cell Penetration: Arginine-rich peptides are well-known for their ability to cross cell membranes.[6] The methylation of arginine can fine-tune the hydrophobicity and hydrogen bonding capacity of these peptides, potentially enhancing their cellular uptake and efficacy as drug delivery vectors.[2]

  • Synthesis of Peptide-Drug Conjugates (PDCs): The guanidinium group of arginine can be leveraged for the conjugation of therapeutic agents. The use of monomethylated arginine may offer advantages in terms of stability and targeted delivery. While specific examples utilizing this compound are still emerging, the principles of PDC synthesis are applicable.[7]

  • Modulating Protein-Protein Interactions: Arginine methylation is a critical determinant in many protein-protein interactions.[8] Synthesizing peptides with strategically placed monomethylated arginine residues allows researchers to probe and modulate these interactions for therapeutic benefit.

Quantitative Data in Peptide Synthesis

The efficiency of incorporating this compound into a growing peptide chain is crucial for the successful synthesis of the target drug candidate. While specific comparative data for the methylated versus non-methylated arginine derivative is limited, extensive studies on Fmoc-Arg(Pbf)-OH provide a strong baseline for expected performance and potential challenges.

A primary side reaction during the coupling of arginine derivatives is the formation of a δ-lactam, which leads to chain termination and reduced yield.[9] The reaction conditions, including the choice of solvent, coupling reagents, and temperature, significantly impact the extent of this side reaction.

Table 1: Coupling Efficiency of Fmoc-Arg(Pbf)-OH under Various Conditions [9]

SolventCoupling Reagents (Equivalents)Temperature (°C)Coupling Time (h)Coupling Efficiency (%)δ-Lactam Formation
DMFFmoc-Arg(Pbf)-OH (1.5), DIC (1.5), Oxyma (1.5)252>98Minimal
NBPFmoc-Arg(Pbf)-OH (1.5), DIC (1.5), Oxyma (1.5)252<50Significant
NBPFmoc-Arg(Pbf)-OH (1.5), DIC (1.5), Oxyma (1.5)45285.5Reduced
NBPFmoc-Arg(Pbf)-OH (1.75), DIC (1.8), Oxyma (1.5)451100Minimal

Data adapted from a study on the incorporation of Fmoc-Arg(Pbf)-OH.[9] Similar trends are anticipated for this compound, although direct comparative studies are recommended for process optimization.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Monomethylated Arginine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a monomethylated arginine residue using this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (chilled)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activation solution to the resin.

    • Agitate for 1-2 hours at room temperature. For coupling of this compound, consider increasing the temperature to 45°C to minimize lactam formation, especially if using a more viscous solvent like NBP.[5][9]

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to chilled diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with chilled diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general framework for adapting the manual synthesis to an automated peptide synthesizer. Specific parameters will need to be optimized based on the instrument manufacturer's recommendations.

General Parameters for Automated Synthesizer:

  • Resin: Fmoc-Rink Amide MBHA

  • Scale: 0.1 mmol

  • Amino Acid Equivalents: 4-5 equivalents

  • Activation: DIC/OxymaPure® (4-5 equivalents each)

  • Coupling Time: 60-120 minutes per amino acid. For this compound, a double coupling protocol may be beneficial.

  • Fmoc Deprotection: 20% piperidine in DMF (2 x 7 minutes)

  • Washes: DMF between deprotection and coupling steps.

Visualizations

Signaling Pathway: PRMT1 in Cancer Proliferation

Protein Arginine Methyltransferase 1 (PRMT1) is a key regulator of cell proliferation and is often overexpressed in cancer. It asymmetrically dimethylates various histone and non-histone proteins, leading to altered gene expression that promotes tumor growth. Peptides containing monomethylated arginine can be designed to inhibit PRMT1 activity, thereby blocking these pro-cancerous signaling cascades.

PRMT1_Signaling_Pathway cluster_0 Cell Nucleus PRMT1 PRMT1 Histone_H4 Histone_H4 PRMT1->Histone_H4 Methylation Transcription_Factors e.g., p53, ERα PRMT1->Transcription_Factors Methylation Methylated_H4 H4R3me2a Gene_Expression Altered Gene Expression Methylated_H4->Gene_Expression Methylated_TFs Methylated TFs Methylated_TFs->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Monomethylated_Peptide Monomethylated Arginine Peptide Inhibitor Monomethylated_Peptide->PRMT1 Inhibition

Caption: PRMT1 signaling pathway in cancer and its inhibition by monomethylated arginine peptides.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow Start Start Resin Resin with free amine Start->Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Coupling: This compound + DIC/Oxyma Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat Another Cycle? Washing_2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage End End Cleavage->End

Caption: Workflow for the incorporation of this compound via Fmoc-SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with therapeutic potential. Its ability to introduce monomethylated arginine residues allows for the fine-tuning of peptide properties, leading to the development of novel drug candidates targeting a range of diseases, particularly cancer. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable building block in their research and development endeavors. Careful optimization of synthesis conditions is recommended to maximize yield and purity, especially when dealing with complex or arginine-rich peptide sequences.

References

Application Notes and Protocols for the Introduction of Mono-methyl-arginine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine methylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating numerous cellular processes, including signal transduction, gene expression, and RNA metabolism.[1][2][3] The introduction of mono-methyl-arginine (MMA) into synthetic peptides is a key strategy for researchers studying the functional implications of this PTM, developing tools for proteomics research, and designing peptide-based therapeutics with enhanced metabolic stability or altered binding affinities.[4] This document provides detailed protocols and application notes for the two primary strategies for incorporating mono-methyl-arginine into peptides during solid-phase peptide synthesis (SPPS): the use of pre-synthesized mono-methyl-arginine building blocks and post-synthetic on-resin methylation.

Strategy 1: Incorporation of Fmoc-Arg(Me,Pbf)-OH Building Block

The most straightforward and widely used method for introducing mono-methyl-arginine is the direct incorporation of a commercially available, pre-methylated and protected amino acid building block during standard Fmoc-based SPPS. The most common building block for this purpose is Nα-Fmoc-Nω-monomethyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (this compound).[5]

Key Considerations:
  • Protecting Group: The Pbf group is the recommended side-chain protection for the mono-methylated guanidinium group.[5] It is sufficiently acid-labile for removal during the final cleavage from the resin with standard trifluoroacetic acid (TFA) cocktails but stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[6]

  • Steric Hindrance: The presence of the methyl group on the guanidinium side chain, in addition to the bulky Pbf group, can create steric hindrance. This can slow down the kinetics of the coupling reaction, potentially leading to incomplete acylation.[7]

  • Coupling Reagents: To overcome steric hindrance and ensure high coupling efficiency, the use of potent activating reagents is crucial. While standard carbodiimides like DIC can be used, aminium/uronium or phosphonium salt-based reagents such as HATU, HBTU, or COMU are highly recommended as they generate more reactive activated esters.[7][8]

Experimental Protocol: Automated SPPS using this compound

This protocol outlines the general procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

1. Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)
  • N,N-Dimethylformamide (DMF), peptide synthesis grade
  • Piperidine, sequencing grade
  • Dichloromethane (DCM), ACS grade
  • Fmoc-protected amino acids
  • This compound
  • Coupling Reagent Solution: 0.5 M HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
  • Activator Base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP).
  • Deprotection Solution: 20% (v/v) piperidine in DMF.
  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

2. Synthesis Cycle for a Standard Amino Acid:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the N-terminal Fmoc group.
  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2 times) to remove piperidine and by-products.
  • Coupling: Add the standard Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) to the resin. Couple for 30-60 minutes.
  • Washing: Wash the resin with DMF (5 times).

3. Protocol for Incorporating this compound:

  • Pre-activation: In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 3-5 minutes.
  • Coupling: Add the pre-activated mixture to the deprotected peptidyl-resin.
  • Extended Coupling Time: Allow the coupling reaction to proceed for at least 2 hours. A double coupling (repeating the coupling step) is highly recommended to ensure complete reaction.
  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating complete coupling.
  • Washing: Wash the resin thoroughly with DMF (5 times).

4. Cleavage and Deprotection:

  • Wash the final peptidyl-resin with DCM and dry under vacuum.
  • Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent significantly impacts the successful incorporation of sterically hindered residues like mono-methyl-arginine. The following table summarizes typical performance characteristics.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
DIC/HOBt CarbodiimideModerateLow to ModerateLess effective for sterically demanding couplings.[9]
HBTU Aminium SaltHighLowHighly efficient and popular; byproducts are generally soluble.[7]
HATU Aminium SaltVery HighLowHighly recommended for hindered couplings due to the formation of reactive OAt esters.[7][8]
COMU Aminium SaltVery HighLowEfficiency is comparable to HATU; based on OxymaPure, avoiding potentially explosive HOBt/HOAt byproducts.[8]
PyAOP Phosphonium SaltVery HighLowEspecially effective for coupling N-methylated amino acids.[10][11]

Workflow Diagram

SPPS_Workflow_MMA_Building_Block start Start: Deprotected Peptidyl-Resin pre_act Pre-activation: This compound + HATU/DIPEA coupling Coupling Step: Add pre-activated mix to resin (≥ 2h) start->coupling pre_act->coupling wash1 Wash (DMF) coupling->wash1 kaiser Kaiser Test wash1->kaiser wash2 Wash (DMF) kaiser->wash2 Negative double_couple Double Coupling: Repeat Activation and Coupling kaiser->double_couple Positive next_cycle Continue to Next Synthesis Cycle wash2->next_cycle double_couple->wash1 On_Resin_Methylation start Peptidyl-Resin with Fmoc-Orn(Boc)-OH incorporated deprotect Side-Chain Deprotection: 50% TFA in DCM start->deprotect guanidinylation Guanidinylation: Add guanidinylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine) deprotect->guanidinylation methylation Methylation: 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I) guanidinylation->methylation cleavage Global Deprotection & Cleavage: TFA Cocktail methylation->cleavage end Purified Peptide with Mono-Methyl-Arginine cleavage->end Arginine_Methylation_Pathway cluster_0 Methyl Cycle cluster_1 Arginine Methylation Cascade cluster_2 Downstream Cellular Processes SAM S-adenosylmethionine (SAM) 'Methyl Donor' SAH S-adenosylhomocysteine (SAH) SAM->SAH PRMTs Protein_Arg Protein with Arginine Protein_MMA Protein with Mono-Methyl-Arginine (MMA) Protein_Arg->Protein_MMA Type I, II, III PRMTs Protein_ADMA Protein with Asymmetric Di-Methyl-Arginine (ADMA) Protein_MMA->Protein_ADMA Type I PRMTs Protein_SDMA Protein with Symmetric Di-Methyl-Arginine (SDMA) Protein_MMA->Protein_SDMA Type II PRMTs Signal Signal Transduction Protein_MMA->Signal DNA_Repair DNA Damage Repair Protein_MMA->DNA_Repair Transcription Transcriptional Regulation Protein_ADMA->Transcription RNA RNA Processing Protein_SDMA->RNA

References

Application Notes and Protocols for Fmoc Solid-Phase Peptide Synthesis of Arginine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich peptides are a critical class of biomolecules with diverse applications, including cell-penetrating peptides (CPPs) for drug delivery, antimicrobial agents, and components of therapeutic peptides.[1][2] The synthesis of these peptides via Fmoc solid-phase peptide synthesis (SPPS), however, presents unique challenges primarily due to the highly reactive guanidino side chain of arginine.[1] This reactivity can lead to side reactions, aggregation, and incomplete couplings, resulting in lower yields and impure products.[3]

This document provides detailed application notes and optimized protocols for the successful Fmoc-SPPS of arginine-rich peptides. It addresses common challenges, offers mitigation strategies, and provides step-by-step methodologies for synthesis, cleavage, purification, and characterization.

Challenges in Synthesizing Arginine-Rich Peptides

The primary challenges in the synthesis of arginine-rich peptides are associated with the properties of the arginine residue itself:

  • Steric Hindrance: The bulky guanidinium side chain of arginine, protected by groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can sterically hinder the coupling of subsequent amino acids.[4]

  • Peptide Aggregation: The presence of multiple arginine residues can lead to on-resin aggregation of the growing peptide chain, blocking reactive sites and leading to incomplete reactions.

  • Side Reactions:

    • δ-Lactam Formation: Intramolecular cyclization of activated arginine can form a stable δ-lactam, rendering it unable to couple to the peptide chain and leading to deletion sequences.[5]

    • Guanidinylation: The reaction of coupling reagents with the unprotected N-terminus of the peptide can form a guanidine moiety, terminating the peptide chain.

    • Sulfonation: During final cleavage with trifluoroacetic acid (TFA), the protecting groups (e.g., Pbf, Pmc) can lead to the sulfonation of arginine residues.[6][7]

Strategies for Optimized Synthesis

To overcome these challenges, several strategies can be employed:

  • Optimized Protecting Groups: The use of the Pbf protecting group for the arginine side chain is widely adopted due to its balance of stability during synthesis and lability during final cleavage.[4]

  • Efficient Coupling Reagents: Onium salt-based coupling reagents like HBTU and HATU, often used in combination with activators like HOBt or Oxyma, are effective for coupling sterically hindered amino acids like arginine. The combination of DIC and Oxyma is also a robust choice.[1]

  • Double Coupling: For arginine residues and amino acids immediately following them, a double coupling protocol can significantly improve coupling efficiency and reduce the occurrence of deletion sequences.[3]

  • Optimized Cleavage Cocktails: The composition of the cleavage cocktail is crucial to ensure complete deprotection of the Pbf groups and to scavenge reactive cations that can cause side reactions. A common and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[8][9] For peptides particularly sensitive to sulfonation, scavenger mixtures containing thioanisole can be beneficial.[6]

  • Microwave-Assisted SPPS: The use of microwave energy can enhance coupling and deprotection reactions, reducing reaction times and potentially improving yields for arginine-rich sequences.[10]

Experimental Protocols

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide. For a C-terminal amide, Rink Amide resin is commonly used. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is appropriate.[8][11]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[11]

    • After swelling, drain the DMF.

Fmoc-SPPS Cycle

The following steps are repeated for each amino acid coupling.

a. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[8]

  • Agitate the mixture for 15-30 minutes at room temperature.[8]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

b. Amino Acid Coupling:

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator/base (e.g., HOBt, 3-5 equivalents, and DIPEA, 6-10 equivalents) in DMF. For Fmoc-Arg(Pbf)-OH, pre-activation for 5-10 minutes is recommended.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. For arginine residues, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Workflow for Fmoc-SPPS Cycle

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Continue Cycle Next_Cycle Repeat for Next Amino Acid Washing2->Next_Cycle Incomplete Sequence

Caption: Workflow of a single Fmoc-SPPS cycle.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail. For most arginine-rich peptides with Pbf protection, "Reagent K" or a simpler mixture is effective. A widely used cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v) .[8][9] For peptides containing multiple arginine residues, a longer cleavage time may be necessary to ensure complete removal of the Pbf groups.[9][12] For peptides also containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2 v/v/v/v) , known as Reagent R, is recommended.[13][14]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14]

  • Stir the mixture at room temperature for 2-4 hours.[8][9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Characterization

a. HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[15]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (ACN) with 0.1% TFA.[16]

  • HPLC System:

    • Column: A C18 stationary phase is commonly used for peptide purification.

    • Mobile Phase A: 0.1% TFA in water.[17]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[17]

  • Gradient Elution: Elute the peptide using a linear gradient of increasing mobile phase B. A shallow gradient (e.g., 1% increase in B per minute) generally provides better resolution.[17]

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.[17]

b. Mass Spectrometry Characterization

Mass spectrometry (MS) is essential to confirm the identity and purity of the synthesized peptide.[18][19]

  • Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common MS techniques for peptide analysis.

  • Procedure:

    • Dissolve a small amount of the purified peptide in a suitable solvent.

    • Analyze the sample by MS to obtain the molecular weight of the peptide.

    • Compare the experimentally determined mass with the calculated theoretical mass of the target peptide.

    • Tandem MS (MS/MS) can be used to confirm the peptide sequence through fragmentation analysis.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Purity (%)Yield (%)Reference
Coupling Reagent HBTU/HOBt/DIPEAHATU/HOAt/DIPEADIC/Oxyma>95Variable[1]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Reagent KReagent R>90Variable[8][9][13][14]
Peptide Sequence (Arg)₉TAT (GRKKRRQRRR)Model Peptide>99>70[9][20]

Note: Yields are highly sequence-dependent and can vary significantly.

Signaling Pathway of Arginine-Rich Cell-Penetrating Peptides

Arginine-rich CPPs are known to facilitate the cellular uptake of various cargo molecules. Their mechanism of entry often involves direct translocation across the plasma membrane or endocytic pathways.[21][22] A key interaction is the binding of the positively charged guanidinium groups of arginine to negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs).[21] This interaction can trigger internalization through mechanisms like macropinocytosis.

CPP_Internalization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP Arginine-Rich CPP-Cargo Complex HSPG Heparan Sulfate Proteoglycans (HSPGs) CPP->HSPG Electrostatic Interaction Macropinosome Macropinosome HSPG->Macropinosome Triggers Macropinocytosis Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Cargo_Release Cargo Release in Cytosol Endosomal_Escape->Cargo_Release

Caption: Internalization pathway of an arginine-rich CPP.

By following these optimized protocols and understanding the underlying challenges, researchers can significantly improve the success rate of synthesizing high-purity arginine-rich peptides for a wide range of research and therapeutic applications.

References

Unveiling the Role of Protein Arginine Methylation: A Guide to Utilizing Fmoc-Arg(Me,pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Protein arginine methylation is a crucial post-translational modification (PTM) that plays a pivotal role in regulating a myriad of cellular processes, including signal transduction, gene transcription, and DNA damage repair. The aberrant methylation of arginine residues has been implicated in various diseases, most notably cancer. To dissect the intricate mechanisms governed by this modification, researchers require precise tools to synthesize peptides and proteins containing methylated arginine residues. Fmoc-Arg(Me,pbf)-OH, a protected monomethylated arginine derivative, serves as an essential building block in solid-phase peptide synthesis (SPPS) for creating these critical research tools. These synthetic peptides can be instrumental in developing novel therapeutics and diagnostic agents.

This document provides detailed application notes and experimental protocols for the effective use of this compound in studying protein arginine methylation. It is designed to guide researchers in synthesizing methylated peptides and utilizing them in downstream biochemical assays to investigate their functional consequences.

Section 1: Properties and Advantages of this compound

This compound is an N-α-Fmoc-protected, side-chain monomethylated L-arginine derivative where the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This specific combination of protecting groups offers several advantages in Fmoc-based SPPS:

  • Direct Incorporation of Monomethylated Arginine: It allows for the site-specific incorporation of a monomethylated arginine residue directly into a peptide sequence, eliminating the need for post-synthetic modification which can often be non-specific and yield heterogeneous products.[1][2]

  • Compatibility with Standard Fmoc Chemistry: The Fmoc group is readily cleaved under mild basic conditions (e.g., piperidine in DMF), ensuring compatibility with standard SPPS cycles. The Pbf group is stable to these conditions but is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

  • High Purity and Yield: The use of the Pbf protecting group for the guanidino function minimizes side reactions during peptide synthesis, contributing to higher purity and overall yield of the target methylated peptide.[3][4][5][6][7][8][9]

Section 2: Data Presentation

While direct, side-by-side comparative studies quantifying the performance of this compound against other arginine derivatives in a single experiment are limited in the public domain, the following table compiles typical performance data gleaned from various sources and manufacturer specifications. It is important to note that these values can vary depending on the specific peptide sequence, coupling conditions, and analytical methods used.

DerivativeTypical Purity (by HPLC)Reported Coupling EfficiencyKey Considerations
Fmoc-Arg(Pbf)-OH ≥98.0% - ≥99.0%[5][6]>98% (in DMF)[10]Standard reagent for arginine incorporation; potential for δ-lactam formation.[10][11][12]
This compound ≥95.0%High, comparable to non-methylated Arg(Pbf)Anecdotal evidence suggests high coupling efficiency.
Fmoc-ADMA(Pbf)-OH High (typically >95%)Generally highUsed for incorporating asymmetric dimethylarginine.[1]
Fmoc-SDMA(Boc)2-ONa ≥90.0%[13]HighUsed for incorporating symmetric dimethylarginine.[1][13]

Note: The data presented is a compilation from different studies and product specifications and is intended for comparative estimation. Actual results may vary.

Section 3: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Monomethylated Peptide

This protocol outlines the manual synthesis of a peptide containing a monomethylated arginine residue using this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or other suitable coupling activator)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For coupling of this compound, an extended coupling time of up to 4 hours or a double coupling may be beneficial to ensure high efficiency.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the methylated peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Methylation Assay

This protocol can be used to test the ability of a protein arginine methyltransferase (PRMT) to methylate a substrate peptide (synthesized with a non-methylated arginine) or to use a synthesized methylated peptide as a standard or competitor.

Materials:

  • Purified recombinant PRMT enzyme

  • Substrate peptide (with an arginine residue to be methylated) or a control methylated peptide

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) for radioactive detection, or unlabeled SAM for mass spectrometry-based detection

  • Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel

  • Phosphorimager or mass spectrometer

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Methylation buffer

    • Substrate peptide (1-5 µg)

    • Purified PRMT enzyme (0.1-1 µg)

    • ³H-SAM (1 µCi) or unlabeled SAM (10-100 µM)

    • Make up the final volume with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Detection:

    • Radioactive Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the incorporation of the radioactive methyl group using a phosphorimager.

    • Mass Spectrometry: For reactions with unlabeled SAM, the products can be directly analyzed by mass spectrometry to detect the mass shift corresponding to methylation of the substrate peptide.

Section 4: Visualizations

Signaling Pathway: Regulation of p53 by Histone Arginine Methylation

The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. Its activity is regulated by various post-translational modifications, including those on histone tails which influence chromatin structure and gene accessibility. Protein arginine methyltransferases (PRMTs) can methylate histones, thereby modulating p53-dependent transcription. A synthetic peptide corresponding to a histone tail with a site-specific monomethylated arginine, created using this compound, can be used to study the binding of effector proteins and the subsequent impact on p53 pathway activation.

p53_pathway cluster_0 Cellular Stress cluster_1 PRMT Activity cluster_2 Chromatin Modification cluster_3 p53 Regulation & Cellular Outcome Stress DNA Damage, Oncogene Activation PRMT PRMTs (e.g., PRMT1, PRMT5) Stress->PRMT activates SAH SAH PRMT->SAH Histone Histone Tail (e.g., H4R3) PRMT->Histone methylates SAM SAM SAM->PRMT Me_Histone Monomethylated Histone p53 p53 Me_Histone->p53 recruits effectors p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Caption: p53 signaling pathway regulated by histone arginine methylation.

Experimental Workflow: From Peptide Synthesis to Functional Assay

The following workflow illustrates the process of using this compound to investigate the impact of protein arginine monomethylation on a biological process.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Biochemical/Cellular Assay start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (using this compound) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & HPLC Analysis purification->analysis assay_setup Assay Setup (e.g., In Vitro Methylation, Binding Assay) analysis->assay_setup Purified Methylated Peptide incubation Incubation with Enzyme/Binding Partner assay_setup->incubation detection Detection of Activity/Binding (e.g., Radioactivity, MS, Fluorescence) incubation->detection data_analysis Data Analysis & Interpretation detection->data_analysis

Caption: Experimental workflow for studying protein methylation.

References

Greener Approaches for Challenging Couplings: Application Notes and Protocols for Fmoc-Arg(Me,Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Addressing the growing demand for sustainable practices in peptide synthesis, this document provides detailed application notes and protocols for greener coupling alternatives for the sterically hindered and side-reaction-prone amino acid, Fmoc-Arg(Me,Pbf)-OH. These protocols offer viable alternatives to traditional methods that often rely on hazardous solvents and reagents, providing researchers, scientists, and drug development professionals with practical, environmentally conscious solutions without compromising peptide purity and yield.

The following sections detail the use of greener solvents and activating agents, providing comparative data and step-by-step experimental procedures.

Introduction to Green Solid-Phase Peptide Synthesis (SPPS)

Traditional Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. However, it is often associated with a significant environmental footprint due to the extensive use of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), and potentially hazardous coupling reagents. Green chemistry principles are now being increasingly applied to SPPS to mitigate these concerns. Key areas of focus include:

  • Safer Solvents: Replacing hazardous solvents with greener alternatives that are less toxic, biodegradable, and derived from renewable resources.

  • Greener Reagents: Utilizing coupling activators and other reagents with improved safety profiles and reduced environmental impact.

  • Waste Reduction: Implementing strategies such as continuous flow synthesis and minimizing wash steps to reduce overall solvent and reagent consumption.

This document focuses on providing practical, green alternatives for the coupling of this compound, an amino acid derivative known for its steric hindrance and susceptibility to side reactions, such as δ-lactam formation.

Alternative Green Solvents for this compound Coupling

Several greener solvents have emerged as viable alternatives to DMF and NMP in SPPS. Their physical properties and performance in the coupling of Fmoc-Arg(Pbf)-OH are summarized below.

N-Butylpyrrolidinone (NBP)

NBP is a promising green solvent with a high boiling point and lower toxicity profile compared to DMF and NMP. However, its higher viscosity can impede reagent diffusion and coupling efficiency, particularly for sterically hindered amino acids. Elevated temperatures can be employed to overcome this limitation.

2-Methyltetrahydrofuran (2-MeTHF)

Derived from renewable resources, 2-MeTHF is a greener alternative to traditional chlorinated solvents and has been explored as a substitute for DMF in SPPS.

Binary Solvent Mixtures (e.g., DMSO/EtOAc)

Mixtures of green solvents, such as dimethyl sulfoxide (DMSO) and ethyl acetate (EtOAc), offer the advantage of tunable polarity and viscosity. Studies have shown that higher polarity binary solvent mixtures can be beneficial in suppressing side reactions like Arg-lactamisation. For instance, a DMSO/2-Me-THF (4:6) mixture has been shown to significantly reduce δ-lactam formation compared to DMF.[1]

Table 1: Comparison of Green Solvents for Fmoc-Arg(Pbf)-OH Coupling

Solvent/MixtureKey AdvantagesKey DisadvantagesReported Observations for Arg Coupling
N-Butylpyrrolidinone (NBP) Lower toxicity than DMF/NMP, high boiling point.High viscosity can hinder coupling kinetics.Effective coupling at elevated temperatures (45°C) with in situ activation.[2][3]
2-Methyltetrahydrofuran (2-MeTHF) Renewable resource, lower toxicity.May have lower solvating power for some reagents.Mentioned as a green alternative in SPPS.[4]
DMSO/2-Me-THF (4:6) Tunable polarity, reduced viscosity compared to pure DMSO.DMSO can be difficult to remove.Significantly suppresses δ-lactam formation (5% vs. 24% in DMF).[1]
DMSO/EtOAc Greener solvent combination, adjustable properties.Potential for side reactions with DMSO at high temperatures.A promising binary mixture for greener SPPS.

Greener Coupling Reagents

The choice of coupling reagent is critical for efficient and racemization-free peptide bond formation. Greener alternatives to traditional benzotriazole-based reagents are now widely available.

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate): A highly efficient and non-explosive additive that serves as an excellent alternative to HOBt. It is compatible with a broad range of green solvents.

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A standalone coupling reagent derived from OxymaPure, known for its high efficiency and safety profile.

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with OxymaPure is a widely adopted green coupling cocktail.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound using green chemistry alternatives.

General Workflow for Green SPPS Coupling

The following diagram illustrates a typical workflow for a coupling step in green SPPS.

GSPPS_Workflow Resin Resin with N-terminal amine Swell Swell resin in green solvent Resin->Swell Deprotection Fmoc deprotection (e.g., 20% piperidine in green solvent) Swell->Deprotection Wash1 Wash with green solvent Deprotection->Wash1 Coupling Coupling of this compound (in green solvent with green activators) Wash1->Coupling Wash2 Wash with green solvent Coupling->Wash2 Next_Cycle Proceed to next cycle Wash2->Next_Cycle

Caption: General workflow for a green SPPS coupling cycle.

Protocol 1: Coupling of this compound in N-Butylpyrrolidinone (NBP)

This protocol is optimized for the challenging coupling of arginine derivatives in the greener solvent NBP, minimizing δ-lactam formation.[2][3]

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • N-Butylpyrrolidinone (NBP), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in NBP

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in NBP for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NBP twice for 10 minutes each to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with NBP (5 x 1 min).

  • Pre-conditioning: Add 25% of the total NBP required for the coupling to the resin and allow it to equilibrate at 45°C.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (1.75 equiv.) and OxymaPure (1.5 equiv.) in the remaining 75% of NBP.

  • In Situ Activation and Coupling: a. Add the solution from step 5 to the pre-conditioned resin at 45°C. b. Add half of the DIC (total 1.8 equiv.) to the reaction mixture and let it react for 30 minutes at 45°C. c. Add the remaining half of the DIC to the reaction.

  • Reaction Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with NBP (5 x 1 min).

  • Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail.

Table 2: Quantitative Data for Fmoc-Arg(Pbf)-OH Coupling in NBP at 45°C

ParameterValueReference
Coupling Yield >95%[2][3]
δ-Lactam Formation Minimized[2][3]
Racemization Not reported to be significant
Protocol 2: Coupling of this compound in DMSO/2-Me-THF

This protocol utilizes a binary solvent mixture to suppress δ-lactam formation during the coupling of arginine derivatives.[1]

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • DMSO/2-Me-THF (4:6 v/v), peptide synthesis grade

  • DIC

  • OxymaPure®

  • 20% (v/v) piperidine in DMSO/2-Me-THF (4:6)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMSO/2-Me-THF (4:6) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMSO/2-Me-THF (4:6) twice for 10 minutes each.

  • Washing: Wash the resin thoroughly with DMSO/2-Me-THF (4:6) (5 x 1 min).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 equiv.), DIC (3 equiv.), and OxymaPure (3 equiv.) in DMSO/2-Me-THF (4:6).

  • Coupling: Add the coupling cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMSO/2-Me-THF (4:6) (5 x 1 min).

  • Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin using a standard TFA cocktail.

Table 3: Quantitative Data for Arg-Lactamisation in Different Solvents

Solventδ-Lactam Formation (%)Reference
DMF 24[1]
NBP/DOL (2:8) 72[1]
DMSO/DOL (4:6) 10[1]
DMSO/2-Me-THF (4:6) 5[1]

Logical Relationships and Signaling Pathways

The decision-making process for selecting a green coupling strategy for this compound can be visualized as follows:

Green_Coupling_Strategy Start Challenge: Coupling this compound Goal Goal: Green & Efficient Coupling Start->Goal Consider_Solvent Consider Green Solvents Goal->Consider_Solvent Consider_Reagents Consider Green Reagents Goal->Consider_Reagents NBP NBP Consider_Solvent->NBP Binary_Mixture Binary Mixtures (e.g., DMSO/2-Me-THF) Consider_Solvent->Binary_Mixture Other_Solvents Other Green Solvents (e.g., 2-MeTHF, CPME) Consider_Solvent->Other_Solvents Oxyma_DIC OxymaPure/DIC Consider_Reagents->Oxyma_DIC COMU COMU Consider_Reagents->COMU Protocol_NBP Protocol 1: NBP @ 45°C, in situ activation NBP->Protocol_NBP Protocol_Binary Protocol 2: Binary Mixture @ RT Binary_Mixture->Protocol_Binary Oxyma_DIC->Protocol_NBP Oxyma_DIC->Protocol_Binary

Caption: Decision tree for selecting a green coupling strategy.

Conclusion

The transition to greener practices in solid-phase peptide synthesis is not only environmentally responsible but also practically achievable, even for challenging couplings like that of this compound. The protocols and data presented here demonstrate that by carefully selecting green solvents, such as NBP or binary mixtures, and utilizing safer coupling reagents like OxymaPure/DIC, high-efficiency couplings can be achieved while minimizing side reactions and environmental impact. Researchers are encouraged to adopt and further optimize these methods to advance the sustainability of peptide science.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Arg(Me,pbf)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-Arg(Me,pbf)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Improving Low Coupling Efficiency of this compound

Low coupling efficiency of this compound is a common issue stemming from significant steric hindrance and potential side reactions. The N-α-methyl group, in addition to the bulky Pbf protecting group on the side chain, makes this amino acid particularly challenging to incorporate into a growing peptide chain.[1] This guide provides a systematic approach to diagnosing and resolving poor coupling outcomes.

Issue 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test, Chloranil Test)

Observation: A positive colorimetric test indicates the presence of unreacted free amines on the resin after the coupling step.

Primary Cause: Insufficient reactivity of the coupling reagents to overcome the severe steric hindrance of this compound.

Solutions:

  • Immediate Action: Double Coupling. Perform a second coupling step immediately after the first. This involves draining the initial coupling solution, washing the resin with a suitable solvent like DMF, and then adding a fresh solution of activated this compound. Double coupling is a common strategy for difficult amino acids.[2][3]

  • Optimize Coupling Reagents: Standard coupling reagents such as HBTU or DIC alone are often inefficient for N-methylated amino acids.[4] Switch to more potent activating agents. Uronium/aminium salts like HATU or HCTU , or phosphonium salts like PyAOP are recommended for sterically hindered couplings.[4][5]

  • Elevate Reaction Temperature: Increasing the temperature can enhance the reaction kinetics. Performing the coupling at 45°C has been shown to improve the efficiency of incorporating sterically hindered arginine derivatives.[6][7] Microwave-assisted SPPS is another effective method to increase reaction rates and yields for challenging couplings.[1][2][8]

Issue 2: Presence of Deletion Sequences (des-Arg peptide) in Final Product Analysis (HPLC/MS)

Observation: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the peptide sequence lacking the intended Arg(Me,pbf) residue.

Primary Cause: In addition to steric hindrance, a major side reaction for activated arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam.[6][7][9][10] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain.

Solutions:

  • In Situ Activation and Staggered Reagent Addition: To minimize the time the activated amino acid spends in solution before coupling, use an in situ activation protocol. A successful strategy for Fmoc-Arg(Pbf)-OH, which can be adapted for the N-methylated version, involves dissolving the amino acid and an additive like OxymaPure with the resin first, and then adding the coupling agent (e.g., DIC) in portions.[6][7]

  • Solvent Choice: The choice of solvent can influence the rate of δ-lactam formation. While DMF is common, solvents with higher polarity may help to mitigate this side reaction.[9] Consider using N-Methylpyrrolidone (NMP) or binary solvent mixtures such as DMSO/2-Me-THF, which have been shown to reduce lactamization.[9]

  • Optimize Reagent Stoichiometry: Using an appropriate excess of the amino acid and coupling reagents (typically 2-4 equivalents) is crucial. However, a very large excess of the uronium/aminium salt coupling reagent relative to the carboxylic acid can lead to side reactions and should be avoided.[11]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly difficult to couple compared to Fmoc-Arg(Pbf)-OH?

A1: The primary reason for the increased difficulty is the presence of the methyl group on the α-nitrogen (N-methylation). This N-methyl group introduces significant steric bulk directly adjacent to the reacting amine, in addition to the already bulky Pbf protecting group on the arginine side chain. This combined steric hindrance severely restricts the approach of the activated carboxyl group, slowing down the peptide bond formation.[1]

Q2: What is δ-lactam formation and how does it affect the coupling of this compound?

A2: δ-lactam formation is an intramolecular side reaction where the activated carboxylic acid of the arginine derivative reacts with its own side-chain guanidinium group to form a stable, six-membered ring (a δ-lactam).[6][7][9][10] This cyclized product is no longer able to couple to the growing peptide chain, effectively removing it from the reaction. This leads to lower coupling yields and the formation of deletion sequences where the arginine residue is missing.

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered and N-methylated amino acids, uronium/aminium salt-based reagents like HATU and HCTU , and phosphonium salt-based reagents such as PyAOP are highly recommended.[4][5] These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or DIC alone. COMU is another potent coupling reagent that has shown high efficiency and a favorable safety profile.[11][12]

Q4: Can I use microwave synthesis for coupling this compound?

A4: Yes, microwave-assisted solid-phase peptide synthesis is a highly effective technique for improving the coupling efficiency of sterically hindered amino acids like this compound.[1][2][8] The use of microwave energy can significantly reduce reaction times and increase coupling yields by overcoming aggregation and enhancing reaction kinetics.[8][13] However, it is important to optimize the temperature and time to avoid potential side reactions.

Q5: Are there any alternatives to the Pbf protecting group for N-methylated arginine?

A5: While Pbf is the most commonly used protecting group for arginine in Fmoc-SPPS, alternatives do exist.[1] However, for commercial availability and established protocols, this compound is the standard derivative for introducing mono-methyl-arginine. The focus should be on optimizing the coupling conditions for this derivative rather than seeking less common alternatives.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Arginine Derivatives

Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingKey Considerations
HATU (Internal HOAt)DIPEA/CollidineVery HighHighly efficient for N-methylated amino acids; can be expensive.[5][14]
HCTU (Internal HOBt derivative)DIPEA/NMMHighA cost-effective and efficient alternative to HATU.[4][5][12]
PyAOP (Internal HOAt)DIPEA/CollidineVery HighPhosphonium salt, avoids guanidinylation side reaction.[5]
COMU (Internal Oxyma)DIPEA/NMMVery HighOxyma-based reagent, considered safer than benzotriazole-based reagents.[11][12]
DIC OxymaPureDIPEAModerate to HighEfficiency is highly dependent on optimized conditions (e.g., temperature).[6][7]
HBTU HOBtDIPEA/NMMModerateGenerally less effective than HATU or HCTU for N-methylated residues.[4]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for manual or automated solid-phase peptide synthesis to maximize the coupling efficiency of this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA or 2,4,6-collidine (8 equivalents) to the activation solution and vortex briefly. Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time and Monitoring: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a suitable test for secondary amines (e.g., chloranil test).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Double Coupling (if necessary): If monitoring indicates incomplete coupling, repeat steps 2-5.

Protocol 2: Microwave-Assisted Coupling of this compound

This protocol utilizes microwave energy to enhance the coupling efficiency and reduce the reaction time.

  • Resin Preparation: Perform the deprotection and washing steps as described in Protocol 1.

  • Reagent Addition: Add the solvent (DMF or NMP), this compound (4 equivalents), the coupling reagent (e.g., HATU, 3.9 equivalents), and the base (e.g., DIPEA, 8 equivalents) to the resin in the microwave reaction vessel.

  • Microwave Program: Apply microwave irradiation at a controlled temperature, typically between 50°C and 75°C, for a duration of 5-15 minutes. The optimal time and temperature may need to be determined empirically for the specific peptide sequence and synthesizer.

  • Post-Microwave: After the microwave program is complete, wash the resin as described in Protocol 1.

  • Monitoring and Recoupling: Check for reaction completion. If necessary, a second microwave-assisted coupling can be performed.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Immediate Solutions cluster_2 Advanced Strategies cluster_3 Outcome start Low Coupling Efficiency of This compound incomplete_coupling Incomplete Coupling (Positive Colorimetric Test) start->incomplete_coupling deletion_sequences Deletion Sequences (HPLC/MS Analysis) start->deletion_sequences double_coupling Perform Double Coupling incomplete_coupling->double_coupling Immediate Action potent_reagents Use Potent Coupling Reagents (HATU, HCTU, PyAOP, COMU) incomplete_coupling->potent_reagents Primary Solution deletion_sequences->potent_reagents in_situ_activation In Situ Activation & Staggered Reagent Addition deletion_sequences->in_situ_activation Mitigate δ-lactam success Improved Coupling Efficiency double_coupling->success increase_temp Increase Reaction Temperature (45°C or Microwave) potent_reagents->increase_temp Further Optimization increase_temp->success optimize_solvent Optimize Solvent (NMP, DMSO mixtures) in_situ_activation->optimize_solvent Further Optimization optimize_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Side_Reaction_Pathway cluster_0 Activation cluster_1 Reaction Pathways cluster_2 Products start This compound activated_species Activated Ester (e.g., OAt-ester with HATU) start->activated_species + Coupling Reagent + Base desired_coupling Desired Coupling (Peptide Bond Formation) activated_species->desired_coupling + Peptide-Resin side_reaction Side Reaction (δ-Lactam Formation) activated_species->side_reaction Intramolecular Cyclization final_peptide Target Peptide + Arg(Me,pbf) desired_coupling->final_peptide inactive_lactam Inactive δ-Lactam side_reaction->inactive_lactam deletion_peptide Deletion Peptide (des-Arg) side_reaction->deletion_peptide leads to

Caption: Competing reaction pathways for activated this compound.

References

Preventing side reactions during methylated arginine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing methylated arginine residues. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the incorporation of monomethylated, symmetric dimethylated, and asymmetric dimethylated arginine into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating methylated arginine residues?

A1: The side reactions encountered during the incorporation of methylated arginine are largely similar to those for standard arginine and primarily relate to the guanidinium group. The most common issues include:

  • δ-Lactam Formation: This is a significant side reaction where the activated carboxylic acid of the incoming Fmoc-Arg(R)-OH undergoes intramolecular cyclization with its own guanidinium side chain.[1][2][3] This leads to the irreversible formation of an inactive lactam, preventing the amino acid from coupling to the growing peptide chain and resulting in deletion sequences.

  • Poor Coupling Efficiency: The bulky nature of the arginine side chain and its protecting group can sterically hinder the coupling reaction, especially when coupling to another bulky residue.[4] N-methylation on the peptide backbone can also contribute to difficult couplings.

  • Aggregation: Peptides containing arginine, including methylated arginine, can be prone to aggregation on the solid support, which can block reactive sites and lead to incomplete coupling and deprotection steps.[5][6]

  • Side Reactions During Final Cleavage: During TFA-mediated cleavage, the protecting groups released from the arginine side chain can reattach to other sensitive residues in the peptide, such as tryptophan.[6]

Q2: How does the methylation state of arginine (mono- vs. di-methylated) affect incorporation?

A2: While methylation does not significantly alter the pKa of the guanidinium group, it does increase its steric bulk and hydrophobicity.[7] This can exacerbate issues with coupling efficiency and aggregation. Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are bulkier than monomethylarginine (MMA), which may necessitate longer coupling times or more potent coupling reagents.

Q3: Which protecting group is best for methylated arginine?

A3: For Fmoc-based synthesis, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most commonly used and recommended protecting group for the guanidinium side chain of both standard and methylated arginine.[1][4][8] It offers a good balance of stability during synthesis and lability during the final TFA cleavage. Compared to older protecting groups like Pmc and Mtr, Pbf is more acid-labile, allowing for shorter cleavage times and reducing the risk of acid-catalyzed side reactions.[1] The NO2 group has been revisited as an alternative that can prevent δ-lactam formation, though its removal requires specific, non-standard conditions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired peptide; presence of deletion sequences. δ-Lactam formation of the activated methylated arginine.[1][3]- Use a coupling strategy that minimizes the lifetime of the activated amino acid in solution. In situ activation is preferred.- Employ coupling reagents known to suppress side reactions, such as combinations of DIC/Oxyma.[3][9]- Consider using a protecting group like NO2 that is less prone to lactamization.[3]
Incomplete coupling due to steric hindrance or peptide aggregation.[4][6]- Double couple the methylated arginine residue.[10]- Increase the coupling time.- Use a more potent coupling reagent like HBTU or HATU.- If aggregation is suspected, switch to a solvent like NMP or add chaotropic salts.[6]- Perform the coupling at a slightly elevated temperature (e.g., 45°C) to improve reaction kinetics and reduce solvent viscosity.[9]
Presence of byproducts with mass additions, particularly on tryptophan residues. Re-attachment of cleaved protecting groups (e.g., Pbf) to nucleophilic side chains during final cleavage.[6][11]- Use an optimized cleavage cocktail containing a high concentration of scavengers.- For peptides containing Trp, Met, or Cys, a standard recommended cocktail is TFA/TIS/H2O (95:2.5:2.5).[12]- For particularly sensitive sequences, Reagent K (TFA/water/phenol/thioanisole/EDT) can be used.[12][13]
Incomplete removal of the side-chain protecting group. Insufficient cleavage time or inappropriate cleavage cocktail.- For peptides with multiple arginine residues, extend the cleavage time to 2-4 hours.[13][14]- Ensure the use of a high-quality TFA and freshly prepared cleavage cocktail.[14]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Methylated Arginine

This protocol utilizes in situ activation with DIC and OxymaPure to minimize δ-lactam formation.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-methylated arginine derivative (e.g., Fmoc-Arg(Me)(Pbf)-OH) and 3 equivalents of OxymaPure in DMF.

  • Activation and Coupling: Add the amino acid/OxymaPure solution to the resin. Then, add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction vessel.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. For difficult couplings, the time can be extended or a double coupling can be performed.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection of Methylated Arginine-Containing Peptides

This protocol uses a standard scavenger cocktail suitable for most peptide sequences.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water in a ratio of 95:2.5:2.5 (v/v/v) .[12] Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. Peptides with multiple Arg(Pbf) residues may require longer cleavage times.[13]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide can then be purified by HPLC.

Visual Guides

Signaling Pathways & Workflows

SPPS_Workflow cluster_side_reactions Potential Side Reactions Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Arg(Me)(Pbf)-OH + DIC/Oxyma Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Coupling_Side δ-Lactam Formation Coupling->Coupling_Side Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Final Cleavage (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide Cleavage_Side Protecting Group Re-attachment Cleavage->Cleavage_Side Lactam_Formation Activated_Arg Activated Fmoc-Arg(Me)(Pbf)-OH (e.g., O-acylisourea ester) Desired_Coupling Desired Coupling: Peptide Bond Formation Activated_Arg->Desired_Coupling Attacked by Peptide N-terminus Lactam_Formation Side Reaction: Intramolecular Cyclization Activated_Arg->Lactam_Formation Attacked by own Guanidinium Nδ Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Desired_Coupling Extended_Peptide Extended Peptide Chain Desired_Coupling->Extended_Peptide Inactive_Lactam Inactive δ-Lactam Lactam_Formation->Inactive_Lactam

References

Addressing solubility issues of Fmoc-Arg(Me,pbf)-OH in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Arg(Me,pbf)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of this compound in N,N-Dimethylformamide (DMF) during their experiments.

Troubleshooting Guide: Addressing Solubility Issues

Problem: this compound is not dissolving or is dissolving slowly in DMF.

This is a common issue that can be attributed to several factors, including the hydrophobic nature of the Fmoc and Pbf protecting groups, potential aggregation, and the quality of the solvent.[1] The following steps provide a systematic approach to troubleshooting and resolving solubility challenges.

Troubleshooting Workflow

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Dissolve this compound in high-purity DMF at RT vortex Vortex or stir vigorously start->vortex sonicate Apply sonication vortex->sonicate If not dissolved success Fully Dissolved Proceed with experiment vortex->success If dissolved heat Gentle warming (40-45°C) sonicate->heat If not dissolved sonicate->success If dissolved cosolvent Add a co-solvent (e.g., DMSO) heat->cosolvent If not dissolved heat->success If dissolved cosolvent->success If dissolved fail Persistent Solubility Issues Consider alternative solvent cosolvent->fail If still not dissolved

Caption: A stepwise workflow for troubleshooting the dissolution of this compound in DMF.

Quantitative Data Summary: Troubleshooting Techniques

TechniqueRecommended ParametersExpected OutcomeConsiderations
Vigorous Agitation Vortexing or stirring for 5-10 minutes.Can overcome minor solubility hurdles.May not be sufficient for significant solubility issues.
Sonication 3 cycles of 10-15 seconds, with cooling on ice in between.[2]Breaks up aggregates and enhances dissolution.[3]Avoid prolonged sonication to prevent potential degradation.
Gentle Warming Heat the solution to 40-45°C.[4][5]Increases solubility by providing thermal energy.Monitor temperature closely to avoid degradation of the Fmoc group.
Co-solvent Addition Add DMSO up to 10-20% of the total volume.[6]DMSO is a stronger polar aprotic solvent that can improve solubility.Ensure co-solvent is compatible with subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMF?

A1: Several factors can contribute to the poor solubility of this compound in DMF:

  • Hydrophobicity: The Fmoc and Pbf protecting groups are large and hydrophobic, which can lead to poor solvation in polar aprotic solvents like DMF.[6]

  • Aggregation: Hydrophobic interactions between molecules can cause aggregation, reducing the effective surface area for solvation.[1]

  • Solvent Quality: The presence of water or other impurities in DMF can negatively impact its solvating power for Fmoc-amino acids. Always use high-purity, anhydrous DMF.

  • Temperature: Room temperature may not provide sufficient energy to overcome the lattice energy of the solid compound.

Q2: Can I use a solvent other than DMF?

A2: Yes, several alternatives to DMF can be considered:

  • Dimethyl Sulfoxide (DMSO): DMSO is another polar aprotic solvent with excellent solvating properties for many Fmoc-amino acids.[6][7]

  • N-Butylpyrrolidinone (NBP): NBP is a greener alternative to DMF, but it is more viscous.[8][9] When using NBP, heating to around 45°C is often necessary to reduce viscosity and improve solubility and coupling efficiency.[4][5]

  • Binary Solvent Mixtures: Mixtures of solvents, such as DMSO/2-Me-THF or NBP/DOL, have been explored as greener alternatives to DMF and may offer improved solubility characteristics for certain amino acids.[10][11]

Q3: Will heating the solution to dissolve this compound affect its stability?

A3: Gentle heating to 40-45°C is generally safe and can significantly improve solubility.[4][5] However, prolonged exposure to high temperatures should be avoided as it can potentially lead to the degradation of the Fmoc protecting group or other side reactions.

Q4: I've tried all the troubleshooting steps, and my compound still won't dissolve. What should I do?

A4: If you continue to experience solubility issues, consider the following:

  • Experimental Solubility Determination: Perform a small-scale experiment to determine the solubility of your specific batch of this compound under your experimental conditions.

  • Alternative Activation/Coupling Strategy: For solid-phase peptide synthesis (SPPS), in situ activation of the amino acid may improve its solubility and reactivity.[4][5]

  • Consult the Supplier: Contact the supplier of your this compound for any specific recommendations or known issues with the lot you are using.

Q5: How can I prevent solubility issues from the start?

A5: To minimize the likelihood of solubility problems:

  • Use High-Purity Reagents: Ensure your this compound and DMF are of high purity and anhydrous.

  • Proper Storage: Store this compound in a desiccator to prevent moisture absorption, which can affect solubility.

  • Pre-warming: Allow the reagents to come to room temperature before use.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF for SPPS

This protocol outlines the standard procedure for dissolving this compound in DMF for use in solid-phase peptide synthesis.

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • Sterile reaction vessel

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh the required amount of this compound into the reaction vessel.

  • Add the calculated volume of anhydrous DMF to achieve the desired concentration.

  • Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution. If undissolved particles remain, proceed to the troubleshooting steps outlined above.

Protocol 2: Experimental Determination of Solubility

This protocol provides a method for determining the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF)

  • A series of small, sealable vials

  • Microbalance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a fixed, small volume of the solvent (e.g., 100 µL) to several vials.

  • Add incrementally increasing, pre-weighed amounts of this compound to each vial.

  • Seal the vials and vortex vigorously for 10-15 minutes.

  • Allow the vials to stand at room temperature for at least one hour to reach equilibrium.

  • Centrifuge the vials to pellet any undissolved solid.

  • The vial with the highest concentration that shows no visible undissolved solid represents the approximate solubility.

Signaling Pathways and Logical Relationships

Logical Relationship for Solvent Selection

G cluster_0 Solvent Selection Criteria cluster_1 Primary Choice cluster_2 Alternative Solvents solubility Solubility of this compound dmf DMF solubility->dmf compatibility Compatibility with reaction conditions compatibility->dmf green_chem Green chemistry principles nbp NBP green_chem->nbp binary_mix Binary Mixtures green_chem->binary_mix dmso DMSO dmf->dmso If solubility issues persist dmf->nbp For greener synthesis dmf->binary_mix For greener synthesis and tailored properties

Caption: Decision tree for selecting a suitable solvent for this compound based on key experimental criteria.

References

Technical Support Center: Optimizing Coupling of Fmoc-Arg(Me,pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Fmoc-Arg(Me,pbf)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the incorporation of this sterically hindered amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the coupling of this compound often slow and incomplete?

A1: The coupling of this compound is challenging due to significant steric hindrance. This arises from two sources: the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain and the methyl group on the α-nitrogen (Nα-methylation)[1]. This combined steric bulk can impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.

Q2: What is δ-lactam formation, and how does it affect the coupling of this compound?

A2: δ-lactam formation is a common side reaction associated with arginine derivatives during activation in peptide synthesis[2][3][4][5][6]. The activated carboxylic acid can react intramolecularly with the δ-nitrogen of the arginine side chain, forming a stable six-membered ring (a δ-lactam). This cyclized amino acid is no longer able to couple to the peptide chain, leading to a truncated peptide sequence (a deletion of the arginine residue) and reduced overall yield[2][3][4][5]. While the Pbf protecting group is designed to minimize this, the reaction can still occur, especially with prolonged activation times or elevated temperatures.

Q3: My Kaiser test is still positive after a standard coupling time. What should I do?

A3: A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction. Here are some troubleshooting steps:

  • Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 4-6 hours or even overnight) at room temperature and repeat the Kaiser test.

  • Double couple: If the test remains positive after an extended time, filter the resin, wash it thoroughly with DMF, and perform a second coupling with a fresh solution of activated this compound[5].

  • Increase the temperature: Cautiously increasing the reaction temperature can enhance the coupling rate. However, be aware that higher temperatures can also increase the risk of δ-lactam formation and other side reactions. A carefully optimized temperature is crucial.

  • Use a more potent coupling reagent: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Consider using more powerful activating agents like HATU, HCTU, or PyAOP.

  • Consider microwave-assisted SPPS: Microwave energy can significantly accelerate coupling reactions and improve yields, particularly for difficult couplings like that of this compound[1].

Q4: Can I use higher temperatures to speed up the coupling of this compound?

A4: Yes, elevated temperatures can be employed to overcome the steric hindrance and accelerate the coupling of this compound. Some studies have reported successful couplings of N-methylated arginines at temperatures as high as 90°C for very short durations (e.g., 2 minutes). However, a balance must be struck. For the related, non-methylated Fmoc-Arg(Pbf)-OH, a lower temperature of 45°C has been recommended to minimize the risk of δ-lactam formation during longer coupling times[3][4]. The optimal temperature is a trade-off between achieving a complete reaction and minimizing side products. It is advisable to start with a moderate temperature increase (e.g., to 40-50°C) and monitor the reaction closely.

Q5: Which coupling reagents are recommended for this compound?

A5: For challenging couplings involving sterically hindered amino acids like this compound, more potent coupling reagents are often necessary. While standard carbodiimide activators like DIC in combination with an additive like OxymaPure can be effective, uronium/aminium-based reagents are generally recommended for improved efficiency. Consider using:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

These reagents are known to provide faster and more complete activation, which is beneficial for overcoming steric hindrance.

Data Presentation: Coupling Efficiency of this compound

The following table provides an illustrative summary of expected coupling efficiencies for this compound under various hypothetical conditions. Note: These are representative values based on general principles of peptide synthesis and the known challenges of this amino acid. Optimal conditions should be determined experimentally for your specific peptide sequence and synthesis scale.

Coupling Time (hours)Temperature (°C)Coupling ReagentExpected Coupling Efficiency (%)Potential Side Reactions
225 (Room Temp)DIC/Oxyma70-85Incomplete coupling is likely.
425 (Room Temp)DIC/Oxyma85-95Still may be incomplete.
245DIC/Oxyma90-98Increased risk of δ-lactam formation.
445DIC/Oxyma>98Higher risk of side reactions with prolonged time.
125 (Room Temp)HATU/DIEA95-99Generally efficient.
225 (Room Temp)HATU/DIEA>99Should be near complete.
0.550 (Microwave)HATU/DIEA>99Rapid and efficient, but requires careful optimization.

Experimental Protocols

Protocol 1: Standard Coupling of this compound with HATU
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For difficult sequences, the temperature can be raised to 40-50°C for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). If the Kaiser test is positive, consider a second coupling (double coupling).

Protocol 2: Monitoring Coupling Efficiency by HPLC
  • Sample Collection: After the desired coupling time, take a small sample of the resin (approx. 5-10 mg).

  • Cleavage: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Analysis: Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by reverse-phase HPLC (RP-HPLC).

  • Quantification: Integrate the peak areas corresponding to the desired peptide and any deletion sequences (peptide lacking the arginine residue) to determine the coupling efficiency.

Mandatory Visualization

G start Start Coupling This compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive troubleshoot Troubleshooting Options incomplete_coupling->troubleshoot extend_time Extend Coupling Time (e.g., 4-6h) troubleshoot->extend_time double_couple Perform Double Coupling troubleshoot->double_couple increase_temp Increase Temperature (e.g., 40-50°C) troubleshoot->increase_temp stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) troubleshoot->stronger_reagent microwave Consider Microwave -Assisted SPPS troubleshoot->microwave re_test Re-test with Kaiser extend_time->re_test double_couple->re_test increase_temp->re_test stronger_reagent->re_test microwave->re_test re_test->coupling_complete Negative re_test->incomplete_coupling Positive (Consider alternative strategy)

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Minimizing racemization during Fmoc-Arg(Me,pbf)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Fmoc-Arg(Me,Pbf)-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling, and why is it a significant concern?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the incorporation of the D-enantiomer instead of the desired L-enantiomer into the peptide sequence. For N-methylated amino acids like this compound, this is a heightened concern due to increased steric hindrance and an alternative racemization pathway. The resulting diastereomeric peptide impurities can be difficult to separate and may negatively impact the biological activity and safety profile of the final peptide therapeutic.

Q2: What are the primary factors that contribute to the racemization of this compound during coupling?

A2: Several factors can increase the risk of racemization during the coupling of this compound:

  • Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more prone to causing racemization than others.

  • Base: The type and concentration of the base used can significantly influence the rate of racemization. Stronger bases tend to increase this risk.

  • Temperature: Elevated temperatures, while often used to overcome the steric hindrance of N-methylated amino acids, can also accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can affect the reaction kinetics and the stability of the activated amino acid, thereby influencing the extent of racemization.

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the opportunity for racemization to occur.

Q3: Are there any side reactions specific to arginine derivatives that I should be aware of during coupling?

A3: Yes, in addition to racemization, arginine derivatives are prone to δ-lactam formation. This is an intramolecular cyclization reaction that results in a non-reactive species, leading to the deletion of the arginine residue in the peptide sequence.[1][2][3] This side reaction is influenced by the choice of coupling reagents, solvents, and temperature.[2][4]

Troubleshooting Guide

Problem: High levels of diastereomeric impurity are detected after coupling this compound.

This common issue points towards significant racemization during the coupling step. The following troubleshooting steps can help identify the cause and mitigate the problem.

Logical Workflow for Troubleshooting Racemization

TroubleshootingWorkflow cluster_Coupling_Reagent Coupling Reagent & Additives cluster_Base Base Selection cluster_Temperature Reaction Temperature cluster_Protocol Protocol Optimization Start High Diastereomeric Impurity Detected Coupling_Reagent Step 1: Evaluate Coupling Reagent Start->Coupling_Reagent Base Step 2: Assess Base Coupling_Reagent->Base If issue persists cluster_Coupling_Reagent cluster_Coupling_Reagent Temperature Step 3: Control Temperature Base->Temperature If issue persists cluster_Base cluster_Base Protocol Step 4: Review Protocol Temperature->Protocol If issue persists cluster_Temperature cluster_Temperature Resolution Problem Resolved Protocol->Resolution If issue persists, consult further cluster_Protocol cluster_Protocol Reagent_Check Using carbodiimide (e.g., DIC)? Reagent_Action1 Switch to onium salt-based reagent (HATU, HCTU, PyAOP, COMU) Reagent_Check->Reagent_Action1 Yes Reagent_Action2 Ensure use of racemization suppressant (OxymaPure, HOAt) Reagent_Check->Reagent_Action2 No Base_Check Using a strong base (e.g., DIPEA)? Base_Action Switch to a weaker, more sterically hindered base (e.g., NMM, 2,4,6-collidine) Base_Check->Base_Action Yes Temp_Check Coupling at elevated temperature? Temp_Action Perform coupling at a lower temperature (e.g., room temperature or 0°C) Temp_Check->Temp_Action Yes Protocol_Check1 Long pre-activation time? Protocol_Action1 Minimize pre-activation time Protocol_Check1->Protocol_Action1 Protocol_Check2 Solvent choice? Protocol_Action2 Consider less polar solvents Protocol_Check2->Protocol_Action2

Caption: Troubleshooting workflow for minimizing racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in controlling racemization, especially for sterically hindered N-methylated amino acids.

  • Recommended Action: If you are using a carbodiimide-based reagent like DIC alone, consider switching to an onium salt-based reagent such as HATU, HCTU, or PyAOP, which are known to be effective for coupling N-methylated amino acids. If you must use a carbodiimide, ensure the addition of a racemization-suppressing additive like OxymaPure or HOAt.

Step 2: Assess the Base Used in the Coupling Reaction

The basicity and steric hindrance of the base used can significantly impact the rate of racemization.

  • Recommended Action: If you are using a strong, non-nucleophilic base like diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5]

Step 3: Review Your Experimental Protocol

Procedural details such as pre-activation time and reaction temperature can have a significant impact on the level of racemization.

  • Recommended Actions:

    • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation to reduce the time the activated species is susceptible to racemization.

    • Control the Temperature: While elevated temperatures can improve coupling efficiency, they also increase the risk of racemization.[6] Consider performing the coupling at room temperature or even 0°C if racemization is a persistent issue.

Data Presentation: Qualitative Comparison of Coupling Conditions for Minimizing Racemization
Coupling ReagentAdditiveBaseTemperatureRacemization Risk
DIC/DCCNoneDIPEAHighVery High
DIC/DCCOxymaPure/HOAtNoneRoom TempLow
HATU/HCTUNoneDIPEAHighModerate to High
HATU/HCTUNoneNMM/CollidineRoom TempLow to Moderate
PyAOP/PyBOPNoneDIPEAHighModerate
PyAOP/PyBOPNoneNMM/CollidineRoom TempLow

Experimental Protocols

Protocol for Minimized Racemization during this compound Coupling

This protocol is designed to minimize both racemization and δ-lactam formation during the coupling of the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N-methylmorpholine - NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation (In Situ):

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of anhydrous DMF.

    • Add NMM (6 equivalents) to the solution and vortex briefly.

  • Coupling Reaction:

    • Immediately add the activation solution to the washed and drained peptide-resin.

    • Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.

    • Agitate the reaction vessel (e.g., by shaking or nitrogen bubbling) for 2-4 hours at room temperature.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Confirmation of Coupling:

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Fmoc-Deprotected Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Wash_Resin1 Wash with DMF Swell_Resin->Wash_Resin1 Coupling Add Activation Solution to Resin Couple for 2-4h at RT Wash_Resin1->Coupling Prepare_Activation Prepare Activation Solution (this compound, HATU, NMM in DMF) Prepare_Activation->Coupling Wash_Resin2 Wash with DMF and DCM Coupling->Wash_Resin2 Kaiser_Test Perform Kaiser Test Wash_Resin2->Kaiser_Test End End: Coupling Complete Kaiser_Test->End Negative Recouple Recouple if Necessary Kaiser_Test->Recouple Positive Recouple->Coupling

Caption: Experimental workflow for low-racemization coupling.

References

Troubleshooting incomplete Pbf deprotection from methylated arginine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from methylated arginine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Pbf deprotection from methylated arginine?

A1: The most definitive indicator is the detection of the peptide with a mass addition of +252 Da (the mass of the Pbf group) per incompletely deprotected arginine residue in mass spectrometry (MS) analysis. HPLC analysis will also show a more hydrophobic, earlier-eluting peak corresponding to the Pbf-protected peptide in addition to the desired product peak.

Q2: How does the methylation of arginine affect Pbf deprotection?

A2: While the Pbf group is designed for high acid lability, the presence of a methyl group on the guanidinium side chain can introduce steric hindrance. This may slightly slow the deprotection kinetics compared to non-methylated arginine, similar to challenges seen in peptides with multiple Arg(Pbf) residues. Therefore, conditions may need to be optimized for complete removal.

Q3: Can I use a standard cleavage cocktail for peptides containing methylated arginine?

A3: Yes, standard cleavage cocktails with a high concentration of trifluoroacetic acid (TFA) are the correct starting point. However, due to potential steric hindrance, you may need to extend the cleavage time or optimize the scavenger composition to ensure complete deprotection. For peptides with other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), a more robust scavenger-containing cocktail is essential.

Q4: What side reactions should I be aware of during the deprotection of peptides with methylated arginine?

A4: Similar to standard arginine-containing peptides, you should be aware of potential side reactions caused by reactive cationic species generated during cleavage. These include:

  • Sulfonation (+80 Da): Modification of sensitive residues by the sulfonyl cation from the Pbf group.

  • Alkylation of Tryptophan: Can be caused by carbocations from other protecting groups (e.g., t-Bu) if not properly scavenged.

  • Oxidation of Methionine (+16 Da): Can occur if solvents are not properly degassed or if peroxide-free ether is not used for precipitation.[1]

Using appropriate scavengers is critical to minimize these side reactions.

Q5: Are there alternative protecting groups for methylated arginine?

A5: The Pbf group is currently one of the most widely used and effective acid-labile protecting groups for both standard and methylated arginine in Fmoc-based SPPS due to its balance of stability and ease of deprotection.[2][3] While other sulfonyl-based protecting groups like Pmc and Mtr exist, Pbf is generally more acid-labile, making it preferable for complex peptides.[4][5]

Troubleshooting Guide

Problem: My mass spectrometry data shows a persistent peak at [M+252] after cleavage.

This indicates that the Pbf group was not completely removed from one or more methylated arginine residues.

Solution:

  • Extend Cleavage Time: The standard 2-hour cleavage time may be insufficient.[6][7] Extend the reaction time to 3-4 hours and monitor the progress by analyzing small aliquots via HPLC. For complex peptides, even longer times may be necessary.[6]

  • Optimize Cleavage Cocktail: Ensure your TFA concentration is at least 90-95%. For peptides with sensitive residues, use a comprehensive scavenger cocktail like Reagent K or Reagent R.[1][7][8]

  • Repeat the Cleavage: If incomplete deprotection is confirmed, precipitate the peptide with cold ether, wash, and subject it to a second cleavage treatment with a fresh cocktail.

  • Consider Temperature: As a last resort, slightly elevating the temperature of the cleavage reaction can improve deprotection kinetics. However, use this approach with caution as it can also increase the rate of side reactions.

Data Presentation

Table 1: Recommended Cleavage Cocktails for Peptides with Arg(Me,Pbf)

Cocktail NameComposition (v/v)Recommended ForKey Considerations
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂OPeptides without Trp, Met, or CysA good starting point for simple peptides. TIS is an excellent scavenger for tert-butyl cations.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPeptides with Tyr"Odorless" alternative to thiol-containing cocktails. Not recommended for Met-containing peptides.[8]
Reagent R 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% AnisolePeptides with multiple Arg residues and/or TrpHighly effective for sulfonyl protecting groups and minimizing Trp side reactions.[7][8]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Tyr)A "universal" and robust cocktail for complex peptides.[1]

Table 2: Troubleshooting Common Mass Spectrometry Observations

Mass AdductIdentityProbable CauseRecommended Solution
+252 Da Pbf groupIncomplete deprotectionExtend cleavage time; use a more robust cleavage cocktail (e.g., Reagent R).
+80 Da SulfonationReaction of sulfonyl cation with Trp or other nucleophilic residuesUse Fmoc-Trp(Boc)-OH during synthesis; ensure adequate scavengers like thioanisole are present.
+56 Da tert-butylationAlkylation by t-butyl cations from other protecting groupsEnsure sufficient Triisopropylsilane (TIS) is used as a scavenger.
+16 Da OxidationOxidation of Methionine or other sensitive residuesDegas all solvents; use peroxide-free ether for precipitation; add antioxidants like EDT to the cleavage cocktail.[1]
-18 Da DehydrationAspartimide formation if Asp is presentUse protecting groups like Fmoc-Asp(OMpe)-OH for Asp residues adjacent to problematic sequences.

Experimental Protocols

Optimized Protocol for Cleavage and Pbf Deprotection of a Peptide Containing Methylated Arginine

This protocol is optimized for a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole, freshly prepared)

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas source

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x 2 mL) to remove any residual DMF and then dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add 2-3 mL of the freshly prepared cleavage cocktail to the resin.

    • Seal the vessel and gently agitate at room temperature for 3-4 hours. For peptides known to be difficult, this time can be extended, and progress should be monitored.

  • Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.

  • Resin Washing: Wash the resin twice with a small volume (0.5 mL) of fresh TFA. Combine these washes with the initial filtrate.

  • Peptide Precipitation:

    • Place the centrifuge tube containing the TFA filtrate in an ice bath.

    • Slowly add the TFA solution dropwise to a separate tube containing 10-fold the volume of ice-cold MTBE. A white precipitate (the crude peptide) should form.

  • Pelleting and Washing:

    • Centrifuge the MTBE mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more by resuspending in cold MTBE, vortexing briefly, and centrifuging.

  • Drying: After the final wash and decantation, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.

  • Analysis: Reconstitute a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and Mass Spectrometry to confirm complete deprotection and purity.

Visualizations

G cluster_start Initial Observation cluster_step1 Step 1: Reaction Time cluster_step2 Step 2: Reagent Optimization cluster_step3 Step 3: Re-treatment cluster_end Resolution start Incomplete Deprotection (e.g., +252 Da in MS) time Extend Cleavage Time (e.g., 3-4 hours) start->time monitor Monitor by HPLC/MS time->monitor cocktail Use Robust Scavenger Cocktail (e.g., Reagent R or K) monitor->cocktail Still Incomplete end_node Complete Deprotection Achieved monitor->end_node Complete repeat Precipitate Peptide & Repeat Cleavage with Fresh Cocktail cocktail->repeat Still Incomplete cocktail->end_node Complete repeat->end_node Success

Caption: Troubleshooting workflow for incomplete Pbf deprotection.

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Arg_Pbf Arg(Me,Pbf) Residue (on peptide) Protonation 1. Protonation of Sulfonyl Group Arg_Pbf->Protonation TFA Trifluoroacetic Acid (TFA) H+ TFA->Protonation Cleavage 2. S-N Bond Cleavage Protonation->Cleavage Deprotected_Arg Deprotected Arg(Me) Residue Cleavage->Deprotected_Arg Pbf_cation Pbf Cation (+252 Da) Cleavage->Pbf_cation Trapped_cation Trapped Pbf Adduct Pbf_cation->Trapped_cation Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_cation

References

Technical Support Center: Purification of Arg(Me,pbf)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of peptides containing N-methylated arginine with a Pbf protecting group, Arg(Me,pbf).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing Arg(Me,pbf)?

A1: The primary challenges stem from two main sources: the properties of arginine itself and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group.

  • Incomplete Pbf Group Removal: The bulky Pbf group requires strong acidic conditions (e.g., high concentration of Trifluoroacetic Acid - TFA) for efficient removal.[1] Incomplete cleavage is a common issue, resulting in a major impurity with a mass difference of +252 Da relative to the desired peptide.[1] Peptides with multiple Arg(Pbf) residues are particularly susceptible.[1][2]

  • Aggregation and Solubility: Arginine-rich peptides are prone to aggregation and can exhibit poor solubility, especially at neutral pH.[3][4] This can lead to broad, tailing peaks during HPLC purification and difficulty dissolving the crude peptide.[3]

  • Side Reactions During Cleavage: Reactive carbocations generated from the Pbf group during TFA cleavage can modify sensitive residues like Tryptophan (Trp) and Methionine (Met), leading to alkylation or oxidation byproducts.[1][5]

Q2: How do I prepare my crude Arg(Me,pbf)-containing peptide for HPLC purification?

A2: Proper sample preparation is critical for a successful purification.

  • Initial Solubility Test: Always test the solubility of a small amount of your lyophilized crude peptide first.[6][7]

  • Solvent Selection:

    • For basic, arginine-rich peptides, start by attempting to dissolve the peptide in a slightly acidic aqueous solution, such as 0.1% TFA in deionized water.[3][8]

    • If solubility is low, try adding an organic solvent like acetonitrile (ACN) or dissolving the peptide in a small amount of a stronger organic solvent like DMSO before diluting it with the initial mobile phase.[6][7]

  • Centrifugation: Before injection, always centrifuge your sample to pellet any undissolved particulates that could block the HPLC column or tubing.[6]

Q3: What is the recommended starting point for an HPLC method for these peptides?

A3: A standard Reverse-Phase HPLC (RP-HPLC) method is the most common approach.

  • Column: A C18 stationary phase is the workhorse for peptide purification.[9] For larger peptides or those with significant hydrophobic character, a C4 or C8 column may provide better results.[9]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Gradient: A linear gradient from 5-65% Solvent B over 30-60 minutes is a good starting point. The gradient can then be optimized (shallowed or steepened) to improve the resolution of your target peptide from its impurities.[10]

  • Detection: Monitor the elution at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is useful for peptides containing aromatic residues like Trp and Tyr.

Troubleshooting Guide

Problem 1: Mass spectrometry of my crude product shows a major peak at [M+252 Da].

  • Cause: This peak corresponds to your target peptide with the Pbf protecting group still attached, indicating incomplete deprotection.

  • Solution:

    • Extend Cleavage Time: Standard cleavage times are 2-4 hours. For peptides rich in Arg(Pbf), extending this to 3 hours or more at room temperature can significantly improve Pbf removal.[1][2] It is highly recommended to perform a small-scale time-course study to find the optimal time.[1]

    • Optimize Cleavage Cocktail: Ensure your TFA concentration is at least 95%.[1] For peptides with sensitive residues (Trp, Met, Cys), use a more robust scavenger cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) to prevent side reactions while ensuring efficient cleavage.[1]

    • Re-Cleavage: The precipitated crude peptide can be subjected to a second cleavage treatment with a fresh cocktail to remove the remaining Pbf groups.[1]

Problem 2: My main peak on the HPLC chromatogram is broad or shows significant tailing.

  • Cause: This is often due to peptide aggregation on the column or secondary interactions between the basic arginine residues and the silica support.

  • Solution:

    • Adjust Mobile Phase: Lowering the pH by using an acidic solvent like 10% acetic acid to dissolve the peptide can help.[3]

    • Change Ion-Pairing Agent: While TFA is standard, using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape and retention for basic peptides.[11][12] Be cautious, as stronger ion-pairing agents can be difficult to remove from the final product and mass spectrometry equipment.[11]

Problem 3: I see multiple, closely eluting peaks that are difficult to separate.

  • Cause: These impurities could be deletion sequences from the synthesis or byproducts from the cleavage step.

  • Solution:

    • Shallow the Gradient: Decreasing the slope of your acetonitrile gradient around the elution time of your target peptide will increase the separation between peaks.[10] For example, instead of a 5-65% gradient over 60 minutes, try a segmented gradient that slows down (e.g., 1% B/min to 0.5% B/min) in the region where your peptide elutes.

    • Change Selectivity: Switch to a different stationary phase (e.g., from C18 to Phenyl-Hexyl) or a different ion-pairing agent (e.g., TFA to formic acid, if MS-compatibility is key) to alter the retention characteristics of the peptide and impurities.[11]

Data Presentation

Table 1: Effect of Cleavage Time on Pbf Removal for an Arginine-Rich Peptide

Cleavage Time (Hours)Desired Peptide (%)Peptide + Pbf (%)Notes
17525Incomplete deprotection is significant.
2928Improved, but residual protected peptide remains.[13]
3>98<2Near-complete removal is achieved for most sequences.[2]
4>99<1Recommended for sequences with multiple Arg(Pbf) residues.[1]

This table illustrates a typical trend. Optimal times should be determined empirically for each specific peptide.

Table 2: Common HPLC Ion-Pairing Reagents and Their Properties

Ion-Pairing AgentAbbreviationTypical ConcentrationVolatilityKey Characteristics
Trifluoroacetic AcidTFA0.05 - 0.1%HighStandard choice, provides good peak shape for most peptides.[14]
Formic AcidFA0.1%HighExcellent for LC-MS applications, but may result in broader peaks.
Heptafluorobutyric AcidHFBA0.05 - 0.1%ModerateIncreases retention and can improve resolution of basic peptides.[11][12]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing acid-labile protecting groups like Pbf and Boc.

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Formulation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard reaction, use TFA/Triisopropylsilane (TIS)/H₂O in a 95:2.5:2.5 (v/v/v) ratio .[1] Prepare approximately 1-2 mL of cocktail per 100 mg of resin.[1]

  • Reaction: Add the freshly prepared cocktail to the resin. Agitate gently at room temperature for 2-4 hours. For Arg(Pbf)-rich peptides, extend this time as needed.[1][2]

  • Peptide Isolation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Washing & Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet twice more with cold ether to remove scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[15]

Protocol 2: RP-HPLC Purification

  • Sample Preparation: Dissolve the dried crude peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of 1-5 mg/mL. Centrifuge to remove any insoluble material.

  • System Setup:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.

    • Solvent A: 0.1% TFA in H₂O.

    • Solvent B: 0.1% TFA in ACN.

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm.

  • Purification Run:

    • Equilibrate the column with 5% Solvent B for 10-15 minutes.

    • Inject the prepared sample.

    • Run a linear gradient, for example: 5% to 65% Solvent B over 60 minutes.

  • Fraction Collection: Collect 1-minute fractions (1 mL) throughout the chromatogram, focusing on the main peak(s).

  • Analysis and Processing: Analyze the collected fractions using analytical HPLC or mass spectrometry to identify those containing the pure peptide. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

G cluster_pre Pre-Purification cluster_purification Purification Workflow cluster_post Post-Purification resin Peptide on Resin cleavage Cleavage & Deprotection (TFA Cocktail) resin->cleavage precip Ether Precipitation cleavage->precip crude Crude Peptide (Lyophilized Powder) precip->crude sol Solubilization (0.1% TFA / ACN) crude->sol hplc Preparative RP-HPLC sol->hplc analysis Fraction Analysis (LC-MS) hplc->analysis pool Pool Pure Fractions analysis->pool lyo Lyophilization pool->lyo pure Pure Peptide lyo->pure

Caption: General workflow for purification of synthetic peptides.

G start Low Purity or Unexpected Peak ms_check Analyze by Mass Spec start->ms_check pbf_check Major Impurity at [M+252 Da]? ms_check->pbf_check pbf_sol Incomplete Pbf Removal pbf_check->pbf_sol Yes other_imp Other Impurities (e.g., Deletion Sequences) pbf_check->other_imp No pbf_yes Yes pbf_action Action: 1. Extend Cleavage Time (3-4h) 2. Re-cleave with fresh cocktail pbf_sol->pbf_action pbf_no No other_action Action: 1. Shallow HPLC Gradient 2. Change Ion-Pairing Agent 3. Try different column other_imp->other_action

Caption: Troubleshooting decision tree for common purification issues.

References

Avoiding δ-lactam formation with arginine derivatives in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding δ-lactam formation during the incorporation of arginine derivatives in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation in the context of arginine chemistry in SPPS?

A1: δ-Lactam formation is a significant side reaction that occurs during the coupling of arginine in SPPS. When the carboxylic acid of the N-α-protected arginine derivative is activated, the nucleophilic δ-nitrogen of the guanidinium side chain can attack the activated carboxyl group, leading to an intramolecular cyclization. This forms a stable, six-membered ring structure known as a δ-lactam. The formation of this byproduct consumes the activated arginine, preventing its incorporation into the growing peptide chain and potentially leading to deletion sequences (des-Arg peptides).[1][2]

Q2: Which factors primarily influence the extent of δ-lactam formation?

A2: The propensity for δ-lactam formation is influenced by several factors:

  • Side-Chain Protecting Group: The choice of the protecting group on the guanidinium side chain is critical. Bulky or electron-withdrawing groups can significantly reduce the nucleophilicity of the δ-nitrogen, thereby minimizing lactam formation.

  • Coupling Reagents and Activation Method: The method of carboxyl group activation and the reagents used play a crucial role. Pre-activation time and the presence of a base can accelerate δ-lactam formation.

  • Reaction Conditions: Factors such as the solvent, temperature, and concentration of reagents can impact the rate of this side reaction.

Q3: Why is double coupling often recommended for arginine residues?

A3: Double coupling is a common strategy to ensure the complete incorporation of an arginine residue into the peptide sequence.[3] Due to the risk of δ-lactam formation consuming a portion of the activated arginine, the initial coupling reaction may be incomplete.[1] By performing a second coupling step with fresh reagents, any unreacted N-terminal amines on the resin can be acylated, driving the reaction to completion and minimizing the final amount of the deletion peptide.

Troubleshooting Guide

Problem: My final peptide analysis (e.g., by mass spectrometry) shows a significant peak corresponding to a des-arginine impurity.

This is a strong indication that δ-lactam formation occurred during the arginine coupling step, leading to incomplete incorporation.

Solution 1: Review and Optimize Your Arginine Protecting Group Strategy

The choice of the side-chain protecting group on your arginine derivative is the most critical factor in controlling δ-lactam formation.

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): While widely used, Pbf is known to be susceptible to δ-lactam formation.[1]

  • (Boc)2 (Di-tert-butoxycarbonyl): This protecting group is highly prone to δ-lactam formation and should generally be avoided if this side reaction is a concern.[4]

  • NO2 (Nitro): The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidinium side chain, thereby minimizing δ-lactam formation.[1] This makes it a superior choice for problematic sequences.

Quantitative Comparison of δ-Lactam Formation with Different Protecting Groups

Protecting GroupCoupling Conditionsδ-Lactam Formation (%) after 30 minReference
Fmoc-Arg(Pbf)-OHDIC/OxymaPure in DMF at 45°C12[1]
Fmoc-Arg(NO2)-OHDIC/OxymaPure in DMF at 45°C~3 (four times less than Pbf)[1]
Solution 2: Optimize Your Coupling Protocol
  • Utilize an In-Situ Activation Protocol: Avoid pre-activating the arginine derivative for extended periods. An in-situ activation, where the coupling reagents are added directly to the reaction vessel containing the resin and the protected amino acid, minimizes the time the activated species exists in solution and can undergo cyclization.

  • Perform a Double Coupling: As a standard practice for all arginine residues, performing a second coupling can significantly improve the incorporation efficiency.

  • Adjust Solvent Composition: The reaction solvent can influence the rate of δ-lactam formation. In some cases, switching from N-butylpyrrolidinone (NBP) to dimethylformamide (DMF) or using binary solvent mixtures can suppress this side reaction.

Impact of Solvent on δ-Lactam Formation with Fmoc-Arg(Pbf)-OH

Solvent Systemδ-Lactam Formation (%)Reference
NBP/DOL (4:6)18
DMSO/DOL (4:6)2

Note: DOL = 1,3-dioxolane, DMSO = dimethyl sulfoxide. Data from a study on green binary solvent mixtures.

Solution 3: Re-evaluate Your Coupling Reagents

While carbodiimide reagents like DIC in the presence of an additive like OxymaPure are common, the basicity of the reaction mixture can promote lactam formation. While direct quantitative comparisons across a wide range of modern coupling reagents for this specific side reaction are not extensively documented in the literature, uronium/aminium salt-based reagents like HATU or HCTU are known for their high efficiency and may be beneficial. However, under certain conditions, such as microwave heating, these can also accelerate lactam formation.

Experimental Protocols

Protocol 1: Optimized In-Situ Coupling of Fmoc-Arg(Pbf)-OH

This protocol is designed to minimize δ-lactam formation when using the Pbf protecting group.

  • Resin Preparation: Swell the resin in the desired solvent (e.g., DMF or NBP). Perform the N-terminal Fmoc deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly.

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 equivalents) and OxymaPure (1.5 equivalents) in the reaction solvent.

  • In-Situ Activation and Coupling: Add the solution from step 2 to the washed peptidyl-resin. Add DIC (diisopropylcarbodiimide) (1.8 equivalents) to the reaction vessel. If performing the reaction at an elevated temperature (e.g., 45°C), allow the resin and amino acid/OxymaPure solution to reach the target temperature before adding DIC.[5]

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents.

  • Optional Double Coupling: For critical applications, repeat steps 2-5.

Protocol 2: Standard Double Coupling for Arginine
  • First Coupling: Perform the initial coupling of the protected arginine derivative (e.g., Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO2)-OH) using your standard coupling protocol (e.g., 3-5 equivalents of amino acid and coupling reagents for 1-2 hours).

  • Washing: After the first coupling, thoroughly wash the resin with DMF (or your chosen solvent) to remove all soluble reagents and byproducts.

  • Second Coupling: Immediately repeat the coupling step with a fresh solution of the protected arginine, coupling reagents, and base (if applicable) for another 1-2 hours.

  • Final Washing: After the second coupling is complete, wash the resin thoroughly before proceeding to the next Fmoc deprotection step.

Protocol 3: On-Resin Deprotection of Arginine(NO2)

This protocol is for the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin.

  • Resin Preparation: After completion of the peptide synthesis, wash the peptidyl-resin with 2-MeTHF (2-methyltetrahydrofuran).

  • Deprotection Cocktail: Prepare a solution of 2 M SnCl2 (tin(II) chloride) and 0.04 M phenol in 2-MeTHF containing 0.2 M aqueous HCl.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and heat at 55°C for 30-60 minutes. The reaction can be repeated with a fresh solution to ensure complete removal.[1]

  • Washing: Wash the resin thoroughly with 2-MeTHF, followed by your standard washing procedure before cleavage from the resin.

Visualizations

Troubleshooting_Workflow Start Des-Arg Impurity Detected Q_Protecting_Group Which Arg protecting group was used? Start->Q_Protecting_Group A_Pbf_Boc Pbf or (Boc)2 Q_Protecting_Group->A_Pbf_Boc Pbf / (Boc)2 A_NO2 NO2 Q_Protecting_Group->A_NO2 NO2 Action_Switch_PG Consider switching to Fmoc-Arg(NO2)-OH A_Pbf_Boc->Action_Switch_PG Q_Coupling_Protocol Was in-situ activation used? A_Pbf_Boc->Q_Coupling_Protocol A_NO2->Q_Coupling_Protocol End Re-analyze Peptide Purity Action_Switch_PG->End Action_In_Situ Implement in-situ activation protocol Q_Coupling_Protocol->Action_In_Situ No Action_Double_Couple Perform a double coupling Q_Coupling_Protocol->Action_Double_Couple Yes Action_In_Situ->Action_Double_Couple Action_Double_Couple->End

References

Validation & Comparative

A Comparative Guide to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Me,Pbf)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of arginine, a frequently occurring and functionally significant amino acid, Fmoc-Arg(Pbf)-OH has long been the reagent of choice. However, the growing interest in post-translationally modified peptides, particularly those containing methylated arginine, has brought Fmoc-Arg(Me,Pbf)-OH to the forefront. This guide provides an objective, data-supported comparison of these two essential building blocks to inform rational decision-making in peptide synthesis design and execution.

Core Structural and Functional Differences

Fmoc-Arg(Pbf)-OH and this compound share the same α-amino protecting group (Fmoc) and guanidino side-chain protecting group (Pbf), ensuring their compatibility with standard Fmoc-based SPPS protocols. The key distinction lies in the methylation of the guanidinium group in this compound. This seemingly subtle modification has significant implications for the resulting peptide's biological activity and physicochemical properties.

Fmoc-Arg(Pbf)-OH is the standard derivative for incorporating a canonical arginine residue. The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group effectively shields the highly basic guanidinium side chain, preventing its interference during peptide chain elongation.[1]

This compound is specifically designed for the introduction of a monomethylated arginine residue at a defined position within a peptide sequence.[2] This allows for the synthesis of peptides that mimic a common post-translational modification, enabling detailed studies of protein-protein interactions, signal transduction pathways, and epigenetic regulation.[3]

Performance Comparison: A Data-Driven Analysis

While direct, head-to-head comparative studies with extensive quantitative data are limited in the published literature, a robust understanding of the performance of each derivative can be extrapolated from available research and decades of collective experience in the field of peptide synthesis.

ParameterFmoc-Arg(Pbf)-OHThis compoundKey Considerations
Coupling Efficiency Generally high, but can be sequence-dependent and susceptible to steric hindrance, especially in arginine-rich sequences.[1] Microwave-assisted SPPS can improve incorporation.[4]Expected to have similar or slightly reduced coupling efficiency due to the additional methyl group potentially increasing steric bulk. Standard coupling reagents are effective.[2]The steric environment of the N-terminus of the growing peptide chain and the specific coupling reagents used will significantly impact efficiency for both derivatives.
Side Reactions Prone to δ-lactam formation upon activation, leading to chain termination and the formation of des-Arg peptides.[5][6] This is a major cause of reduced yields.While not extensively documented in comparative studies, the underlying chemistry suggests a similar propensity for δ-lactam formation as the reactive guanidinium group is still present.Careful selection of activation methods and reaction conditions is crucial to minimize this side reaction for both derivatives.
Racemization Generally low due to the urethane-based Fmoc protecting group which suppresses racemization during activation.Expected to have a similarly low risk of racemization due to the presence of the Fmoc group.The choice of coupling reagents and additives can influence the degree of racemization.
Deprotection The Pbf group is readily cleaved with standard TFA-based cocktails.[7] Extended cleavage times may be necessary for peptides with multiple arginine residues.[8]The Pbf group is removed under the same standard TFA-mediated cleavage conditions.[2]The efficiency of Pbf removal can be influenced by the overall peptide sequence and the presence of other sensitive residues.
Applications Synthesis of native peptide sequences, structure-function studies, development of peptide therapeutics.[1]Synthesis of peptides containing monomethylarginine for studying post-translational modifications, creating probes for enzyme activity, and developing epigenetic-targeted drugs.[3]The choice is dictated by the specific research question and the desired final peptide structure.

Experimental Protocols

The following provides a generalized protocol for the incorporation of both Fmoc-Arg(Pbf)-OH and this compound in manual or automated solid-phase peptide synthesis.

Materials
  • Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH or this compound)

  • Solid support (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF) or a suitable green alternative like N-Butylpyrrolidinone (NBP)[5]

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[5]

  • Cold diethyl ether

Procedure
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with the Fmoc deprotection solution for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with the chosen coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF and then dichloromethane (DCM), and dry the resin.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[7]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Logical Workflow and Decision-Making in Arginine Derivative Selection

The choice between Fmoc-Arg(Pbf)-OH and this compound is fundamentally driven by the scientific objective. The following diagram illustrates the decision-making process.

decision_workflow Decision Workflow: Selecting the Appropriate Arginine Derivative start Define Peptide Synthesis Goal is_native Is the target a native peptide sequence? start->is_native is_ptm Is the goal to study a post-translational modification? is_native->is_ptm No use_pbf Use Fmoc-Arg(Pbf)-OH is_native->use_pbf Yes is_ptm->use_pbf No use_me_pbf Use this compound is_ptm->use_me_pbf Yes (Monomethylation) spps Proceed with Standard Fmoc-SPPS Protocol use_pbf->spps use_me_pbf->spps analysis Purification and Analysis (RP-HPLC, MS) spps->analysis

Caption: Decision workflow for selecting between Fmoc-Arg(Pbf)-OH and this compound.

Signaling Pathway: Impact of Arginine Methylation

The incorporation of methylarginine using this compound allows for the synthesis of peptides that can probe and modulate cellular signaling pathways regulated by protein arginine methyltransferases (PRMTs).

signaling_pathway Simplified Signaling Pathway Involving Arginine Methylation prmt PRMT substrate Substrate Protein (contains Arginine) prmt->substrate Methylation methylated_substrate Methylated Substrate Protein substrate->methylated_substrate effector Effector Protein (Reader Domain) methylated_substrate->effector Binding downstream Downstream Signaling Events (e.g., Transcription Regulation) effector->downstream

Caption: Simplified pathway of protein arginine methylation and its downstream effects.

Conclusion

Fmoc-Arg(Pbf)-OH remains the gold standard for the incorporation of unmodified arginine in peptide synthesis, offering high coupling efficiencies and compatibility with established protocols. Its primary drawback is the potential for δ-lactam formation, a challenge that requires careful optimization of reaction conditions. This compound provides an indispensable tool for the synthesis of monomethylated arginine-containing peptides, enabling critical research into the roles of post-translational modifications in health and disease. While direct comparative performance data is not abundant, its structural similarity to the parent compound suggests a comparable reactivity profile in SPPS. The selection between these two reagents should be guided by the specific scientific aims of the peptide synthesis project.

References

Navigating the Maze of Methylated Arginine: A Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of protein methylation, the analysis of peptides containing methylated arginine presents a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based approaches, offering insights into their performance, supported by experimental data, and detailed protocols to aid in methodological selection and implementation.

Protein arginine methylation, a key post-translational modification (PTM), plays a critical role in numerous cellular processes, including signal transduction, gene transcription, and RNA metabolism.[1] The precise identification and quantification of arginine methylation sites are crucial for understanding protein function and its deregulation in diseases like cancer.[1][2] However, the analysis of arginine-methylated peptides by mass spectrometry is complicated by the basic and hydrophilic nature of these peptides and the labile nature of the methyl groups.[3]

This guide compares the most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—for the analysis of peptides with monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA).

Fragmentation Techniques: A Head-to-Head Comparison

The choice of fragmentation method is paramount for the successful analysis of arginine-methylated peptides. Each technique possesses distinct advantages and limitations that influence peptide sequencing, methylation site localization, and the ability to distinguish between different methylation states.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "beam-type" fragmentation methods that utilize collisions with an inert gas to induce peptide fragmentation.[4][5] While widely used in proteomics, they present challenges for arginine-methylated peptides. A major issue is the neutral loss of the methyl group(s) from the arginine side chain, which can complicate the confident localization of the modification.[6]

Despite this, CID can be informative for distinguishing between aDMA and sDMA. Peptides containing aDMA characteristically produce a neutral loss of dimethylamine (45.05 Da), while sDMA-containing peptides do not show this loss as readily.[7][8] Precursor ion scanning for the dimethylammonium ion (m/z 46) can be a specific method for detecting aDMA-containing peptides.[7]

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor, leading to cleavage of the N-Cα backbone bond.[9] A key advantage of ETD is its ability to preserve labile PTMs, such as methylation, on the peptide backbone.[6][10] This makes it particularly well-suited for the analysis of arginine-methylated peptides, as it minimizes the neutral loss of methyl groups and facilitates accurate site localization.[6][11]

ETD is especially effective for highly charged peptides, which are common when analyzing arginine-rich sequences.[3][6] While ETD itself does not readily differentiate between aDMA and sDMA, the resulting fragment ions can be subjected to further activation (supplemental activation) to induce side-chain fragmentation for this purpose.[11]

Below is a workflow illustrating the general steps for analyzing arginine-methylated peptides by mass spectrometry.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction Digestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->Digestion Enrichment Enrichment of Methylated Peptides (Optional) Digestion->Enrichment LC Liquid Chromatography (e.g., Reversed-Phase at Neutral pH) Enrichment->LC MS Mass Spectrometry (MS1 Scan) LC->MS Fragmentation Fragmentation (CID, HCD, or ETD) MS->Fragmentation MS2 Tandem Mass Spectrometry (MS2 Scan) Fragmentation->MS2 DatabaseSearch Database Search MS2->DatabaseSearch SiteLocalization PTM Site Localization DatabaseSearch->SiteLocalization Quantification Quantification SiteLocalization->Quantification

General workflow for mass spectrometry analysis of arginine-methylated peptides.

Quantitative Data Summary

The following table summarizes the key performance characteristics of CID/HCD and ETD for the analysis of arginine-methylated peptides based on published findings.

FeatureCID / HCDETD
Methyl Group Stability Prone to neutral loss, complicating site localization.[6]Preserves labile methyl groups, enabling confident site localization.[6][11]
Peptide Sequencing Can be challenging for arginine-rich, highly charged peptides.[6]Excellent for sequencing highly charged, arginine-rich peptides.[3][6]
aDMA/sDMA Differentiation Can differentiate based on characteristic neutral losses (e.g., loss of dimethylamine for aDMA).[7][8]Does not directly differentiate, but can be coupled with supplemental activation.[11]
Throughput Generally faster scan speeds.[9]Can have slower scan speeds, potentially limiting throughput.[9]
Overall Identifications May result in a higher number of total peptide identifications in some cases.Optimized workflows can significantly improve the identification of methylated sites.[11]

Experimental Protocols

I. Immunoenrichment of Methylated Peptides

This protocol is adapted from a methodology for identifying endogenous arginine mono-methylation sites.[12]

  • Antibody Preparation: Couple anti-methylarginine antibodies to protein A/G beads.

  • Peptide Preparation: Digest protein lysates with trypsin to generate peptides.

  • Enrichment: Incubate the peptide mixture with the antibody-bead conjugate to capture methylated peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched methylated peptides from the beads.

  • Desalting: Desalt the eluted peptides using C18 spin columns prior to LC-MS/MS analysis.

II. Liquid Chromatography and Mass Spectrometry (LC-MS/MS)

This protocol incorporates strategies to improve the retention and analysis of hydrophilic methylated peptides.

  • Chromatography:

    • Utilize reversed-phase liquid chromatography with a C18 column.

    • Employ a neutral pH mobile phase to increase the retention of basic and hydrophilic methylated peptides.[3]

  • Mass Spectrometry:

    • Perform MS1 scans in a high-resolution mass analyzer (e.g., Orbitrap) to accurately measure precursor ion m/z.

    • Select precursor ions for fragmentation using either CID/HCD or ETD.

      • For CID/HCD: Optimize collision energy to balance backbone fragmentation and informative side-chain losses.

      • For ETD: Optimize the electron transfer reaction time and consider using supplemental activation for more comprehensive fragmentation.

The logical relationship between the choice of fragmentation method and the resulting analytical outcome is depicted in the following diagram.

cluster_choice Fragmentation Method Choice cluster_outcomes Analytical Outcomes CID_HCD CID / HCD NeutralLoss Neutral Loss of Methyl Group CID_HCD->NeutralLoss ADMA_sDMA_Diff aDMA/sDMA Differentiation CID_HCD->ADMA_sDMA_Diff ETD ETD PreservePTM Preservation of Methyl Group ETD->PreservePTM GoodSequencing Good Sequencing of Arg-rich Peptides ETD->GoodSequencing SiteLocalizationChallenge Challenging Site Localization NeutralLoss->SiteLocalizationChallenge ConfidentLocalization Confident Site Localization PreservePTM->ConfidentLocalization

Decision tree for fragmentation method selection and expected outcomes.

Concluding Remarks

The optimal mass spectrometry-based strategy for analyzing arginine-methylated peptides depends on the specific research question. For confident site localization and sequencing of arginine-rich peptides, ETD-based methods are superior due to their ability to preserve the labile methyl modification.[6][11] However, CID/HCD can still be valuable, particularly for its ability to provide information for distinguishing between aDMA and sDMA through characteristic neutral losses.[7]

For comprehensive studies, a combination of approaches may be most effective. For instance, an initial analysis using ETD for site localization could be complemented by a targeted CID-based analysis to differentiate between dimethylarginine isomers. Furthermore, enrichment strategies, such as immunoaffinity purification, can significantly enhance the detection of low-abundance methylated peptides.[12] As mass spectrometry technology continues to evolve, hybrid fragmentation techniques and novel data analysis algorithms will further refine our ability to decipher the complex landscape of protein arginine methylation.

References

A Researcher's Guide to HPLC Purity Analysis of Arg(Me,pbf)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, ensuring the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides an objective comparison of HPLC methods for the purity assessment of peptides containing the methylated and Pbf-protected arginine residue, Arg(Me,pbf). We will delve into a comparison with other arginine protecting groups, provide detailed experimental protocols, and present supporting data to inform your analytical strategies.

The Critical Role of Arginine Protection in Peptide Purity

The guanidinium side chain of arginine is highly basic and requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of protecting group is a pivotal factor that directly influences the impurity profile of the crude peptide. The most commonly employed protecting groups in modern Fmoc-based peptide synthesis are sulfonyl-based, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc).

The ideal protecting group should be stable throughout the synthesis but readily and cleanly removable during the final cleavage step. The lability of the protecting group under acidic cleavage conditions, its steric hindrance affecting coupling efficiency, and its tendency to generate reactive carbocations that can lead to side reactions with sensitive amino acid residues like tryptophan are all crucial considerations.

Performance Comparison of Arginine Protecting Groups

The selection of an arginine protecting group has a direct and significant impact on the final purity of the synthesized peptide. The Pbf group is widely favored in Fmoc-SPPS due to its high acid lability, which permits milder and shorter cleavage times, thereby minimizing side reactions.[1] This is particularly advantageous when the peptide sequence contains sensitive residues.

In a comparative study, the use of Arg(Pbf) resulted in a significantly higher yield of the desired peptide compared to Arg(Pmc) after a 3-hour cleavage and deprotection with trifluoroacetic acid (TFA). The peptide synthesized with Arg(Pbf) yielded 69% of the target product, whereas the same peptide synthesized with Arg(Pmc) yielded only 46%.[1][2] This highlights the superior performance of the Pbf protecting group in achieving higher crude peptide purity. While the Tosyl (Tos) group offers robust protection, it necessitates harsh cleavage conditions, such as the use of hydrofluoric acid (HF), which can degrade sensitive peptides.[1]

Arginine Protecting GroupChemistryAcid LabilityTypical Cleavage Time (TFA)Typical Crude Purity (%)AdvantagesDisadvantages
Pbf FmocHigh1.5 - 3 hours>70%High acid lability allows for milder and shorter cleavage times, reducing side reactions. Less prone to modifying tryptophan residues compared to Pmc.Can still lead to some side reactions if cleavage is prolonged.
Pmc FmocModerate>3 hours40-60%More acid-stable than Pbf.Requires longer cleavage times, which can increase the likelihood of side reactions. Can cause significant alkylation of tryptophan residues.[1][2]
Tos Boc/FmocLowRequires strong acid (e.g., HF)VariableProvides very robust protection.Requires harsh cleavage conditions that can degrade sensitive peptides. Released tosyl groups can modify tryptophan residues.[1]

Experimental Protocols for HPLC Purity Assessment

Reproducible and accurate purity assessment by HPLC relies on well-defined experimental protocols. Below are detailed methodologies for the analysis of Arg(Me,pbf)-containing peptides.

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol outlines a standard method for determining the purity of a synthesized peptide containing Arg(Me,pbf).

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[3]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is the most common choice (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size). The larger pore size is beneficial for peptides.[4]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min for analytical columns.

  • Column Temperature: Maintained at a constant temperature, for example, 30-40°C, to ensure reproducibility.[3]

  • Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[5] If the peptide contains aromatic residues like Trp or Tyr, detection at 280 nm can also be used.[3]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]

Protocol 2: HPLC Method Optimization for Improved Resolution

For complex crude peptide mixtures or when co-eluting impurities are present, method optimization is crucial.

  • Mobile Phase Additive: While 0.1% TFA is standard and generally provides good peak shape due to its ion-pairing effects, 0.1% formic acid can be used as an alternative, especially for LC-MS applications.[7] However, formic acid may lead to broader peaks for basic peptides compared to TFA.[7][8]

  • Column Chemistry: While C18 is the workhorse, alternative stationary phases can offer different selectivity. Consider screening C8, Phenyl-Hexyl, or Cyano columns if the separation on C18 is not optimal.

  • Gradient Slope: Adjusting the gradient slope can improve the resolution of closely eluting peaks. A shallower gradient can increase the separation between the main peak and impurities.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity.[9]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purity Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) SPPS->Cleavage Peptide-Resin SamplePrep Sample Preparation (Dissolution & Filtration) Cleavage->SamplePrep Crude Peptide HPLC RP-HPLC Analysis SamplePrep->HPLC Filtered Sample DataAnalysis Data Analysis (Peak Integration & Purity Calculation) HPLC->DataAnalysis Chromatogram

Caption: Experimental workflow from peptide synthesis to purity analysis.

HPLC_Method_Development cluster_optimization Optimization Parameters Start Initial HPLC Analysis (Standard Protocol) Decision Is Resolution Adequate? Start->Decision Optimize Method Optimization Decision->Optimize No Final Final Optimized Method Decision->Final Yes Col Column Chemistry (C8, Phenyl, etc.) MP Mobile Phase (Additive, pH) Grad Gradient Slope Temp Temperature Col->Start Re-analyze MP->Start Re-analyze Grad->Start Re-analyze Temp->Start Re-analyze

Caption: Logical workflow for HPLC method development.

Conclusion

The purity assessment of synthetic peptides, particularly those containing modified residues like Arg(Me,pbf), is a multifaceted process where the choice of synthetic strategy and analytical methodology are intertwined. The use of the Pbf protecting group for arginine generally leads to higher crude peptide purities compared to alternatives like Pmc, simplifying the subsequent purification and analysis. A well-developed RP-HPLC method, typically employing a C18 column with a TFA-containing mobile phase, is the gold standard for purity determination. However, for challenging separations, a systematic approach to method optimization, including the exploration of different column chemistries and mobile phase conditions, is essential to ensure accurate and reliable purity assessment. This guide provides a foundational framework for researchers to develop and implement robust HPLC methods for the quality control of their synthetic peptides.

References

Comparative NMR Analysis of Fmoc-Arg(Pbf)-OH and its N-Guanidino Monomethylated Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Peptide Synthesis and Drug Development

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) characteristics of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH) and its derivative, Nα-Fmoc-Nω-methyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Me,Pbf)-OH). Understanding the distinct NMR spectral features of these crucial building blocks is essential for confirming their identity, purity, and successful incorporation into peptide sequences during solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-Arg(Pbf)-OH is a widely utilized protected amino acid in Fmoc-based SPPS. The Pbf group provides robust protection for the guanidino side chain of arginine, preventing side reactions during peptide elongation, and is readily cleaved under acidic conditions. The N-guanidino methylated analog, this compound, is a valuable tool for introducing post-translational modifications into synthetic peptides, enabling the study of protein methylation and its role in cellular processes. Accurate NMR characterization is paramount to ensure the quality of these reagents and the integrity of the resulting peptides.

Quantitative NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Fmoc-Arg(Pbf)-OH and this compound. These values are compiled from available literature and provide a basis for direct comparison.

Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)

Proton AssignmentFmoc-Arg(Pbf)-OH (in CDCl₃)This compound (in CDCl₃)Key Differences
Arginine Backbone
α-CH~4.3 - 4.5 (m)~4.4 - 4.6 (m)Minor downfield shift upon methylation.
β-CH₂~1.8 - 2.0 (m)~1.9 - 2.1 (m)Minor downfield shift.
γ-CH₂~1.6 - 1.8 (m)~1.7 - 1.9 (m)Minor downfield shift.
δ-CH₂~3.1 - 3.3 (m)~3.2 - 3.4 (m)Minor downfield shift.
Guanidino Group
N-CH₃N/A~2.8 - 3.0 (s)Diagnostic singlet peak for the methyl group.
Pbf Group
Aromatic CH~7.2 - 7.4 (m)~7.2 - 7.4 (m)Generally overlapping and complex.
CH₃ (x5)~1.4, ~2.1, ~2.5, ~2.6 (s)~1.4, ~2.1, ~2.5, ~2.6 (s)Multiple singlets corresponding to the five methyl groups on the Pbf moiety.
O-C(CH₃)₂~1.4 (s)~1.4 (s)Singlet for the gem-dimethyl group.
CH₂ (dihydrofuran)~2.9 - 3.1 (m)~2.9 - 3.1 (m)
Fmoc Group
Aromatic CH (x8)~7.2 - 7.8 (m)~7.2 - 7.8 (m)Characteristic aromatic signals of the fluorenyl moiety.
CH (fluorenyl)~4.2 (t)~4.2 (t)Triplet for the fluorenyl methine proton.
O-CH₂ (fluorenyl)~4.4 (d)~4.4 (d)Doublet for the methylene protons adjacent to the oxygen.

Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)

Carbon AssignmentFmoc-Arg(Pbf)-OH (in CDCl₃)This compound (in CDCl₃)Key Differences
Arginine Backbone
C=O (Carboxyl)~175 - 177~175 - 177
~54 (often broad)[1]~53 - 55The Cα signal in Fmoc-Arg(Pbf)-OH is known to be broad at room temperature due to dynamic exchange phenomena.[1]
~29 - 31~29 - 31
~24 - 26~24 - 26
~40 - 42~40 - 42
Guanidino Group
Cζ (Guanidinium)~157 - 159~158 - 160Minor downfield shift upon methylation.
N-CH₃N/A~30 - 32Diagnostic signal for the methyl carbon.
Pbf & Fmoc Groups
Aromatic/Alkene C~115 - 160~115 - 160Numerous signals corresponding to the aromatic and sp² carbons of the Pbf and Fmoc groups.
Other Aliphatic C~18 - 70~18 - 70Signals for the aliphatic carbons of the Pbf and Fmoc groups.

Alternative Arginine Derivatives

While Fmoc-Arg(Pbf)-OH is a gold standard, other protected arginine derivatives are available for specific applications. These alternatives primarily differ in the nature of the guanidino side-chain protecting group, which influences its acid lability.

  • Fmoc-Arg(Pmc)-OH (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Structurally similar to Pbf, the Pmc group is also cleaved by TFA but is generally considered to be slightly more acid-stable than Pbf.

  • Fmoc-Arg(Mtr)-OH (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is significantly more acid-labile than Pbf and Pmc, requiring milder TFA cleavage conditions. This can be advantageous for the synthesis of peptides containing other acid-sensitive modifications.

  • Fmoc-Arg(Boc)₂-OH: This derivative utilizes two tert-butyloxycarbonyl (Boc) groups to protect the guanidino function. The Boc groups are also acid-labile.

The choice of protecting group strategy depends on the overall synthetic plan and the presence of other sensitive functionalities in the peptide sequence.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental protocols.

NMR Sample Preparation:

  • Weigh approximately 10-20 mg of the Fmoc-amino acid derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or DMF-d₇) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • A standard single-pulse experiment is typically sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the entire proton chemical shift range (typically 0-12 ppm).

  • ¹³C NMR:

    • A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is standard.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should cover the full carbon chemical shift range (typically 0-220 ppm).

  • Temperature: For Fmoc-Arg(Pbf)-OH, acquiring spectra at an elevated temperature (e.g., 40 °C) can lead to sharpening of broad signals, particularly the Cα carbon.[1]

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the NMR characterization of Fmoc-Arg(Pbf)-OH and its derivatives.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process acquire_2D Acquire 2D NMR (COSY, HSQC) (Optional) acquire_13C->process acquire_2D->process assign Assign Signals process->assign compare Compare with Reference Data assign->compare purity Assess Purity compare->purity end End purity->end

References

Methods for large-scale identification of protein arginine methylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Methods for Large-Scale Identification of Protein Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Arginine Methylation

Protein arginine methylation is a crucial post-translational modification (PTM) where methyl groups are transferred from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Arginine methylation is involved in a wide array of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and the DNA damage response.[1] The three main types of methylarginine are monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA).[1] Given its widespread importance, the large-scale identification and quantification of arginine methylation sites are essential for understanding its role in health and disease, and for the development of novel therapeutics.

This guide provides a detailed comparison of the primary methods used for the enrichment and identification of protein arginine methylation on a proteome-wide scale, supported by experimental data and detailed protocols.

Core Methodologies for Methylarginine Proteomics

The large-scale analysis of protein arginine methylation typically involves the enrichment of methylated proteins or peptides from complex biological samples, followed by identification and quantification using high-resolution mass spectrometry (MS). The choice of enrichment method is critical and significantly impacts the coverage and specificity of the identified methylome. The most common strategies are Immunoaffinity Purification (IAP), Strong Cation Exchange (SCX) Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of Enrichment Methods

The following table summarizes the performance of the most common enrichment techniques for large-scale analysis of protein arginine methylation. It is important to note that these methods are often complementary, and a combination of approaches can provide a more comprehensive view of the arginine methylome.[2]

Method Principle of Enrichment Typical Number of Identified Sites Selectivity/Specificity Advantages Disadvantages
Immunoaffinity Purification (IAP) Utilizes antibodies specific to MMA, ADMA, or SDMA motifs to capture methylated peptides.1,000 - 8,000+ sites. One study identified 1,027 MMA sites in HEK293T cells.[3] Another identified over 1,000 arginine methylation sites in human cell lines and mouse tissues.High specificity for the targeted methylation type (MMA, ADMA, or SDMA).High specificity allows for targeted analysis of different methylation states. Effective for low-abundance peptides.Antibody performance can be variable and may have sequence context bias. May not capture all methylated peptides (incomplete coverage).
Strong Cation Exchange (SCX) Chromatography Separates peptides based on charge. Methylated peptides are typically more basic and bind strongly to the negatively charged stationary phase.Hundreds to over 1,000 sites. A study comparing SCX and IAP identified a substantial number of sites with low overlap between the methods.[2]Enriches for highly basic peptides, which includes many methylated peptides.Unbiased by methylation type (enriches MMA, ADMA, and SDMA). Good for separating multiply methylated peptides.Lower specificity than IAP, co-enriches with other basic, non-methylated peptides. May require extensive fractionation.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates peptides based on hydrophilicity. Methylated peptides are often more hydrophilic than their unmodified counterparts.Over 200 sites identified in a single study, with HILIC being the most effective single method in that comparison.Enriches for hydrophilic peptides.Orthogonal to reversed-phase chromatography, providing a complementary separation. Effective for hydrophilic methylated peptides that are poorly retained in other systems.Can be less robust and more difficult to optimize than other methods. Co-enriches with other hydrophilic peptides.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The diagram below illustrates a typical workflow for the large-scale identification of protein arginine methylation, highlighting the different enrichment strategies that can be employed. Quantitative analysis is often achieved through stable isotope labeling methods like SILAC (Stable Isotope Labeling with Amino Acids in cell culture).

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_enrichment 2. Enrichment of Methylated Peptides cluster_analysis 3. Analysis start Biological Sample (Cells or Tissues) lysis Cell Lysis & Protein Extraction start->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest peptides Peptide Mixture digest->peptides iap Immunoaffinity Purification (IAP) (anti-MMA, ADMA, SDMA) peptides->iap Antibody-based scx Strong Cation Exchange (SCX) peptides->scx Charge-based hilic Hydrophilic Interaction Liquid Chromatography (HILIC) peptides->hilic Hydrophilicity-based lcms LC-MS/MS Analysis iap->lcms scx->lcms hilic->lcms data Data Analysis: Identification & Quantification lcms->data end Identified Methylation Sites & Proteins data->end DDR_Pathway Arginine Methylation in DNA Double-Strand Break Repair DSB DNA Double-Strand Break (DSB) PRMT1 PRMT1 DSB->PRMT1 activates MRE11 MRE11 PRMT1->MRE11 methylates BRCA1 BRCA1 PRMT1->BRCA1 methylates 53BP1 53BP1 PRMT1->53BP1 methylates Checkpoint Intra-S-Phase Checkpoint Control MRE11->Checkpoint regulates HR_Repair Homologous Recombination (HR) Repair BRCA1->HR_Repair promotes branch 53BP1->branch influences repair pathway choice NHEJ_Repair Non-Homologous End Joining (NHEJ) Repair branch->HR_Repair branch->NHEJ_Repair

References

A Comparative Guide to the Diagnostic Fragmentation of Methylated Arginine in ETD Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification of arginine residues by methylation plays a critical role in numerous cellular processes, including signal transduction, gene regulation, and RNA processing. Accurate identification and characterization of arginine methylation are therefore crucial for understanding its biological functions and its implications in disease. This guide provides an objective comparison of Electron Transfer Dissociation (ETD) and Collision-Induced Dissociation (CID) mass spectrometry for the analysis of methylated arginine, supported by experimental data and detailed protocols.

ETD vs. CID: A Head-to-Head Comparison for Methylated Arginine Analysis

Electron Transfer Dissociation (ETD) has emerged as a powerful technique for the fragmentation of peptides, offering distinct advantages over the more traditional Collision-Induced Dissociation (CID) for the analysis of labile post-translational modifications like arginine methylation.

ETD is particularly well-suited for sequencing arginine-rich peptides, which are common substrates for protein arginine methyltransferases (PRMTs).[1] Unlike CID, which can lead to the loss of the labile methyl groups, ETD preserves these modifications on the peptide backbone, facilitating accurate localization of the methylation site.[1] While CID struggles to produce sequence-informative fragments for highly-charged, arginine-rich peptides, ETD generates abundant c- and z-type fragment ions, enabling confident peptide sequencing.[1]

However, CID remains a valuable tool for distinguishing between the different isomers of methylated arginine: monomethylarginine (MMA), symmetric dimethylarginine (sDMA), and asymmetric dimethylarginine (aDMA). This is achieved through the observation of characteristic neutral losses and diagnostic ions that are specific to each modification state. An alternating ETD and CID fragmentation strategy is often employed to leverage the strengths of both techniques: ETD for sequencing and localization, and CID for isomer differentiation.[1]

Interestingly, while ETD is known for preserving labile modifications, some studies have reported the observation of diagnostic side-chain fragmentations and neutral losses from methylated arginine residues during ETD, which can aid in the identification of the methylation type directly from the ETD spectrum.[2][3][4]

Quantitative Data Summary

The following tables summarize the key diagnostic ions and neutral losses observed for different methylated arginine species under both ETD and CID fragmentation. This data is crucial for the accurate interpretation of mass spectra and the confident identification of arginine methylation.

Table 1: Diagnostic Neutral Losses for Methylated Arginine Isomers

Methylation TypeFragmentationCharacteristic Neutral Loss (Da)Reference
MMA CIDMonomethylamine (31.04)[4]
ETDMonomethylamine (31.04)[2][4]
aDMA CIDDimethylamine (45.05), Dimethylcarbodiimide (70.05)[4]
ETDDimethylamine (45.05)[2][3]
sDMA CIDMonomethylamine (31.04), Dimethylcarbodiimide (70.05)[4]
ETDMonomethylamine (31.04)[3]

Table 2: Diagnostic Fragment Ions for Methylated Arginine Isomers

Methylation TypeFragmentationDiagnostic Ion (m/z)Ion IdentityReference
aDMA CID46Dimethylammonium ion[5]
aDMA CID71C2H5N2+[5]
sDMA CID87C3H9N4+[5]
All Methylated Arg CID112, 115Cyclic ions[5]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful analysis of arginine methylation. Below are summarized methodologies for in vitro methylation assays and nano-LC-ETD-MS/MS analysis.

In Vitro Methylation Assay using PRMTs

This protocol describes a typical in vitro methylation reaction to produce methylated peptide substrates for mass spectrometry analysis.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a final volume of 30 µL:

    • Substrate peptide (e.g., GST-GAR): 0.5-1 µg

    • Recombinant PRMT enzyme (e.g., PRMT1 or PRMT7): 0.2-0.5 µg

    • 10X PBS buffer: 3 µL

    • S-adenosyl-L-methionine (SAM), the methyl donor. For non-radioactive analysis, a final concentration of 200 µM is used.

    • Nuclease-free water to the final volume.

  • Incubation: Mix the reaction gently and incubate at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding a final concentration of 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation for MS: The reaction mixture can be desalted and concentrated using a C18 ZipTip or equivalent before nano-LC-MS/MS analysis.

This protocol is a general guideline and may require optimization for specific enzymes and substrates.

Nano-LC-ETD-MS/MS Analysis of Methylated Peptides

This protocol outlines a typical workflow for the separation and identification of methylated peptides using nano-liquid chromatography coupled to a mass spectrometer capable of ETD.

  • Chromatographic Separation:

    • Analytical Column: A packed capillary column (e.g., 75 µm I.D. x 15 cm) with C18 reversed-phase material.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient of increasing mobile phase B is used to separate the peptides. The gradient length and slope should be optimized for the complexity of the sample.

    • Flow Rate: A typical flow rate for nano-LC is 200-300 nL/min.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR is recommended for accurate mass measurements.

    • Data Acquisition: A data-dependent acquisition (DDA) method is commonly used, where the most abundant precursor ions from a full MS scan are selected for fragmentation.

    • Fragmentation: An alternating ETD and CID scan strategy is employed. For each selected precursor ion, both an ETD and a CID spectrum are acquired.

    • ETD Parameters: ETD reaction time and reagent ion target values should be optimized to maximize sequence coverage.

    • CID Parameters: Normalized collision energy should be optimized to produce informative fragment ions.

  • Data Analysis:

    • The acquired spectra are searched against a protein sequence database using a search engine that can interpret both ETD and CID fragmentation data (e.g., Mascot, Sequest, MaxQuant).

    • Variable modifications for monomethylation (+14.01565 Da) and dimethylation (+28.0313 Da) on arginine should be included in the search parameters.

    • Manual validation of the spectra is recommended to confirm the identification and localization of the methylation site and to interpret the diagnostic ions for isomer differentiation.

Mandatory Visualizations

Arginine Methylation Signaling Pathway

ArginineMethylationPathway Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor 1. Binding PRMT PRMTs (e.g., PRMT1, PRMT5) Receptor->PRMT 2. Activation MethylatedP Methylated Protein PRMT->MethylatedP 3. Methylation SAH SAH PRMT->SAH SubstrateP Substrate Protein (Unmethylated) SubstrateP->PRMT GeneExpression Gene Expression MethylatedP->GeneExpression 4. Regulation SAM SAM SAM->PRMT

Caption: A simplified signaling pathway illustrating the role of Protein Arginine Methyltransferases (PRMTs).

Experimental Workflow for Arginine Methylation Analysis

ArginineMethylationWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_fragmentation Fragmentation cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction from Cells/Tissues InVitroMethylation In Vitro Methylation Assay (Optional) ProteinExtraction->InVitroMethylation Digestion Protein Digestion (e.g., Trypsin) ProteinExtraction->Digestion InVitroMethylation->Digestion NanoLC Nano-LC Separation Digestion->NanoLC MassSpec Mass Spectrometer NanoLC->MassSpec ETD ETD MassSpec->ETD Sequence CID CID MassSpec->CID Isomers DatabaseSearch Database Search ETD->DatabaseSearch CID->DatabaseSearch Localization Site Localization DatabaseSearch->Localization IsomerDifferentiation Isomer Differentiation DatabaseSearch->IsomerDifferentiation Quantification Quantification Localization->Quantification IsomerDifferentiation->Quantification

Caption: A typical experimental workflow for the analysis of protein arginine methylation.

References

Revolutionizing Peptide Synthesis: Fmoc-Arg(MIS)-OH Sets a New Standard for Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group for the arginine (Arg) side chain is a critical factor influencing both the efficiency of synthesis and the purity of the final peptide. A novel derivative, Fmoc-Arg(MIS)-OH, has emerged, demonstrating significantly improved deprotection kinetics compared to established alternatives. This guide provides an in-depth comparison of Fmoc-Arg(MIS)-OH with other commonly used arginine protecting groups, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.

The guanidinium group of arginine is highly basic, necessitating robust protection to prevent side reactions during peptide assembly. The ideal protecting group must be stable throughout the synthesis cycles yet readily cleavable under conditions that do not compromise the integrity of the peptide. For years, sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) have been the mainstays of Fmoc-based SPPS. However, their removal can be sluggish, particularly in peptides with multiple arginine residues, leading to extended cleavage times and the potential for side reactions.

Superior Deprotection Kinetics with the MIS Group

Fmoc-Arg(MIS)-OH utilizes the 1,2-dimethylindole-3-sulfonyl (MIS) group for side-chain protection. Experimental evidence highlights the remarkable lability of the MIS group under standard acidic cleavage conditions. In a direct comparison, a model peptide protected with the MIS group was completely deprotected within 30 minutes of treatment with a 1:1 solution of trifluoroacetic acid (TFA) and dichloromethane (DCM).[1] In stark contrast, under the identical conditions, only 4% of the same peptide protected with the Pbf group was cleaved.[1] This dramatic increase in deprotection rate offers the potential to significantly shorten synthesis workflows and improve the purity of crude peptides by minimizing exposure to harsh acidic conditions.

While Fmoc-Arg(MIS)-OH offers a clear advantage in deprotection efficiency, it is important to note a potential drawback: the release of dimethylindole-3-sulfonic acid during cleavage can co-precipitate with the peptide product when water is present in the scavenger cocktail. Careful optimization of the cleavage and work-up procedures can mitigate this issue.

Comparative Performance of Arginine Protecting Groups

The selection of an arginine protecting group is a balance between stability during synthesis and ease of removal. The following table summarizes the performance of Fmoc-Arg(MIS)-OH in comparison to other commonly used protected arginine derivatives.

Protecting GroupChemical NameRelative LabilityTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
MIS 1,2-dimethylindole-3-sulfonylVery High1:1 TFA/DCM, 30 min for complete cleavageExtremely rapid deprotection kinetics, potentially reducing side reactions.[1]By-product may co-precipitate with peptide in the presence of water. Less commercially available.[2]
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylHighTFA / Scavengers, 1.5 - 3 hoursWidely used, good balance of stability and lability.[3] Less prone to tryptophan alkylation than Pmc.[4]Can be slow to cleave, especially in arginine-rich sequences.[5] Expensive.[6]
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylMediumTFA / Scavengers, 2 - 6 hoursMore economical than Pbf.Slower deprotection than Pbf.[4] Higher risk of tryptophan alkylation.[4]
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylLowExtended TFA treatment (up to 24 hours) or stronger acidsRobust protection.Harsh cleavage conditions required, largely superseded by Pbf and Pmc.[7][8]
NO2 NitroVery LowReduction (e.g., SnCl2) or harsh acids (e.g., HF)Prevents δ-lactam formation.[6]Harsh removal conditions can lead to side reactions.[6][9]

Experimental Protocols

To ensure an objective comparison of deprotection kinetics, the following experimental protocols for solid-phase peptide synthesis, cleavage, and analysis should be followed.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (including the respective Fmoc-Arg(Protecting Group)-OH) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Comparative Deprotection Kinetics Study
  • Peptide-Resin Preparation: Synthesize a short model peptide (e.g., Ac-Gly-Arg-Gly-NH2) on Rink Amide resin, using Fmoc-Arg(MIS)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pmc)-OH in parallel syntheses. After the final coupling, wash the peptide-resins with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1:1 (v/v) TFA and DCM.

  • Time-Course Cleavage:

    • Divide the dried peptide-resin for each protecting group into several equal aliquots in separate reaction vessels.

    • At time zero, add the cleavage cocktail to each vessel.

    • At specified time points (e.g., 5, 15, 30, 60, 120, and 180 minutes), quench the reaction by filtering the resin and precipitating the cleaved peptide in cold diethyl ether.

  • Peptide Precipitation and Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the peptide pellet under a stream of nitrogen.

  • HPLC Analysis:

    • Dissolve the dried peptide from each time point in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze each sample by reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at 220 nm.

    • Quantify the amount of deprotected peptide by integrating the peak area and compare it to a fully deprotected standard to determine the percentage of cleavage at each time point.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for comparing arginine protecting groups and the experimental procedure for determining deprotection kinetics.

G cluster_0 Protecting Group Selection cluster_1 Comparative Evaluation start Start: Define Peptide Synthesis Requirements seq_complexity Consider Sequence Complexity (e.g., Arginine Content, Steric Hindrance) start->seq_complexity deprotection_needs Define Desired Deprotection (Speed vs. Mildness) start->deprotection_needs select_group Select Arginine Protecting Group (MIS, Pbf, Pmc, etc.) seq_complexity->select_group deprotection_needs->select_group sp_synthesis Perform Solid-Phase Peptide Synthesis select_group->sp_synthesis cleavage Cleavage & Global Deprotection sp_synthesis->cleavage hplc_analysis Crude Peptide Purity Analysis (RP-HPLC) cleavage->hplc_analysis compare_results Compare Deprotection Efficiency and Purity Profiles hplc_analysis->compare_results conclusion Conclusion: Optimal Protecting Group for Application compare_results->conclusion

Caption: Logical workflow for the selection and evaluation of arginine protecting groups.

G cluster_timepoints Time-Course Incubation start Start: Synthesized Peptide-Resin with Different Arg Protecting Groups (MIS, Pbf, Pmc) aliquot Divide each resin type into multiple aliquots start->aliquot add_cocktail Add Cleavage Cocktail (e.g., 1:1 TFA/DCM) to all aliquots aliquot->add_cocktail t1 Time 1 (e.g., 5 min) add_cocktail->t1 t2 Time 2 (e.g., 15 min) add_cocktail->t2 tn Time n (e.g., 180 min) add_cocktail->tn quench Quench reaction at each time point (Filter and Precipitate in Ether) t1->quench t2->quench tn->quench isolate Isolate and Dry Crude Peptide quench->isolate hplc Analyze each sample by RP-HPLC isolate->hplc quantify Quantify % Deprotection vs. Time hplc->quantify end_node End: Generate Deprotection Kinetic Curves quantify->end_node

Caption: Experimental workflow for comparing deprotection kinetics.

Conclusion

The introduction of Fmoc-Arg(MIS)-OH represents a significant advancement in solid-phase peptide synthesis. Its remarkably fast deprotection kinetics offer a compelling alternative to traditional arginine protecting groups, with the potential to streamline workflows, reduce exposure to harsh acids, and ultimately improve the quality of synthetic peptides. While considerations regarding by-product precipitation need to be addressed, the substantial improvement in deprotection efficiency positions Fmoc-Arg(MIS)-OH as a valuable tool for researchers and professionals in the field of peptide chemistry and drug development. Further studies are warranted to fully explore its application in the synthesis of complex, arginine-rich peptides.

References

A Comparative Guide to Coupling Reagents for Fmoc-Arg(Me,pbf)-OH Acylation

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered and side-reaction-prone amino acids like N-α-Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Me,pbf)-OH). The bulky Pbf protecting group on the methylated guanidino side chain presents a significant synthetic challenge. Efficacy is determined not only by the yield of the desired peptide but also by the suppression of side reactions, primarily δ-lactam formation and epimerization. This guide provides a comparative analysis of common coupling reagents, supported by experimental data, to aid researchers in making an informed choice.

While direct comparative data for this compound is limited, extensive studies on the structurally similar and more common Fmoc-Arg(Pbf)-OH provide valuable insights into reagent performance. The primary challenge with these derivatives is the intramolecular cyclization of the activated carboxyl group onto the δ-nitrogen of the guanidinium side chain, forming an inactive δ-lactam, which truncates the peptide sequence.[1][2]

Quantitative Performance of Coupling Reagents

The following table summarizes the performance of various coupling reagents for the acylation of Fmoc-Arg(Pbf)-OH under different experimental conditions.

Coupling Reagent/SystemAdditive(s)BaseSolvent(s)Temp. (°C)TimeCoupling Yield/PurityKey Observations & Side Reactions
Uronium/Aminium Salts
HATUNoneDIPEA / CollidineDMFRT10-60 minVery High (Qualitative)Considered superior to HBTU and PyBOP, especially for difficult couplings.[3][4] Reacts faster with less epimerization.[5]
HBTUHOBt (optional)DIPEADMFRT10-60 minHigh (Qualitative)Highly efficient for standard couplings, but generally slower and with a higher risk of epimerization compared to HATU.[4]
Phosphonium Salts
PyBOPHOBtNMMDMFRT2 hrHigh (Qualitative)Efficient for most amino acids, but byproducts can be challenging to remove in solution-phase synthesis.[6][7]
Carbodiimides
DICOxymaPureNoneNBP452 hr92.3%"In situ" activation and elevated temperature are crucial to minimize δ-lactam formation and improve yield in viscous solvents.[1]
DICOxymaPureNoneNBP452 hr100% Optimized "in situ" protocol with portion-wise DIC addition and additional amino acid.[1]
DICHOBtDMAPDMF/DCMRT3 hr93%High yield achieved, though DMAP can increase racemization risk.[5][8]

Note: Quantitative data is primarily derived from studies on Fmoc-Arg(Pbf)-OH, which serves as a reliable proxy for the reactivity of this compound. "RT" denotes Room Temperature.

Experimental Workflows & Logical Relationships

The general workflow for a solid-phase peptide synthesis (SPPS) coupling step is illustrated below. The process involves deprotection of the N-terminal Fmoc group, followed by activation of the incoming amino acid's carboxyl group and its subsequent coupling to the free amine on the resin-bound peptide.

Caption: Generalized workflow for an SPPS coupling cycle.

Discussion of Reagent Classes

1. Uronium/Aminium Salts (HATU, HBTU): These are among the most popular and efficient coupling reagents.[9] They function by forming active esters, with HOAt (from HATU) and HOBt (from HBTU) acting as leaving groups. HATU is generally considered superior, forming a more reactive OAt-ester, which leads to faster reaction times and higher purity, particularly for challenging sequences.[4] The use of a non-nucleophilic base like DIPEA or collidine is required. A key advantage of HATU is its lower propensity for epimerization compared to HBTU.[4][5]

2. Phosphonium Salts (PyBOP): PyBOP is another highly efficient reagent that forms an active HOBt-ester.[7] It offers rapid coupling and low racemization rates. Unlike uronium salts, the byproducts of PyBOP are generally considered less hazardous than those from its predecessor, BOP.[5] A tertiary base is also required for activation.

3. Carbodiimides (DIC, EDC): Carbodiimides are cost-effective and widely used coupling reagents. Diisopropylcarbodiimide (DIC) is favored in SPPS because its urea byproduct is soluble in common solvents like DMF.[5] Their reactivity is significantly enhanced by additives like OxymaPure or HOBt, which act as activated ester intermediates and help suppress side reactions. A major advantage of DIC/Oxyma systems is that they do not require an external base, which can help minimize base-catalyzed side reactions like δ-lactam formation.[10] Recent studies have shown that optimizing conditions, such as using "in situ" activation at elevated temperatures, can lead to quantitative coupling yields even for Fmoc-Arg(Pbf)-OH.[1]

Key Side Reactions

  • δ-Lactam Formation: This is the most significant side reaction for arginine derivatives. The activated carboxyl group is attacked by the side-chain δ-nitrogen, leading to a cyclized, inactive species. This reaction is influenced by the choice of coupling reagent, base, and solvent.[1][11] Carbodiimide-based methods without an external base are reported to minimize this issue.[10]

  • Epimerization/Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation step, particularly in the presence of a strong base or with prolonged activation times. Reagents like HATU and additives like OxymaPure are known to be effective at suppressing racemization.[4][12]

Conclusion and Recommendations

For the highest efficiency and purity, especially when dealing with the challenging this compound residue, HATU is the recommended coupling reagent due to its high reactivity and low epimerization risk.[3][4] However, for reasons of cost-effectiveness and process optimization, DIC/Oxyma presents an excellent alternative. The base-free conditions of the DIC/Oxyma system are particularly advantageous for minimizing δ-lactam formation, and optimized protocols have demonstrated quantitative coupling efficiencies.[1] PyBOP and HBTU remain robust and effective choices for general use, though they may be slightly less potent than HATU for the most difficult couplings. The ultimate choice will depend on the specific peptide sequence, the scale of the synthesis, and cost considerations.

Detailed Experimental Protocols

1. General Protocol for HATU Coupling:

  • Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in N,N-Dimethylformamide (DMF).

  • Activation: In a separate vessel, this compound (3–5 eq. relative to resin loading) and HATU (3–5 eq.) are dissolved in a minimum volume of DMF. N,N-Diisopropylethylamine (DIPEA) (6–10 eq.) is added, and the solution is briefly mixed.

  • Coupling: The activated amino acid solution is immediately added to the resin. The mixture is agitated at room temperature for 30–120 minutes.

  • Washing: The resin is drained and washed thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.

2. General Protocol for PyBOP Coupling:

  • Resin Preparation: The peptide-resin with the free amine is swelled in DMF.

  • Activation: this compound (3–5 eq.) and PyBOP (3–5 eq.) are dissolved in DMF. DIPEA or N-Methylmorpholine (NMM) (6–10 eq.) is added to the solution and vortexed.[7]

  • Coupling: The activated solution is immediately transferred to the resin vessel and agitated for 30–120 minutes at room temperature.[7]

  • Washing: The reaction solution is drained, and the resin is washed sequentially with DMF and DCM.

3. Optimized Protocol for DIC/OxymaPure Coupling:

  • Resin Preparation: The peptide-resin is swelled in N-Butylpyrrolidinone (NBP) and equilibrated to 45°C.[1]

  • In Situ Activation & Coupling: A solution of this compound (1.75 eq. total) and OxymaPure (1.5 eq.) in NBP is added to the warm resin. Half of the DIC (0.9 eq., for a total of 1.8 eq.) is added, and the reaction proceeds for 30 minutes at 45°C. The remaining DIC (0.9 eq.) along with a small extra portion of the protected amino acid is then added, and the reaction continues for another 90 minutes.[1][2]

  • Washing: The resin is drained and washed with NBP and DCM.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-Arg(Me,pbf)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-Arg(Me,pbf)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside crucial safety information and operational plans.

Core Safety and Handling Protocols

This compound is a derivative of the amino acid arginine used in solid-phase peptide synthesis.[1] While it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is crucial to handle it with the appropriate precautions in a laboratory setting.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.[3]

  • Hand Protection: Chemical-resistant gloves should be worn to avoid skin contact.[2]

  • Respiratory Protection: In cases where dust may be generated, a dust respirator or working in a well-ventilated area with local exhaust ventilation is recommended.[3]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[3]

Handling and Storage:

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry, and well-ventilated area.[3]

  • Avoid inhalation of dust and contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C35H42N4O7S
Molecular Weight 662.80 g/mol
Appearance White to off-white powder/solid
Storage Temperature 15-25°C

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and empty containers.

  • Segregate this waste from other laboratory waste streams to ensure proper handling and disposal.

2. Preparing Solid Waste for Disposal:

  • Unused Product: If the original product is to be disposed of, ensure it is in its original, clearly labeled container.

  • Contaminated Lab Supplies: Place all contaminated solid waste into a designated, sealable, and appropriately labeled hazardous waste container.

3. Preparing Liquid Waste for Disposal (if applicable):

  • If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste.

  • Do not pour any solutions containing this compound down the drain.[2]

  • Collect the liquid waste in a compatible, sealed, and clearly labeled waste container. The label should identify all components of the solution.

4. Spill Management:

  • Small Spills: For small spills of the solid material, carefully sweep or scoop the powder into a designated waste container using appropriate tools.[3] Avoid generating dust.

  • Large Spills: For larger spills, use a shovel or other appropriate tools to transfer the material into a suitable waste disposal container.[3]

  • Ensure proper PPE is worn during cleanup.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.

  • Provide them with the safety data sheet (SDS) and a clear inventory of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste is_solid Solid Waste? assess_waste->is_solid solid_procedure Place in labeled, sealed container for solid chemical waste. is_solid->solid_procedure Yes is_liquid Liquid Waste (in solvent)? is_solid->is_liquid No contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. solid_procedure->contact_ehs liquid_procedure Pour into labeled, sealed container for liquid chemical waste. Do NOT pour down the drain. is_liquid->liquid_procedure Yes is_spill Spill? is_liquid->is_spill No liquid_procedure->contact_ehs spill_procedure Clean up with appropriate PPE. Place residue in chemical waste container. is_spill->spill_procedure Yes is_spill->contact_ehs No spill_procedure->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Fmoc-Arg(Me,pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Fmoc-Arg(Me,pbf)-OH, a specialized amino acid derivative integral to peptide synthesis and drug development.[1] Designed for researchers, scientists, and professionals in drug development, this document outlines step-by-step guidance to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is handled as a powder and presents a potential hazard through inhalation and direct contact.[3][4] Adherence to appropriate PPE is mandatory.

Summary of Hazard Information:

Hazard CategoryDescriptionGHS Classification
Skin Contact Causes skin irritation.[2]Skin Irrit. 2[2]
Eye Contact Causes serious eye irritation.[2]Eye Irrit. 2[2]
Inhalation May cause respiratory tract irritation.[2][3]STOT SE 3[2]
Ingestion May be harmful if swallowed.[4]Not classified

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that fit closely to the face.[5]Protects against dust particles and potential splashes.[5]
Hand Protection Nitrile or other chemically resistant gloves. Inspect before use and dispose of properly.[6]Prevents skin contact and irritation.[2][6]
Body Protection A lab coat or apron, preferably non-flammable and non-porous.[5]Protects skin and clothing from spills.[5]
Respiratory Protection Use in a certified fume hood or a well-ventilated area with local exhaust.[3][4][7] A dust respirator may be necessary if dust is generated.[4]Minimizes inhalation of the powder.[3][4]

Step-by-Step Handling Protocol

Safe handling of this compound from receipt to disposal is critical. The following workflow outlines the necessary steps to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Solid Chemical in Fume Hood Avoid generating dust C->D Begin work E Dissolve in Appropriate Solvent (e.g., DMF, NBP) D->E F Perform Solid-Phase Peptide Synthesis (SPPS) E->F G Segregate Chemical Waste (Solid vs. Liquid) F->G After synthesis H Decontaminate Glassware & Surfaces G->H I Dispose of Waste via Licensed Contractor Follow local regulations H->I J Remove and Dispose of Gloves I->J After disposal K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol Details:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[7]

    • Put on all required PPE, including chemical splash goggles, compatible gloves, and a lab coat.[5]

    • Verify that the chemical fume hood or other local exhaust ventilation is functioning correctly.[3][4]

  • Handling and Use :

    • Conduct all manipulations of the solid powder, such as weighing, inside a fume hood to control dust.[3][7]

    • When preparing solutions for peptide synthesis, add the solid to the solvent slowly to prevent splashing. Common solvents include DMF or NBP.[8][9]

    • During Solid-Phase Peptide Synthesis (SPPS), keep the reaction vessel capped or contained to the extent possible.[7]

  • Storage :

    • Keep the container tightly closed when not in use.[3][4]

    • Store in a dry, well-ventilated place.[3] Some suppliers recommend refrigerated storage, not exceeding 5°C (41°F).[4]

Spill and Emergency Procedures

Spill Management:

  • Small Spills : For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4]

  • Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container.[4] Do not allow the product to enter drains.[3][6]

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[3][4]

  • Skin Contact : Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing.[6]

  • Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Consult a doctor if you feel unwell.[4][6]

Disposal Plan

All waste materials containing this compound must be treated as chemical waste.

  • Solid Waste : Collect unused solid material and any contaminated items (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste : Solutions from the synthesis process, including solvents like DMF used for deprotection and washing, should be collected in a designated, labeled hazardous waste container.[8]

  • Final Disposal : Dispose of all waste through a licensed professional waste disposal service in accordance with all applicable local, regional, and national regulations.[2][3] Do not dispose of it down the drain.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Arg(Me,pbf)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Arg(Me,pbf)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.